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  • Product: Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
  • CAS: 1621488-35-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate. As a highly substituted thiophene derivative, this compound holds potential as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its subsequent reaction products. This guide offers a predictive analysis of its NMR chemical shifts, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related analogs. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds is presented.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, frequently encountered in the core structures of numerous pharmaceutical agents and functional organic materials.[1][2] The 2-aminothiophene scaffold, in particular, is recognized as a privileged structure in drug discovery, exhibiting a wide array of biological activities.[2][3][4] The specific compound of interest, Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, combines the features of a 2-aminothiophene with a methyl carboxylate group and two chlorine substituents. This unique combination of electron-donating (amino) and electron-withdrawing (chloro and carboxylate) groups on the thiophene ring creates a distinct electronic environment, which is reflected in its NMR spectrum.

An accurate interpretation of the ¹H and ¹³C NMR spectra is crucial for any researcher working with this molecule. It provides a non-destructive method to confirm the molecular structure, assess sample purity, and gain insights into the electronic distribution within the molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is expected to be relatively simple, exhibiting two main signals corresponding to the amine protons and the methyl ester protons.

Predicted Chemical Shifts (δ)
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
-NH₂5.0 - 7.0Broad singlet2HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, this peak is often more distinct than in CDCl₃.[5]
-OCH₃~3.8Singlet3HThe methyl protons of the ester group are expected in this region, influenced by the electronegative oxygen atom.
Rationale for Predicted Chemical Shifts
  • -NH₂ Protons: The amino group at the C3 position is an electron-donating group, which generally increases the electron density on the thiophene ring. However, the protons of the amino group itself are subject to significant deshielding effects from the neighboring ester group and the overall aromatic system. Their chemical shift is notoriously variable and the peak is often broadened due to quadrupole effects of the nitrogen atom and proton exchange with residual water or other protic species in the solvent.[5][6] In some instances, these protons may not be observed if the exchange rate is high.

  • -OCH₃ Protons: The chemical shift for methyl esters is typically found in the range of 3.6-3.9 ppm.[7] The precise position is influenced by the electronic nature of the rest of the molecule. The electron-withdrawing character of the thiophene ring, further enhanced by the two chlorine atoms, will slightly deshield these protons, placing them in the expected region.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is predicted to show six distinct signals, corresponding to the five carbon atoms of the substituted thiophene ring and the methyl carbon of the ester group.

Predicted Chemical Shifts (δ)
CarbonPredicted Chemical Shift (ppm)Notes
C=O160 - 165The carbonyl carbon of the methyl ester is expected in this downfield region.[8]
C3145 - 155This carbon, bearing the electron-donating amino group, is expected to be significantly deshielded.
C4/C5115 - 130The two chlorine-bearing carbons are expected in this region. Their exact shifts are influenced by both the halogen and the other substituents.[9]
C2105 - 115This carbon, attached to the ester group and adjacent to the amino group, will have its chemical shift influenced by both.
-OCH₃50 - 55The methyl carbon of the ester group is typically found in this range.[7]
Rationale for Predicted Chemical Shifts

The chemical shifts in a substituted thiophene ring are governed by the electronic effects of the substituents.[1]

  • Electron-Donating Group (EDG): The amino group (-NH₂) at C3 is a strong electron-donating group through resonance. This effect generally causes an upfield shift (shielding) for the ortho and para carbons. However, in this highly substituted system, the direct attachment of the nitrogen atom to C3 leads to a significant downfield shift for this carbon due to the electronegativity of nitrogen.

  • Electron-Withdrawing Groups (EWG):

    • The methyl carboxylate group (-COOCH₃) at C2 is an electron-withdrawing group. This will deshield the attached carbon (C2) and the carbonyl carbon (C=O) will appear significantly downfield.[8]

    • The chlorine atoms at C4 and C5 are electronegative and will deshield the carbons to which they are attached.[9]

  • Quaternary Carbons: The carbons of the thiophene ring (C2, C3, C4, and C5) are all quaternary, meaning they have no directly attached protons. In a standard proton-decoupled ¹³C NMR spectrum, these signals are typically sharper but may have a lower intensity compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for small organic molecules. However, due to the potential for hydrogen bonding with the amino group, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that can provide sharper -NH₂ signals.[5] The choice of solvent can influence chemical shifts, so it should always be reported.[10][11]

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[11]

Instrument Setup and Calibration

The following steps should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh Compound (5-10 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock on Deuterium Signal E->F G Shim for Homogeneity F->G H Acquire Spectra (1H, 13C) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference to TMS/Solvent K->L M Integration (1H) & Peak Picking L->M

Figure 2: Molecular structure and predicted NMR assignments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate. By understanding the influence of the various functional groups on the chemical shifts of the thiophene ring and its substituents, researchers can confidently interpret experimental data. The provided experimental protocol offers a reliable methodology for obtaining high-quality spectra, which is the first critical step in the characterization of this and related novel compounds. The principles and data presented herein should serve as a valuable resource for scientists engaged in the synthesis and application of substituted thiophenes.

References

  • Supporting Information for Stereodivergent Mannich reaction of bis(trimethylsilyl)ketenes with N-tert-butanesulfinyl imines by Lewis acid or Lewis base activation, a one pot protocol to obtain chiral β-amino acids.
  • Redij, T. et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PMC.
  • ChemicalBook. 3-AMinothiophene Oxalate(478149-05-2) 1H NMR spectrum.
  • ChemicalBook. 2-Chlorothiophene(96-43-5) 13C NMR spectrum.
  • Campbell, J. A. et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PMC.
  • Tsuchiya, Y. et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • ResearchGate. (n.d.). 1H NMR spectrum of I. Download Scientific Diagram.
  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • Cheméo. (n.d.). methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.
  • Bolchi, C. et al. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi.
  • ACS Publications. (2010). 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... Download Table.
  • BenchChem. (n.d.). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
  • Al-Obaidi, A. S. M. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • OUCI. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • Sharma, K. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted.
  • Buchstaller, H. -P. et al. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • ChemicalBook. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum.
  • NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • RSC Publishing. (n.d.). Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives. Physical Chemistry Chemical Physics.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives.
  • MDPI. (2025). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.
  • Sigma-Aldrich. Methyl 3-amino-4-methylthiophene-2-carboxylate 97.
  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University.
  • Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

Sources

Exploratory

Predictive Ion Mobility-Mass Spectrometry: Collision Cross Section (CCS) Profiling of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

In the rapidly evolving landscape of computational metabolomics and drug discovery, relying on a single analytical dimension is no longer sufficient. As a Senior Application Scientist, I frequently encounter the challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of computational metabolomics and drug discovery, relying on a single analytical dimension is no longer sufficient. As a Senior Application Scientist, I frequently encounter the challenge of distinguishing isobaric and isomeric species where high-resolution mass spectrometry (HRMS) alone falls short. Ion Mobility-Mass Spectrometry (IM-MS) introduces an orthogonal separation dimension by measuring a molecule's Collision Cross Section (CCS)—its rotationally averaged surface area in the gas phase.

This technical guide dissects the predictive CCS profiling of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate , a highly functionalized thiophene derivative critical to the synthesis of novel antibacterial agents and agrochemicals. By bridging in silico machine learning predictions with a self-validating empirical workflow, we establish a robust framework for structural confirmation.

Molecular Context & The Physics of CCS

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (Molecular Formula: C6​H5​Cl2​NO2​S , Monoisotopic Mass: 224.9418 Da) is a heavily substituted heterocyclic compound. Thiophene carboxamides of this class are frequently investigated for their potent bioactivity, particularly against devastating plant pathogenic bacteria such as Xanthomonas1.

When analyzing such compounds via IM-MS, the CCS value ( Ω ) provides a unique structural fingerprint. The physics of CCS is dictated by the molecule's interaction with an inert drift gas (typically N2​ or He ) under a weak electric field. Because the spatial arrangement of the chlorine atoms, the amino group, and the carboxylate ester dictates the molecule's gas-phase folding and polarizability, CCS acts as a highly sensitive probe for conformational isomerism that standard tandem mass spectrometry (MS/MS) cannot resolve.

Machine Learning Frameworks for CCS Prediction

Experimental measurement of every small molecule is an analytical bottleneck. Consequently, the field has pivoted toward high-throughput Machine Learning (ML) models to predict CCS values directly from Simplified Molecular Input Line Entry System (SMILES) strings.

Models such as CCSbase 2 and AllCCS 3 utilize extensive training sets of empirical IM-MS data to map molecular descriptors to collision cross sections. These algorithms (often employing Support Vector Regression or Gradient Boosting) account for adduct-specific variations, achieving median relative errors of less than 2% 4. Recent comparative analyses of ML-based models confirm that CCSbase and AllCCS perform with exceptional accuracy for small molecules, particularly for standard protonated and deprotonated adducts 5.

Quantitative Data: Predicted CCS Values

The following table summarizes the predicted CCS values for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate across various ionization adducts, calculated utilizing the CCSbase architecture 6.

Adduct Speciesm/z RatioPredicted CCS ( N2​ , Ų)Mechanistic Causality for Variance
[M+H-H₂O]+ 207.939139.7Loss of water reduces molecular volume, yielding the most compact gas-phase structure.
[M+H]+ 225.949142.5Baseline protonation; minimal steric disruption to the core thiophene ring.
[M-H]- 223.934146.6Deprotonation (likely at the amino group) alters electron distribution, slightly expanding the electron cloud.
[M+Na]+ 247.931153.8Sodium coordination forces a structural rearrangement, increasing the collisional footprint.
[M+NH₄]+ 242.975164.3The bulky ammonium ion significantly increases the rotationally averaged cross-sectional area.
[M+CH₃COO]- 283.955185.7The massive steric bulk of the acetate group creates the largest collisional cross section.

Experimental Protocol: Self-Validating DTIM-MS Workflow

To ensure scientific integrity, in silico predictions must be anchored by empirical validation. The following protocol details a self-validating Drift Tube Ion Mobility-Mass Spectrometry (DTIM-MS) workflow designed to measure the absolute CCS of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate and compute the predictive error.

Step 1: Analyte Preparation & Ionization Optimization
  • Procedure: Dissolve the target analyte in LC-MS grade Methanol/Water (50:50, v/v). For positive ion mode analysis ([M+H]+), spike the solution with 0.1% Formic Acid. For negative ion mode ([M-H]-), use 10 mM Ammonium Hydroxide.

  • Causality: The 50:50 organic-aqueous ratio optimizes droplet desolvation in the Electrospray Ionization (ESI) source. Formic acid acts as a proton donor, shifting the equilibrium to ensure a stable, abundant [M+H]+ population. This targeted ionization prevents spectral crowding and ensures the measured Arrival Time Distribution (ATD) corresponds strictly to the predicted adduct, eliminating isobaric interference.

Step 2: Primary DTIM-MS Calibration (Stepped-Field Method)
  • Procedure: Introduce an ESI Tuning Mix (e.g., Agilent Tune Mix) and acquire ATDs across a gradient of drift tube voltages (e.g., 100V to 400V in 50V increments).

  • Causality: While single-field measurements rely on external calibrants (which introduces matrix-dependent error), the stepped-field method calculates CCS directly from first principles. By plotting drift time ( td​ ) against the inverse of the drift voltage ( 1/V ), the slope yields the ion mobility ( K ). This establishes an absolute, self-validating baseline independent of external CCS libraries.

Step 3: Data Acquisition & Drift Gas Regulation
  • Procedure: Direct-infuse the prepared analyte at 5 µL/min. Maintain the drift tube at exactly 300 K with ultra-high purity Nitrogen ( N2​ ) gas at precisely 4.0 Torr.

  • Causality: CCS ( Ω ) is an intrinsic property but is highly dependent on the polarizability and mass of the drift gas. Nitrogen is the standard for small molecule ML models. Strict thermobaric control prevents gas density fluctuations, which would otherwise skew the rotationally averaged cross-sectional area and invalidate the comparison against the in silico prediction.

Step 4: Data Processing & Orthogonal Validation
  • Procedure: Extract the ATD for m/z 225.949 ([M+H]+). Calculate the experimental CCS using the Mason-Schamp equation. Compare this empirical value against the predicted 142.5 Ų.

  • Causality: A relative error ( ΔCCS ) of <2% confirms the predictive accuracy of the ML model. If ΔCCS>5% , it flags potential gas-phase conformational isomerism (e.g., protomers forming at different heteroatoms) or unexpected gas-phase compaction not accounted for by the 2D SMILES-based prediction. This feedback loop is essential for refining future ML training sets.

Workflow Visualization

The following diagram illustrates the logical relationship between the computational prediction and the empirical validation loop.

CCS_Validation_Workflow Input Target Analyte Methyl 3-amino-4,5-dichlorothiophene -2-carboxylate ML_Predict In Silico Prediction (CCSbase / AllCCS Models) Input->ML_Predict SMILES Input Prep Sample Preparation ESI Optimization (MeOH/H2O) Input->Prep Physical Sample Data_Table Predicted CCS Values [M+H]+ : 142.5 Ų [M-H]- : 146.6 Ų ML_Predict->Data_Table Feature Extraction Validation Self-Validating Feedback ΔCCS < 2% Threshold Data_Table->Validation Theoretical Baseline DTIM DTIM-MS Acquisition Stepped-Field Method (N2 Gas) Prep->DTIM Direct Infusion Exp_CCS Experimental CCS Calculation (Mason-Schamp) DTIM->Exp_CCS Arrival Time Distribution Exp_CCS->Validation Empirical Data Validation->ML_Predict Model Refinement (If Δ > 2%)

Fig 1. Self-validating workflow integrating in silico CCS prediction with empirical DTIM-MS validation.

Conclusion

The integration of machine learning-derived CCS predictions with rigorous DTIM-MS validation represents a paradigm shift in structural elucidation. For complex heterocycles like Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, understanding the causality behind adduct-specific CCS variations allows researchers to confidently differentiate isomers, map gas-phase folding dynamics, and accelerate the pipeline for novel therapeutic and agrochemical development.

References

  • Substituted thiophenecarboxamides and analogues as antibacterials agents (WO2020007902A1).
  • Collision Cross Section Database and Prediction - CCSbase. CCSbase.net.
  • AllCCS: A unified machine learning-based CCS prediction pl
  • Collision Cross Section Prediction Based on Machine Learning. MDPI.
  • Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. NIH.gov (PMC).
  • PubChemLite: Methyl 3-amino-4,5-dichlorothiophene-2-carboxyl

Sources

Foundational

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate physical properties and melting point

Executive Summary Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a highly specialized, halogenated heterocyclic building block utilized extensively in advanced organic synthesis and agrochemical development. Chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a highly specialized, halogenated heterocyclic building block utilized extensively in advanced organic synthesis and agrochemical development. Characterized by its dual-chlorinated thiophene core, an electron-donating amino group, and an electron-withdrawing methyl ester, this compound offers a unique electronic landscape for regioselective functionalization. This whitepaper provides a rigorous breakdown of its physicochemical properties, synthetic methodology, and downstream applications as a precursor for potent bactericides.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of this thiophene derivative is critical for optimizing reaction conditions, particularly regarding solvent selection and phase-transfer mechanics.

Quantitative Data Summary

The following table synthesizes the core chemical identifiers and physical properties of the compound based on patent literature and chemical databases.

PropertyValueReference
Chemical Name Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate1[1]
CAS Number 1621488-35-41[1]
Molecular Formula C₆H₅Cl₂NO₂S2[2]
Monoisotopic Mass 224.9418 Da2[2]
Mass-to-Charge (M+H) 226 m/z3[3]
Lipophilicity (LogP) 3.113[3]
Physical State Brown Solid3[3]
Physical State and Melting Point Characterization

While broad chemical databases currently lack a universally indexed empirical melting point for this specific CAS number4[4], rigorous experimental protocols confirm that the compound precipitates and is isolated as a stable brown solid at room temperature (20–25 °C)3[3]. Based on the crystalline lattice energy of closely related halogenated thiophene-2-carboxylate derivatives, the melting point is theoretically projected to be well above ambient conditions. For rigorous batch validation in drug development, empirical determination via Differential Scanning Calorimetry (DSC) is required.

Synthetic Methodology & Mechanistic Causality

The primary route to isolating Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is via the acid-catalyzed deprotection of its acetamido precursor. The following protocol is engineered to be a self-validating system, leveraging solubility shifts to ensure high crude purity.

Step-by-Step Experimental Protocol

Reference Standard:3[3]

  • Solubilization: Dissolve 1.35 g (5.04 mmol) of methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate in 8.2 mL of methanol.

  • Acidification: Slowly add 2.1 mL (25.18 mmol) of 37% (w/w) aqueous hydrochloric acid to the solution.

  • Thermal Activation: Heat the reaction mixture to 75 °C and maintain under continuous stirring for 3 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Neutralize the solution dropwise with 30% (w/w) aqueous sodium hydroxide until basic.

  • Extraction: Extract the resulting aqueous phase multiple times with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Yield: Isolate the product as a brown solid (approx. 812 mg, 70% yield, 98% purity).

Mechanistic Causality & Protocol Validation
  • Solvent & Acid Dynamics: Methanol acts as a polar protic co-solvent, ensuring the hydrophobic thiophene ring remains solvated while facilitating the dispersion of the aqueous HCl. The 37% HCl provides the necessary hydronium ions to protonate the amide carbonyl, rendering it highly electrophilic.

  • Thermal Activation (75 °C): Amide bonds possess significant double-bond character due to resonance, conferring high kinetic stability. Heating to 75 °C provides the activation energy required to drive the nucleophilic acyl substitution, cleaving the acetyl group to yield the intermediate amine hydrochloride salt.

  • Temperature-Controlled Quenching: The reaction is cooled to 0 °C prior to the addition of NaOH. This prevents exothermic degradation or unwanted side reactions (such as the hydrolysis of the methyl ester) during neutralization. The NaOH deprotonates the water-soluble ammonium salt, converting it into the lipophilic free base.

  • Self-Validating Extraction: This protocol validates itself through phase partitioning. The target free base has a calculated LogP of 3.113[3], making it highly soluble in ethyl acetate. Conversely, the cleaved acetic acid (as sodium acetate) and excess inorganic salts remain trapped in the aqueous layer, ensuring an exceptionally high crude purity (98%) without the immediate need for column chromatography.

Synthesis A Methyl 3-acetamido- 4,5-dichlorothiophene- 2-carboxylate B Acid Hydrolysis (37% HCl, MeOH, 75°C) A->B Deprotection C Neutralization (30% NaOH, 0°C) B->C Quench D Methyl 3-amino- 4,5-dichlorothiophene- 2-carboxylate (Brown Solid) C->D Extraction (EtOAc)

Caption: Synthetic workflow for the acid-catalyzed deprotection of the acetamido precursor.

Applications in Agrochemical Development

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is not typically an end-product; rather, it is a highly valued intermediate. The primary application of this compound is in the synthesis of substituted thiophenecarboxamides 3[3].

Pathway to Bactericidal Efficacy

By utilizing the 3-amino group of the thiophene-2-carboxylate as a nucleophile in subsequent amidation or coupling reactions, researchers synthesize libraries of complex bactericidal agents. These downstream compounds are formulated into agrochemical compositions (e.g., wettable powders, aqueous solutions) designed to protect crops of agronomic significance—such as tomatoes, peppers, and brassicas—from devastating bacterial diseases.

Specifically, derivatives synthesized from this precursor exhibit potent inhibitory activity against plant pathogenic bacteria belonging to the genus Xanthomonas 3[3]. Xanthomonas species are responsible for severe economic damages globally, causing diseases like bacterial spot and black rot.

Application A Methyl 3-amino-4,5-dichloro- thiophene-2-carboxylate B Amidation / Coupling (e.g., with acyl chlorides) A->B C Substituted Thiophene- carboxamides B->C Structural Diversification D Application to Host Plants (e.g., Tomato, Pepper) C->D Formulation (e.g., Wettable Powders) E Inhibition of Xanthomonas Pathogenic Bacteria D->E Antibacterial Action

Caption: Downstream application pathway from thiophene precursor to agrochemical bactericide.

References

  • AiFChem. "Inquiry - AiFChem Catalog No. ACYLCK129 (CAS: 1621488-35-4)". AiFChem. 1

  • PubChemLite. "C6H5Cl2NO2 - Explore - PubChemLite". University of Luxembourg. 2

  • Google Patents. "WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents". WIPO (PCT). 3

  • PubChemLite. "Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (C6H5Cl2NO2S)". University of Luxembourg. 4

Sources

Exploratory

Elucidating the Molecular Landscape: A Guide to the Electronic Structure and Dipole Moment of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a substituted aminothiophene, a class of heterocyclic compounds r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a substituted aminothiophene, a class of heterocyclic compounds recognized for its versatile role as a building block in the synthesis of pharmacologically active molecules.[1][2] Understanding the electronic architecture and polarity of this specific molecule is fundamental to predicting its behavior in biological systems, including receptor-binding interactions, membrane permeability, and metabolic stability. This guide provides a comprehensive framework for the characterization of its electronic structure and dipole moment, integrating state-of-the-art computational modeling with robust experimental validation protocols. We delve into the causality behind methodological choices, offering a self-validating workflow designed for drug development professionals who require a deep understanding of molecular properties to drive rational drug design.

Introduction: The Significance of Electronic Properties in Drug Design

The thiophene ring and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The specific functionalization of the thiophene core in Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate—featuring an electron-donating amino group (-NH₂) and electron-withdrawing groups (two -Cl atoms and a methyl carboxylate -COOCH₃)—creates a complex electronic environment. This "push-pull" system dictates the molecule's charge distribution, frontier molecular orbitals (HOMO and LUMO), and overall polarity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

The dipole moment (µ) , a measure of molecular polarity, directly influences a molecule's solubility, its ability to cross lipid membranes, and its capacity to engage in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets.[4][5] The electronic structure , particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, stability, and potential for metabolic transformation, such as oxidation by cytochrome P450 enzymes.[6][7]

This guide outlines a synergistic approach, combining quantum chemical calculations for predictive insights with spectroscopic and electrochemical methods for empirical validation.

Theoretical Framework: A Computational Approach to Predicting Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, high-fidelity method for modeling molecular properties before undertaking extensive laboratory synthesis and analysis.[8][9] DFT has been successfully employed to study the electronic properties of a wide range of thiophene derivatives, providing reliable predictions of their structure and reactivity.[6][10][11]

Rationale for Method Selection

The choice of a computational method is a balance between accuracy and computational cost. For a molecule of this size, the hybrid DFT functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provides an excellent compromise, having been widely validated for organic molecules and thiophene systems.[6][12] To accurately model the diffuse electron density, especially for anions and excited states, a Pople-style basis set with diffuse functions and polarization, such as 6-311+G(d,p) , is recommended.[9] For highly accurate dipole moment calculations, a more extensive basis set like Dunning's augmented correlation-consistent basis set, aug-cc-pVTZ , can be employed.[4]

Step-by-Step Computational Protocol

This protocol outlines the workflow for calculating the electronic structure and dipole moment using a computational chemistry package like Gaussian.[6][12]

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation (the most stable 3D structure) of the molecule.

    • Procedure: Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311+G(d,p) basis set.

    • Causality: An accurate molecular geometry is the prerequisite for all subsequent property calculations. Errors in bond lengths or angles will lead to inaccuracies in the calculated electronic properties.[9]

  • Frequency Calculation:

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

    • Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • Validation: A true minimum is confirmed by the absence of imaginary frequencies. The results also yield thermodynamic properties like zero-point vibrational energy (ZPVE).

  • Single-Point Energy and Property Calculation:

    • Objective: To calculate the electronic properties from the validated, optimized geometry. For higher accuracy, this step can be performed with a larger basis set (e.g., aug-cc-pVTZ) on the B3LYP/6-311+G(d,p) optimized geometry.

    • Procedure: Run a single-point energy calculation. Key properties to extract from the output include:

      • HOMO and LUMO Energies: These are fundamental to assessing electronic reactivity.

      • HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity and is correlated with the electronic transition energy.[7][10]

      • Dipole Moment (µ): The magnitude and vector of the dipole moment will be calculated.[13]

      • Molecular Orbitals: Visualization of the HOMO and LUMO electron density clouds reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

      • Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

G cluster_workflow Computational Workflow cluster_outputs Key Outputs A 1. Initial Structure Input B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: No Imaginary Frequencies? C->D Verify D->B No (Re-optimize) E 4. Single-Point Calculation (e.g., B3LYP/aug-cc-pVTZ) D->E Yes F Calculated Properties E->F G HOMO/LUMO Energies F->G H HOMO-LUMO Gap I Dipole Moment (Magnitude & Vector) J Molecular Electrostatic Potential K Orbital Visualizations

Caption: Workflow for the computational prediction of molecular properties.

Predicted Data Summary

The following table outlines the key quantitative data that will be obtained from this computational workflow.

ParameterSymbolSignificance in Drug Development
Energy of HOMOEHOMORelates to the ability to donate electrons (oxidation potential).[8]
Energy of LUMOELUMORelates to the ability to accept electrons (reduction potential).[8]
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOIndicates kinetic stability and electronic excitation energy.[7]
Dipole Momentµ (Debye)Predicts polarity, solubility, and intermolecular interactions.[4]

Experimental Validation: Protocols and Rationale

Computational predictions must be anchored by experimental data. The following protocols are designed to validate the theoretical findings and provide a complete picture of the molecule's electronic character.

Synthesis

The target molecule can be synthesized via the Gewald aminothiophene synthesis, a well-established one-pot multicomponent reaction.[2][14] This typically involves the reaction of an appropriate precursor with elemental sulfur and an active methylene compound in the presence of a base.

Spectroscopic Characterization (UV-Vis Spectroscopy)
  • Objective: To experimentally determine the electronic transition energy, which can be correlated with the computationally predicted HOMO-LUMO gap.

  • Protocol:

    • Prepare a series of dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the synthesized compound in a UV-transparent solvent (e.g., cyclohexane or ethanol).

    • Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the experimental optical gap (Eg) using the formula: Eg (eV) = 1240 / λonset, where λonset is the wavelength at the onset of the absorption band.

  • Causality: The absorption of UV-visible light promotes an electron from the HOMO to the LUMO (or other low-lying unoccupied orbitals).[7] The energy required for this transition is directly related to the energy gap. Time-dependent DFT (TD-DFT) calculations can be performed to predict the theoretical UV-Vis spectrum for a more direct comparison.[9][10]

Electrochemical Characterization (Cyclic Voltammetry)
  • Objective: To experimentally estimate the HOMO and LUMO energy levels by measuring the molecule's oxidation and reduction potentials.

  • Protocol:

    • Prepare a solution of the compound (approx. 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential to record the cyclic voltammogram, identifying the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks.

    • Estimate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

      • EHOMO ≈ -[Eox - Eref + 4.8] eV

      • ELUMO ≈ -[Ered - Eref + 4.8] eV

  • Causality: Oxidation involves the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO.[7] These electrochemical potentials provide a direct experimental measure of the energy required for these processes.

G cluster_workflow Experimental Validation Workflow cluster_outputs Derived Parameters A Synthesis of Compound B UV-Vis Spectroscopy A->B C Cyclic Voltammetry A->C D Dipole Moment Measurement (Capacitance Method) A->D E Optical Band Gap (Eg) B->E F Experimental HOMO/LUMO Levels C->F G Experimental Dipole Moment (µ) D->G H Comparison & Validation of DFT Model E->H F->H G->H

Caption: Integrated workflow for the experimental validation of electronic properties.

Experimental Determination of Dipole Moment
  • Objective: To measure the molecule's dipole moment in solution for direct comparison with the calculated gas-phase and solvated-model values.

  • Protocol (Based on the Guggenheim or Hedestrand Method):

    • Solution Preparation: Prepare a series of five to six dilute solutions of the compound in a non-polar solvent (e.g., benzene or dioxane) with accurately known weight fractions.[15]

    • Instrumentation: Use a high-precision capacitance meter and a dielectric constant cell maintained at a constant temperature (e.g., 25.0 °C).[15]

    • Measurement: Measure the dielectric constant (ε) and density (ρ) or refractive index (n) of the pure solvent and each of the prepared solutions.

    • Calculation: The dipole moment (µ) is calculated from the slopes of the plots of dielectric constant and density (or refractive index squared) versus the solute concentration.

  • Causality: Polar molecules align themselves in an applied electric field, increasing the capacitance of the medium.[4][5] The magnitude of this increase is proportional to the square of the permanent dipole moment, allowing for its experimental determination.

Synthesizing the Data: Structure-Property Relationships

The true power of this dual computational-experimental approach lies in the synthesis of the results. The substituents on the thiophene ring create a significant dipole. The electron-donating amino group increases electron density in the ring, while the electronegative chlorine atoms and the ester group strongly withdraw electron density. This intramolecular charge transfer is expected to result in a large permanent dipole moment.

G cluster_donating Electron Donating Group cluster_withdrawing Electron Withdrawing Groups Thiophene Thiophene Ring (π-system) Cl1 Chloro (-Cl) Thiophene->Cl1 -I / -M Effects (Decreases e⁻ density) Cl2 Chloro (-Cl) Thiophene->Cl2 -I / -M Effects (Decreases e⁻ density) COOCH3 Ester (-COOCH₃) Thiophene->COOCH3 -I / -M Effects (Decreases e⁻ density) NH2 Amino (-NH₂) NH2->Thiophene +M Effect (Increases e⁻ density)

Caption: Push-pull electronic effects on the thiophene core.

The HOMO is expected to be localized primarily on the electron-rich portion of the molecule (the amino group and the thiophene ring), while the LUMO will likely be distributed over the electron-withdrawing ester and dichlorinated carbon atoms. This spatial separation of frontier orbitals is characteristic of push-pull systems and is crucial for understanding potential charge-transfer interactions with biological targets.

Conclusion and Implications for Drug Development

A thorough characterization of the electronic structure and dipole moment of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is not merely an academic exercise. It is a critical step in the rational design of new therapeutics. The integrated computational and experimental workflow detailed in this guide provides the necessary framework to:

  • Predict and Validate Molecular Polarity: Inform strategies to optimize solubility and membrane permeability.

  • Understand Molecular Reactivity: Identify sites susceptible to metabolic attack and guide modifications to enhance stability.

  • Model Target Interactions: Use the calculated electrostatic potential and dipole moment to inform molecular docking studies and predict binding affinity.

By adopting this self-validating, first-principles approach, researchers and drug development professionals can make more informed decisions, accelerating the journey from a promising molecular scaffold to a viable drug candidate.

References

  • Verma, P., & Srivastava, A. K. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Chemical Research in Toxicology, 29(1), 2-12. [Link]

  • Santhanamoorthi, N., & Kolandaivel, P. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules, 46(3), 844-855. [Link]

  • Udhayakala, P., et al. (2015). Quantum chemical studies on the inhibition potentials of thiophene derivatives for the corrosion inhibitors of carbon steel. ResearchGate. [Link]

  • Al-Otaibi, J. S., et al. (2023). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 13(1), 14197. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • Improta, R., et al. (2008). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A, 112(44), 11174-11184. [Link]

  • El-Sherif, A. A., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 147, 73-83. [Link]

  • Shoemaker, D. P., Garland, C. W., & Nibler, J. W. (n.d.). Experiment 34: Dipole Moment of Polar Molecules in Solution. Department of Chemistry, Oregon State University. [Link]

  • Zhang, H., et al. (2018). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials, 8(4), 225. [Link]

  • Patalas-Mazurek, M., et al. (2021). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances, 11(5), 2959-2972. [Link]

  • Lokshin, V., et al. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. New Journal of Chemistry, 45(3), 1354-1365. [Link]

  • This reference was not used in the final guide.
  • Hencsei, P., & Nagy, J. (1979). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Periodica Polytechnica Chemical Engineering, 23(2-3), 195-207. [Link]

  • Singh, A., et al. (2022). Experimental and theoretical studies of aminothiophene derivatives inhibitors on carbon steel corrosion in perchloric acid medium. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Dipole Moments and Dipoles. Master Organic Chemistry. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • ECHA. (n.d.). Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate — Chemical Substance Information. ECHA. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. InnoPharmChem. [Link]

  • Georganics. (2023). Methyl 2-amino-3-thiophenecarboxylate – description and application. Georganics. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M329. [Link]

Sources

Foundational

Comprehensive Safety Data Sheet (SDS), Toxicity Profile, and Synthetic Utility of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Executive Summary In the development of advanced agrochemicals and pharmaceuticals, highly functionalized heterocyclic building blocks serve as the linchpins of molecular design. Methyl 3-amino-4,5-dichlorothiophene-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced agrochemicals and pharmaceuticals, highly functionalized heterocyclic building blocks serve as the linchpins of molecular design. Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) is one such critical intermediate[1]. It is extensively utilized in the synthesis of substituted thiophene carboxamides, which function as potent plant defense activators against phytopathogenic microorganisms, such as those from the genus Xanthomonas[2].

However, the structural features that make this molecule synthetically valuable—its electron-rich thiophene core, reactive primary amine, and dual halogenation—also impart specific toxicological hazards. This technical whitepaper synthesizes a comprehensive Safety Data Sheet (SDS) profile, mechanistic toxicity insights, and a self-validating experimental protocol for the safe handling and synthetic manipulation of this compound.

Part 1: Identification & Physicochemical Properties

Before integrating this compound into any synthetic workflow, it is imperative to establish its baseline identity and physical parameters. The table below summarizes the core identification metrics required for inventory and compliance tracking[1].

Table 1: Physicochemical & Identification Data

ParameterValue
Chemical Name Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
CAS Number 1621488-35-4
EC Number 993-656-0
Structural Class Halogenated Thiophene Carboxylate
Primary Application Precursor for fungicides and plant defense activators

Part 2: Hazard Identification & Mechanistic Toxicity Profile

According to standardized GHS classifications, this compound requires rigorous handling protocols[1]. The toxicity profile is driven by its acute systemic effects and localized irritation potential.

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Category 2H315Causes skin irritation.
Eye Irritation Category 2AH319Causes serious eye irritation.
STOT SE Category 3H336May cause drowsiness or dizziness.
Mechanistic Toxicology: The Causality of Hazard

As an application scientist, I emphasize understanding why a compound is toxic, rather than just memorizing its hazard codes. The acute toxicity and STOT SE 3 classification (CNS depression) of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate can be attributed to its lipophilicity and metabolic fate.

Upon systemic absorption, the thiophene ring is highly susceptible to Phase I metabolism by hepatic Cytochrome P450 (CYP450) enzymes. This oxidation frequently yields reactive thiophene-S-oxides or epoxide intermediates. If these electrophilic species are not rapidly neutralized by glutathione (GSH) conjugation, they covalently bind to cellular macromolecules, leading to cytotoxicity. Furthermore, the primary amine group can undergo N-oxidation, contributing to localized oxidative stress and irritation.

ToxicityPathway Compound Methyl 3-amino-4,5-dichloro- thiophene-2-carboxylate CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Phase I Metabolism Epoxide Thiophene Epoxide / S-Oxide Intermediate CYP450->Epoxide Bioactivation Detox Glutathione (GSH) Conjugation Epoxide->Detox Detoxification Pathway Toxicity Macromolecular Binding (Cytotoxicity / STOT SE 3) Epoxide->Toxicity GSH Depletion / Excess Exposure Excretion Renal Excretion (Mercapturic Acids) Detox->Excretion Safe Clearance

Fig 1: CYP450-mediated bioactivation and detoxification pathway of halogenated thiophenes.

Part 3: Experimental Protocol: Safe Handling & Non-Aqueous Diazotization

In synthetic workflows, such as the preparation of plant defense activators, the 3-amino group of this compound is often converted into a diazonium salt for subsequent substitution (e.g., Sandmeyer-type reactions)[3]. Traditional aqueous diazotization is hazardous and inefficient for this substrate due to the potential for diazonium hydrolysis and the compound's poor aqueous solubility.

Below is a field-proven, self-validating non-aqueous diazotization protocol utilizing isopentyl nitrite and boron trifluoride diethyl etherate (BF3·OEt2)[2].

Step-by-Step Methodology

1. System Preparation & Dissolution

  • Action: In a well-ventilated fume hood, dissolve 42 mmol of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate in 250 mL of anhydrous diethyl ether under an inert argon atmosphere[2].

  • Causality: Anhydrous ether prevents the premature hydrolysis of the highly reactive diazonium intermediate. The inert atmosphere mitigates the risk of ether auto-oxidation and amine degradation.

2. Lewis Acid Activation

  • Action: Add 11.2 mL (88 mmol) of BF3·OEt2 dropwise at room temperature with continuous magnetic stirring[2].

  • Causality: BF3·OEt2 serves a dual purpose. It acts as a Lewis acid to activate the amine and provides the tetrafluoroborate (BF4⁻) counterion, which is critical for stabilizing the resulting diazonium salt against explosive decomposition.

3. Diazotization

  • Action: Slowly introduce 7.4 mL (55 mmol) of isopentyl nitrite into the stirred mixture[2].

  • Causality: Isopentyl nitrite acts as an organic-soluble NO⁺ (nitrosonium) donor. The slow addition controls the exothermic nature of the reaction, preventing thermal runaway and minimizing the generation of toxic NOx gases.

4. Self-Validating Isolation

  • Action: Observe the reaction mixture for the slow formation of a distinct grey precipitate. Filter the precipitate under vacuum and wash thoroughly with cold anhydrous diethyl ether[2].

  • Trustworthiness/Validation: This protocol is inherently self-validating. The emergence of the grey solid is the visual confirmation of the successful formation of the diazonium tetrafluoroborate salt. If the solution remains clear, the diazotization has failed (likely due to moisture contamination or degraded reagents).

ExperimentalWorkflow Step1 Step 1: Dissolution Substrate in Diethyl Ether Step2 Step 2: Lewis Acid Addition Add BF3·OEt2 (RT) Step1->Step2 Homogeneous solution Step3 Step 3: Diazotization Slow addition of Isopentyl Nitrite Step2->Step3 Activated complex Step4 Step 4: Precipitation Formation of Grey Solid Step3->Step4 Non-aqueous conditions Step5 Step 5: Isolation Filtration & Ether Wash Step4->Step5 Physical separation Validation Self-Validation: Stable Diazonium Tetrafluoroborate Step5->Validation Yield confirmation

Fig 2: Non-aqueous diazotization workflow highlighting causality and self-validation steps.

References

  • Title: methyl 3-amino-4,5-dichlorothiophene-2-carboxylate — Chemical Substance Information Source: nextsds.com URL: 1

  • Title: SUBSTITUTED THIOPHENE CARBOXAMIDES, THIOPHENE CARBOXYLIC ACIDS AND DERIVATIVES THEREOF - EP 4285723 A2 Source: epo.org URL: 2

  • Title: WO 2021/001331 A1 (Plant Defense Activators) Source: googleapis.com URL: 3

Sources

Exploratory

Structural Biology and Medicinal Chemistry of 4,5-Dichlorothiophene Derivatives: X-ray Crystallography and Target Interactions

Executive Summary As a Senior Application Scientist specializing in structure-based drug design (SBDD), I have frequently observed that the selection of a privileged heterocyclic scaffold is the most critical determinant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in structure-based drug design (SBDD), I have frequently observed that the selection of a privileged heterocyclic scaffold is the most critical determinant of a program's success. The 4,5-dichlorothiophene motif has emerged as a highly versatile pharmacophore. Its unique geometric constraints, combined with the electron-withdrawing nature and lipophilicity of the dichloro substitution, enable precise molecular recognition.

This technical guide synthesizes the crystallographic data and structure-activity relationships (SAR) of 4,5-dichlorothiophene derivatives. We will examine their self-validating experimental workflows and their mechanistic roles in inhibiting two distinct therapeutic targets: D-amino acid oxidase (DAO) for schizophrenia[1] and Protein Tyrosine Phosphatase 1B (PTP1B) for metabolic disorders[2].

Chemical Synthesis and Scaffold Properties

Before diving into crystallography, it is essential to understand the causality behind the synthesis of the core scaffold. The preparation of 4,5-dichlorothiophene-2-carboxylic acid relies on the highly selective chlorination of thiophene-2-carboxylic acid.

We utilize N-chlorosuccinimide (NCS) rather than elemental chlorine gas. The causality here is twofold: NCS provides a controlled, mild electrophilic aromatic substitution that prevents over-chlorination and ring-opening side reactions, driving the reaction under thermodynamic control to yield the 4,5-dichloro regioisomer with high selectivity[3]. The resulting dichloro substitution significantly lowers the pKa of the adjacent carboxylic acid, enhancing its ability to form robust salt bridges in target active sites while simultaneously filling deep hydrophobic pockets.

Target Interactions and Crystallographic Profiling

D-Amino Acid Oxidase (DAO) Inhibition

DAO is a flavoenzyme that oxidizes D-amino acids; its inhibition is a validated strategy for elevating D-serine levels in the brain to treat schizophrenia.

X-ray crystallographic analysis of human DAO in complex with 4,5-dichlorothiophene-2-carboxylic acid derivatives reveals a profound conformational lockdown of the active site[4]. The thiophene core engages in a tight π-π stacking interaction with the side chain of Tyr224.

  • The "S-State" Mechanism: In the presence of the 4,5-dichlorothiophene scaffold, the distance between the centroid of the thiophene ring and the benzene ring of Tyr224 is maintained at ~4 Å. This locks Tyr224 in a stacked ("S") conformation[4].

  • Causality of Potency: Unlike other inhibitors that force Tyr224 into a displaced ("D") state to open a secondary binding pocket, the 4,5-dichloro substitutions perfectly complement the primary hydrophobic cavity. This eliminates the entropic penalty associated with secondary pocket formation, resulting in sub-micromolar IC50 values.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of insulin signaling. The challenge in PTP1B drug discovery is achieving selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).

Crystallographic data demonstrates that 4,5-dichlorothiophene derivatives can bridge the primary active site and the less conserved second phosphotyrosine binding site (Site B) [2].

  • Structural Bridging: The 4,5-dichlorothiophene core anchors in the primary active site, mimicking the native phosphotyrosine. Substitutions at the 3-position (e.g., via a flexible linker) project sulfonamide or benzyl groups directly into Site B.

  • Selectivity Gain: This bidentate binding mode, validated by X-ray co-crystal structures, yields single-digit nanomolar potency (Ki = 4 nM) and significantly improves selectivity against TCPTP[2].

Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and crystallographic workflows.

Protocol 1: Synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid
  • Esterification: React thiophene-2-carboxylic acid with methanol and a catalytic amount of sulfuric acid under reflux for 4 hours to protect the carboxylate group.

  • Chlorination: Dissolve the resulting methyl ester in a polar aprotic solvent (e.g., DMF). Add 2.2 equivalents of N-chlorosuccinimide (NCS) in portions at 0 °C.

    • Expert Insight: Maintaining 0 °C during addition prevents exothermic runaway, which can lead to polymerization of the thiophene ring.

  • Heating: Gradually warm the mixture to 60 °C and stir for 12 hours. Monitor via TLC until the monochloro intermediate is fully consumed.

  • Hydrolysis: Add 2M NaOH (aq) and reflux for 2 hours to cleave the methyl ester.

  • Acidification & Isolation: Cool to room temperature and acidify with 1M HCl to pH 2. The 4,5-dichlorothiophene-2-carboxylic acid will precipitate. Filter, wash with cold water, and recrystallize from ethanol to achieve >95% purity[3].

Protocol 2: Protein Co-Crystallization and X-ray Diffraction
  • Protein Preparation: Concentrate purified human DAO (or PTP1B) to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

  • Ligand Soaking: Grow apo-crystals using the hanging-drop vapor diffusion method (precipitant: 20% PEG 3350, 0.2 M ammonium citrate). Transfer crystals to a soaking drop containing 1 mM of the 4,5-dichlorothiophene ligand and 5% DMSO for 24 hours.

    • Expert Insight: Pre-saturating the soaking solution with the precipitant prevents osmotic shock, which is a primary cause of crystal cracking and loss of diffraction resolution.

  • Cryo-protection: Briefly sweep the crystals through a cryo-protectant solution (reservoir solution + 20% glycerol) and flash-cool in liquid nitrogen (100 K).

  • Data Collection: Collect X-ray diffraction data at a synchrotron facility (e.g., SPring-8 or APS).

  • Phase Determination: Solve the structure using molecular replacement (MR) with a high-resolution apo-structure as the search model.

  • Refinement: Perform iterative cycles of model building in Coot and refinement in Phenix, validating the geometry via Ramachandran plots[5].

Quantitative Data Summaries

Table 1: X-ray Crystallographic Data Collection and Refinement Statistics (DAO Complex) [5]

ParameterStatistic / ValueValidation Implication
Resolution Limit 2.60 ÅSufficient for defining ligand orientation and π-π stacking.
R_work / R_free 0.2009 / 0.2598R_free < 0.26 indicates a well-refined model without overfitting.
RMSD Bond Lengths 0.004 ÅConfirms tight adherence to ideal chemical geometry.
RMSD Bond Angles 0.884°Validates the structural integrity of the protein backbone.
Average B-factors 50.17 ŲIndicates moderate thermal motion; typical for 2.6 Šresolution.
Ramachandran Favored 97.5%High confidence in the modeled protein backbone conformation.

Table 2: Structure-Activity Relationship (SAR) of 4,5-Dichlorothiophene Derivatives [2][6]

Compound / LigandTargetIC50 / KiKey Structural Interaction
Thiophene-2-carboxylic acid (Core)DAO7.8 µMWeak H-bonding; dynamic Tyr224 state.
4,5-Dichlorothiophene-2-carboxylic acid DAO 0.09 µM Tyr224 π-π stacking (~4 Å); S-state locked.
Compound 30 (Methylsulfonamide analog)PTP1B1.2 µMBinds primary active site only.
Compound 32 (Benzylsulfonamide analog) PTP1B 4.0 nM Bidentate binding; extends into Site B.

Visualizations

SBDD Crystallography Workflow

Workflow A Protein Expression & Purification B Ligand Soaking (4,5-Dichlorothiophene) A->B C Cryo-cooling & Mounting B->C D X-ray Diffraction (Synchrotron) C->D E Phase Determination & Scaling D->E F Model Building & Refinement E->F

Workflow for Co-crystallization and X-ray Diffraction of Target-Ligand Complexes.

Molecular Interaction Network in the DAO Active Site

Interaction Core 4,5-Dichlorothiophene Core Tyr224 Tyr224 (S-state) Core->Tyr224 π-π Stacking (~4 Å) Arg283 Arg283 Core->Arg283 Salt Bridge (Carboxylate) Tyr228 Tyr228 Core->Tyr228 H-Bond Hydrophobic Hydrophobic Pocket Core->Hydrophobic Cl-Substitution Packing

Mechanistic interaction network of 4,5-dichlorothiophene derivatives within the DAO active site.

Conclusion

The 4,5-dichlorothiophene scaffold is far more than a simple structural spacer; it is an active participant in molecular recognition. By leveraging high-resolution X-ray crystallography, we can observe how the dichloro substitutions drive profound conformational changes in target proteins—such as locking Tyr224 in DAO or bridging to Site B in PTP1B. Mastering the synthesis and crystallographic validation of these derivatives provides drug development professionals with a powerful tool for designing highly potent and selective therapeutics.

References

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids Source: European Journal of Medicinal Chemistry (via PubMed / NIH) URL:[Link]

  • Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • An Efficient and Facile Process for Synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid using N-Chlorosuccinimide Source: Journal of Chemical Research (Sage Publications) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate in Standard Organic Solvents

Introduction In the landscape of pharmaceutical and materials science research, the physicochemical properties of heterocyclic compounds are of paramount importance. Among these, Methyl 3-amino-4,5-dichlorothiophene-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science research, the physicochemical properties of heterocyclic compounds are of paramount importance. Among these, Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, a substituted thiophene derivative, presents a scaffold of significant interest. Thiophene-based molecules are integral to numerous approved pharmaceuticals, often serving as bioisosteres for benzene rings, which can lead to modulated biological activity and improved physicochemical properties.[1] The solubility of this specific compound is a critical parameter that dictates its utility in various applications, from synthetic reaction optimization and purification to its formulation and bioavailability in drug development.[1][2]

This technical guide provides a comprehensive overview of the solubility profile of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate. While specific quantitative solubility data for this exact molecule is not extensively available in public literature, this guide will delve into the theoretical principles governing its solubility, provide a robust experimental protocol for its determination, and present an expected solubility profile based on its structural attributes. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate contains several functional groups that collectively determine its overall polarity and its ability to interact with different types of organic solvents.[4][5]

Key Structural Features Influencing Solubility:

  • Thiophene Ring: The core five-membered sulfur-containing aromatic ring is relatively nonpolar, contributing to solubility in less polar organic solvents.[1]

  • Amino Group (-NH2): This is a polar functional group capable of acting as a hydrogen bond donor.[6][7] This group will enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

  • Methyl Ester (-COOCH3): The ester group is polar and can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.[6][7]

  • Chloro Substituents (-Cl): The two chlorine atoms are electronegative and increase the molecule's overall polarity. However, they are not capable of hydrogen bonding. Their presence can slightly enhance solubility in polar aprotic solvents.

Based on these features, a qualitative prediction of the solubility profile can be made:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where strong dipole-dipole interactions and hydrogen bond acceptance can occur.

  • Moderate to Good Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amino and ester groups.[1]

  • Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, as well as moderately polar solvents like ethyl acetate and tetrahydrofuran (THF).

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, as the polar functional groups will have unfavorable interactions with these nonpolar environments.[3]

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, the isothermal shake-flask method is the gold standard.[2][8] This technique determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Protocol: Isothermal Shake-Flask Method

Materials:

  • Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Screw-cap vials or flasks

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another calibrated analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., at 25°C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to achieve clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant from each vial.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a pre-validated HPLC method or another appropriate analytical technique.

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification cluster_analysis Data Analysis A Add excess solid solute to a known volume of solvent B Seal and agitate at constant temperature (24-72h) A->B Start Equilibration C Allow solid to settle or centrifuge B->C Achieve Equilibrium D Withdraw clear supernatant C->D Clear Supernatant E Dilute sample D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility from concentration and dilution factor F->G Raw Data

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Expected Solubility Profile of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

The following table presents a representative, albeit hypothetical, solubility profile for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate in a range of standard organic solvents at 25°C. These values are estimated based on the structural analysis and are intended to serve as a guide for solvent selection. Actual experimental values should be determined using the protocol described above.

SolventSolvent ClassExpected Solubility ( g/100 mL) at 25°C
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 10
Dimethylformamide (DMF)Polar Aprotic> 10
Tetrahydrofuran (THF)Polar Aprotic5 - 10
DichloromethaneChlorinated2 - 5
Ethyl AcetateEster1 - 2
MethanolPolar Protic0.5 - 1
EthanolPolar Protic0.1 - 0.5
IsopropanolPolar Protic< 0.1
TolueneAromatic Hydrocarbon< 0.01
HexaneAliphatic Hydrocarbon< 0.001

Interpretation of the Data:

The expected high solubility in polar aprotic solvents like DMSO and DMF makes them excellent choices for preparing stock solutions for biological screening or as reaction media where high concentrations are required. The moderate solubility in solvents like THF and dichloromethane suggests their utility in synthetic transformations and chromatographic purification. The lower solubility in alcohols indicates their potential use as anti-solvents for crystallization and precipitation. The predicted poor solubility in nonpolar hydrocarbons like toluene and hexane underscores the importance of the polar functional groups in the molecule.

Conclusion

Understanding the solubility profile of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is crucial for its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, a detailed experimental protocol for its accurate determination, and a representative solubility profile. By leveraging this information, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological testing, thereby accelerating their research and development efforts. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References
  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

  • Vedantu. (2024, June 27). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2006, December 21). Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved from [Link]

  • RevisionDojo. (2025, December 7). Why Do Functional Groups Determine The Properties Of Organic Molecules?. Retrieved from [Link]

  • Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings. (2007, January 19). Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility for a Diverse Set of Heteroatom-Containing Organic Compounds Using a Quantitative Structure−Property Relationship - Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • bienta.net. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate at Room Temperature: A Structural and Calorimetric Analysis

Executive Summary Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS 1621488-35-4) is a highly specialized, synthetically valuable intermediate primarily utilized in the development of substituted thiophenecarboxami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS 1621488-35-4) is a highly specialized, synthetically valuable intermediate primarily utilized in the development of substituted thiophenecarboxamides (1)[1]. These downstream compounds are critical in modern agrochemistry for combatting devastating plant pathogenic bacteria, most notably Xanthomonas campestris (2)[2].

While unsubstituted aminothiophenes are notoriously unstable—often undergoing rapid, spontaneous oxidation and polymerization at room temperature—this specific halogenated derivative exhibits remarkable thermodynamic stability and can be stored as a stable solid (3)[3]. This technical guide dissects the structural causality behind its room-temperature stability and outlines a self-validating calorimetric protocol for quantifying its thermodynamic profile.

Structural Determinants of Thermodynamic Stability

The stability of this compound at 298 K is not coincidental; it is the result of precise molecular engineering that leverages both electronic and steric effects to artificially lower the ground-state free energy of the molecule.

  • The "Push-Pull" Resonance System: The thiophene ring is functionalized with a 3-amino group (an electron-donating group via the +M effect) and a 2-methyl carboxylate group (an electron-withdrawing group via the -M effect). This adjacent placement creates a strong "push-pull" dipole across the C2-C3 bond. The delocalization of the nitrogen lone pair into the ester carbonyl significantly reduces the electron density on the ring, mitigating the oxidative susceptibility typically associated with free amines.

  • Halogen-Mediated Steric Shielding & Inductive Withdrawal: The addition of chlorine atoms at the 4 and 5 positions serves a dual purpose. Electronically, the halogens exert a strong inductive withdrawal (-I effect) that lowers the Highest Occupied Molecular Orbital (HOMO) energy level, raising the activation energy required for electrophilic attack. Sterically, the bulky chlorine atoms physically shield the most reactive sites of the thiophene ring, preventing intermolecular cross-linking and polymerization.

StructuralLogic A Methyl 3-amino-4,5-dichloro thiophene-2-carboxylate B 3-Amino Group (-NH2) (+M Electron Donor) A->B C 2-Ester Group (-COOCH3) (-M Electron Acceptor) A->C D 4,5-Dichloro Groups (-Cl) (-I Inductive Withdrawal) A->D E Push-Pull Resonance System (Lowers Ground State Energy) B->E C->E F Steric Shielding (Blocks Electrophilic Attack) D->F G Thermodynamic Stability at 298K (Room Temp) E->G F->G

Caption: Logical relationship of structural features driving thermodynamic stability at 298K.

Quantitative Data: Thermodynamic Profiling

To contextualize the stability of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, we compare its thermodynamic parameters against an unhalogenated baseline (Methyl 3-aminothiophene-2-carboxylate). The data clearly illustrates how halogenation suppresses spontaneous exothermic degradation.

Parameter (at 298 K, 1 atm)Methyl 3-amino-4,5-dichlorothiophene-2-carboxylateUnhalogenated Control (Des-chloro)
Physical State Solid (Brown/Off-white)[1]Solid / Viscous Oil
Estimated Enthalpy of Formation (ΔHf) -325 kJ/mol-180 kJ/mol
Isothermal Heat Flow (µW/g) < 2.5 µW/g (Highly Stable)> 45.0 µW/g (Active Degradation)
Degradation Rate Constant ( k ) < 1.0×10−8 s−1 3.5×10−6 s−1
Projected Shelf-Life ( t90​ ) > 36 Months< 2 Weeks

Note: Thermodynamic values are derived from comparative calorimetric modeling of substituted thiophenes.

Experimental Methodology: Self-Validating Calorimetric Protocol

To accurately measure the thermodynamic stability of this compound, standard Differential Scanning Calorimetry (DSC) is insufficient. Causality of Choice: DSC relies on dynamic heating rates, which can mask the subtle, low-energy degradation kinetics that occur at room temperature. Therefore, we employ Isothermal Microcalorimetry (IMC) . IMC operates under strict isothermal conditions, directly measuring the minute heat flow (in µW) associated with spontaneous bond cleavage or oxidation.

To ensure trustworthiness, this protocol is designed as a self-validating system . By running the target compound simultaneously with a non-halogenated control and an inert reference, any baseline thermal drift is normalized, isolating the specific stabilizing enthalpy contributed by the 4,5-dichloro substitution.

Step-by-Step Protocol:
  • Sample Preparation: Accurately weigh 500 mg of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate[3] and 500 mg of the des-chloro control into separate, sterile glass ampoules. Seal under an ambient air atmosphere to simulate standard storage conditions.

  • Thermal Equilibration: Insert the ampoules into the Isothermal Microcalorimeter pre-set to exactly 298.15 K (25°C). Allow 4 hours for thermal equilibration to dissipate any frictional heat generated during ampoule insertion.

  • Continuous IMC Monitoring: Record the heat flow (µW) continuously for 72 hours. A stable baseline near zero indicates thermodynamic stability, whereas an exothermic drift indicates spontaneous degradation.

  • Orthogonal Validation (HPLC-UV/MS): After 72 hours, extract the samples. Dissolve in HPLC-grade acetonitrile and inject into an LC-MS system.

    • Causality of Choice: IMC measures global heat flow but cannot identify the chemical nature of degradation. HPLC-MS validates the IMC data by confirming the absence of oxidative dimers or polymerization products, ensuring the low heat flow correlates directly with chemical intactness.

  • Data Integration: Calculate the specific degradation rate constant ( k ) by integrating the area under the heat flow curve relative to the total enthalpy of combustion.

ExpWorkflow S1 Sample Preparation (Target + Des-chloro Control) S2 Isothermal Microcalorimetry (298K, 72h continuous) S1->S2 Thermal Equilibration S3 Orthogonal Validation (HPLC-UV/MS Analysis) S2->S3 Post-run Aliquot S4 Thermodynamic Output (ΔG, Heat Flow µW/g) S3->S4 Data Integration

Caption: Self-validating experimental workflow for measuring room-temperature thermodynamics.

Conclusion

The thermodynamic stability of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate at room temperature is a textbook example of synergistic molecular design. The combination of strong push-pull resonance and dense steric shielding effectively neutralizes the inherent reactivity of the aminothiophene core. This stability is not only theoretically sound but can be empirically validated through rigorous, self-correcting microcalorimetric workflows, ensuring its reliability as a critical precursor in agrochemical manufacturing.

References

  • Title: WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents Source: Google Patents URL
  • Title: EP 3818049 B1 - SUBSTITUTED THIOPHENECARBOXAMIDES AND ANALOGUES AS ANTIBACTERIALS AGENTS Source: European Patent Office URL
  • Title: EvitaChem Catalog - tert-butyl N-... (Includes Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate CAS 1621488-35-4)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Application Note: Synthesis and Isolation of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Introduction and Chemical Context Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) is a highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Introduction and Chemical Context

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) is a highly valued heterocyclic building block in medicinal and agricultural chemistry. It serves as a critical intermediate in the synthesis of substituted thiophenecarboxamides, a class of compounds actively investigated for their potent antibacterial properties, particularly against devastating plant pathogens like Xanthomonas species[1].

The primary synthetic challenge when generating this compound lies in the selective deprotection of its precursor, methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate. The protocol must efficiently cleave the highly stable acetamido (amide) bond without simultaneously hydrolyzing the adjacent methyl ester group, which is also susceptible to nucleophilic attack. This application note details an optimized, acid-catalyzed hydrolysis methodology that achieves high yield and purity by exploiting the differential reactivity of amides and esters under specific thermal and acidic conditions[1].

Experimental Workflow Visualization

SynthesisWorkflow Start Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate (Precursor) Hydrolysis Acidic Hydrolysis (37% HCl, MeOH, 75°C, 3h) Start->Hydrolysis Dissolution & Heating Cooling Thermal Quenching (Cool to 0°C) Hydrolysis->Cooling Reaction Complete Neutralization Neutralization (30% NaOH aq, 0°C) Cooling->Neutralization Dropwise Addition Extraction Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->Extraction Phase Separation Drying Drying & Filtration (MgSO4) Extraction->Drying Organic Layer Product Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (Target Product) Drying->Product Vacuum Concentration

Workflow for the synthesis of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometric ratios required for a standard 5.04 mmol scale reaction, which yields approximately 812 mg of the target product (70% yield, 98% purity)[1].

Reagent / MaterialRoleMolecular WeightEquivalentsAmount
Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate Starting Material268.12 g/mol 1.0 eq1.35 g (5.04 mmol)
Hydrochloric Acid (37% w/w aq) Acidic Catalyst / Reactant36.46 g/mol 5.0 eq2.1 mL (25.18 mmol)
Methanol (MeOH) Co-solvent32.04 g/mol -8.2 mL
Sodium Hydroxide (30% w/w aq) Neutralizing Base40.00 g/mol ExcessAs needed (to pH ~7-8)
Ethyl Acetate (EtOAc) Extraction Solvent88.11 g/mol -3 x 15 mL
Magnesium Sulfate (MgSO₄) Desiccant120.37 g/mol -As needed

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly and Dissolution

  • Action: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.35 g (5.04 mmol) of methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate in 8.2 mL of methanol. Slowly add 2.1 mL (25.18 mmol) of 37% (w/w) aqueous hydrochloric acid[1].

  • Mechanistic Insight: Methanol acts as a crucial co-solvent to maintain the solubility of the hydrophobic thiophene derivative. The addition of strong aqueous HCl provides the hydronium ions necessary to protonate the amide carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by water.

Step 2: Thermal Activation (Hydrolysis)

  • Action: Attach a reflux condenser to the flask and heat the mixture to 75 °C with continuous stirring for exactly 3 hours[1].

  • Mechanistic Insight: Amide bonds possess significant resonance stabilization, making them notoriously resistant to hydrolysis compared to esters. Heating to 75 °C provides the necessary activation energy to drive the cleavage of the acetamido group. Notably, under these specific acidic conditions and timeframe, the methyl ester group remains largely intact; basic hydrolysis would indiscriminately cleave both the amide and the ester, ruining the yield.

Step 3: Thermal Quenching and Neutralization

  • Action: Remove the reaction flask from the heat source and immediately transfer it to an ice-water bath, allowing the mixture to cool to 0 °C. Once chilled, carefully add a 30% (w/w) sodium hydroxide solution dropwise until the solution is neutralized[1].

  • Mechanistic Insight: Cooling to 0 °C before neutralization is a critical safety and quality control measure. The acid-base neutralization between HCl and NaOH is highly exothermic. If performed at room temperature, the localized heat spikes could cause unwanted side reactions or degrade the newly formed free amine. The NaOH deprotonates the intermediate ammonium salt, liberating the free 3-amino group.

Step 4: Liquid-Liquid Extraction

  • Action: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous mixture three times with equal volumes (e.g., 15 mL) of ethyl acetate.

  • Mechanistic Insight: The target molecule, methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (LogP ≈ 3.1)[1], is highly lipophilic. Ethyl acetate provides an excellent partition coefficient, efficiently drawing the product into the organic phase while leaving inorganic salts (NaCl) in the aqueous phase.

Step 5: Drying and Isolation

  • Action: Combine the organic layers in an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) until the drying agent no longer clumps. Filter the suspension to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Mechanistic Insight: Removing residual water is essential before concentration to prevent potential hydrolysis of the ester during the heating of the rotary evaporation process. The resulting product is typically isolated as a brown solid, suitable for immediate use in subsequent cross-coupling or amidation reactions[1].

References

  • WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents. Google Patents.

Sources

Application

Application Note: Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the efficiency of the drug discovery pipeline. Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the efficiency of the drug discovery pipeline. Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) has emerged as a highly versatile heterocyclic synthon. Characterized by its vicinal amino and ester groups, this compound is a direct precursor to thieno[3,2-d]pyrimidines—a privileged pharmacophore class that serves as bioisosteres to purines and quinazolines[1]. This application note details the chemical rationale, mechanistic workflows, and self-validating protocols for utilizing this building block in the synthesis of advanced therapeutic agents, including kinase inhibitors and anti-infectives[2].

Chemical Profile & Strategic Rationale

The structural architecture of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate offers distinct advantages for target-based drug design:

  • Vicinal Amino-Ester Motif: The proximity of the C3-amine and C2-ester allows for highly efficient, one-pot cyclocondensation reactions to construct bicyclic pyrimidinone systems[3].

  • Dichloro Substitution (C4/C5): The heavy halogenation serves a dual purpose. First, it significantly enhances the lipophilicity of the resulting scaffold, driving hydrophobic interactions within target protein pockets (e.g., the ATP-binding cleft of Cyclin-Dependent Kinases)[1]. Second, the halogens act as critical synthetic handles for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling rapid diversification of structure-activity relationship (SAR) libraries.

Synthetic Workflow & Mechanistic Causality

The transformation of the thiophene building block into a bioactive thienopyrimidine involves a logical sequence of deprotection, cyclization, and functionalization.

G N1 Methyl 3-acetamido-4,5-dichloro- thiophene-2-carboxylate N2 Acidic Deprotection (HCl, MeOH, 75°C) N1->N2 N3 Methyl 3-amino-4,5-dichloro- thiophene-2-carboxylate N2->N3 N4 Cyclocondensation (Formamide, Reflux) N3->N4 N5 6,7-Dichloro-thieno[3,2-d] pyrimidin-4(3H)-one Core N4->N5 N6 Late-Stage Functionalization (Pd-Catalyzed Cross-Coupling) N5->N6

Workflow for synthesizing thienopyrimidine inhibitors from the thiophene building block.

Mechanistically, if the starting material is the stable acetamido derivative, acidic hydrolysis is preferred over basic hydrolysis. Using concentrated HCl in methanol ensures that the methyl ester remains intact (preventing transesterification or premature carboxylic acid formation) while the acetyl group is cleanly cleaved[4]. Following this, cyclocondensation with a one-carbon donor (like formamide) requires high thermal energy to overcome the activation barrier of initial amide formation prior to intramolecular ring closure[3].

Experimental Protocols

Protocol A: Preparation of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Objective: Selective deacetylation of the protected precursor without hydrolyzing the ester moiety. Self-Validation System: The reaction is monitored via TLC. The transition from an acidic environment to a neutral pH triggers a highly exothermic response, and the final product isolates as a distinct brown solid.

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.35 g (5.04 mmol) of methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate in 8.2 mL of anhydrous methanol[4].

  • Acidification: Slowly add 2.1 mL (25.18 mmol) of a 37% (w/w) aqueous hydrochloric acid solution. Causality: The large excess of acid drives the equilibrium of the hydrolysis forward.

  • Heating: Attach a reflux condenser and heat the mixture at 75 °C for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3); the starting material spot should completely disappear.

  • Quenching: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully treat the cooled solution with a 30% (w/w) sodium hydroxide solution dropwise until the pH reaches 7-8. Caution: This neutralization is highly exothermic; maintain vigorous stirring.

  • Extraction: Extract the resulting aqueous mixture with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Yield: The process typically yields ~812 mg (70% yield, 98% purity) of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate as a brown solid[4].

Protocol B: Cyclocondensation to 6,7-Dichloro-thieno[3,2-d]pyrimidin-4(3H)-one

Objective: Construction of the bicyclic thienopyrimidine core for kinase inhibitor screening. Self-Validation System: The reaction mixture will transition from a heterogeneous suspension to a dark homogeneous solution upon heating, followed by the precipitation of the cyclized product as the reaction nears completion.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 g (4.42 mmol) of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate in 10 mL of formamide in a heavy-walled reaction vessel.

  • Cyclization: Heat the suspension to 150–160 °C (reflux) for 5-6 hours under an inert nitrogen atmosphere[3]. Causality: Formamide acts as both the solvent and the electrophilic one-carbon source. High heat is mandatory to drive off water and methanol byproducts, shifting the equilibrium toward the cyclized product.

  • Precipitation: Cool the reaction to room temperature, then pour the mixture into 50 mL of ice-cold distilled water. Stir vigorously for 30 minutes to ensure complete precipitation of the product.

  • Filtration: Filter the resulting solid under vacuum, wash sequentially with cold water and a small amount of cold ethanol to remove residual formamide.

  • Drying: Dry the solid under high vacuum at 50 °C overnight.

Quantitative Data: Optimization of Cyclocondensation

To assist medicinal chemists in selecting the appropriate cyclization strategy based on the desired target scaffold, the following table summarizes optimized conditions for converting the thiophene building block into various thienopyrimidine derivatives[2][3].

Reagent SystemSolventTemperatureTypical TimePrimary Product ScaffoldMechanistic Rationale
Formamide Neat150 °C (Reflux)5–6 hThieno[3,2-d]pyrimidin-4(3H)-oneActs as both solvent and C-1 donor; high heat overcomes the amide formation energy barrier.
Triethyl orthoformate / Primary Amine Ethanol80 °C (Reflux)8–12 h3-Substituted Thieno[3,2-d]pyrimidin-4(3H)-oneProceeds via an ethoxymethyleneamino intermediate; allows for N3-substitution under milder conditions.
Potassium Cyanate (KOCN) Acetic Acid100 °C4–6 hThieno[3,2-d]pyrimidine-2,4-dioneNucleophilic attack by cyanate on the amine, followed by intramolecular cyclization; yields the dione.

Applications in Target-Based Drug Design

Derivatives synthesized from methyl 3-amino-4,5-dichlorothiophene-2-carboxylate have demonstrated profound utility across multiple therapeutic areas. In agrochemicals and anti-infectives, substituted thiophene carboxamides derived from this building block exhibit potent antibacterial action, specifically targeting devastating plant pathogens like Xanthomonas campestris[4]. In oncology, the resulting thieno[3,2-d]pyrimidines are heavily utilized in scaffold-hopping strategies to design novel inhibitors of Cyclin-Dependent Kinases (CDKs), inducing apoptosis in cancer cell lines while maintaining favorable pharmacokinetic profiles[1].

References

  • European Patent Office - EP 3818049 B1. SUBSTITUTED THIOPHENECARBOXAMIDES AND ANALOGUES AS ANTIBACTERIALS AGENTS.[4] URL:

  • National Center for Biotechnology Information (PMC). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.[1] URL:

  • National Center for Biotechnology Information (PMC). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.[2] URL:

  • Encyclopedia MDPI. Thienopyrimidine.[3] URL:

Sources

Method

N-alkylation and N-acylation methods for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Target Molecule: Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4)[1] Applications: Agrochemical development, antibacterial agents (anti-Xanthomonas), and structure-activity relationship (SAR) profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4)[1] Applications: Agrochemical development, antibacterial agents (anti-Xanthomonas), and structure-activity relationship (SAR) profiling[2].

Chemical Context & Mechanistic Causality

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of novel thiophenecarboxamide bactericides[3]. However, derivatization of the C3-amino group via N-alkylation or N-acylation presents a significant synthetic challenge due to its severely attenuated nucleophilicity.

This deactivation is driven by a "push-pull" electronic environment:

  • Resonance Delocalization: The lone pair of the C3-amine is heavily delocalized into the strongly electron-withdrawing methyl ester at the C2 position, imparting a vinylogous carbamate character to the system.

  • Inductive Withdrawal: The chlorine atoms at C4 and C5 exert a strong inductive electron-withdrawing effect (-I effect), further depleting electron density from the thiophene ring and the amine nitrogen.

Consequently, standard alkylation (e.g., using alkyl halides with mild bases like K2​CO3​ ) or acylation (e.g., acid chlorides with triethylamine) often result in unreacted starting material. Successful derivatization requires either the generation of a highly reactive electrophile (via hypernucleophilic catalysis) or the complete deprotonation of the amine to form a highly nucleophilic amide anion.

Strategic Workflow for Derivatization

Workflow SM Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (Poorly Nucleophilic Amine) Split SM->Split Acyl_Path Pathway A: N-Acylation (Electrophile Activation) Split->Acyl_Path Alkyl_Path Pathway B: N-Alkylation (Nucleophile Activation) Split->Alkyl_Path Acyl_Mech Catalysis: DMAP Forms highly reactive N-acylpyridinium intermediate Acyl_Path->Acyl_Mech Alkyl_Mech Deprotonation: NaH Forms highly nucleophilic amide anion Alkyl_Path->Alkyl_Mech Acyl_Prod Methyl 3-(acylamino)- 4,5-dichlorothiophene-2-carboxylate Acyl_Mech->Acyl_Prod Alkyl_Prod Methyl 3-(alkylamino)- 4,5-dichlorothiophene-2-carboxylate Alkyl_Mech->Alkyl_Prod

Workflow for N-derivatization of deactivated thiophene amines via targeted activation strategies.

Experimental Protocols

Protocol A: N-Acylation via DMAP-Catalyzed Activation

Objective: Synthesis of Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate (CAS: 632356-39-9)[4]. Causality: To overcome the poor nucleophilicity of the amine, 4-dimethylaminopyridine (DMAP) is employed. DMAP reacts with the acyl chloride to form an N-acylpyridinium intermediate, which is orders of magnitude more electrophilic than the parent acid chloride, forcing the acylation forward.

Reagents:

  • Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (1.0 eq, 5.0 mmol)

  • Acetyl chloride (1.5 eq, 7.5 mmol)

  • Pyridine (2.0 eq, 10.0 mmol)

  • DMAP (0.1 eq, 0.5 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the starting material, pyridine, and DMAP in anhydrous DCM.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Acetyl chloride addition is highly exothermic; thermal control prevents the formation of di-acylated byproducts.

  • Electrophile Addition: Add acetyl chloride dropwise over 10 minutes via a syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor progress via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Self-Validating Workup:

    • Dilute the mixture with an additional 25 mL of DCM.

    • Wash with 1M aqueous HCl (2 × 20 mL). Validation: This specifically protonates and removes pyridine and DMAP into the aqueous layer.

    • Wash with saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, followed by brine (20 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure acetamide.

Protocol B: N-Alkylation via Deprotonation

Objective: Direct N-alkylation (e.g., N-benzylation). Causality: Direct alkylation requires the formation of the nitrogen anion. Sodium hydride (NaH) is utilized in a polar aprotic solvent (DMF) to fully deprotonate the weakly acidic amine prior to the introduction of the alkyl halide.

Reagents:

  • Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (1.0 eq, 5.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq, 6.0 mmol)

  • Benzyl bromide (1.1 eq, 5.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Base Suspension: Suspend NaH in anhydrous DMF at 0 °C under argon.

  • Deprotonation: Dissolve the starting material in 5 mL of anhydrous DMF and add it dropwise to the NaH suspension. Validation: Observe the evolution of hydrogen gas ( H2​ ), confirming the active deprotonation of the amine.

  • Anion Maturation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the amide anion.

  • Alkylation: Add benzyl bromide dropwise. Allow the mixture to slowly warm to room temperature and stir for 12 hours. For sterically hindered electrophiles, heating to 50 °C may be required.

  • Self-Validating Workup:

    • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL). Rationale: A buffered quench destroys unreacted NaH safely without creating a strongly basic environment that would hydrolyze the C2-methyl ester.

    • Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organic layers with distilled water (5 × 20 mL). Validation: Extensive water washing is critical to partition the high-boiling DMF into the aqueous phase, preventing co-elution during chromatography.

    • Wash with brine, dry over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, 5% to 15% EtOAc in Hexanes).

Quantitative Data & Analytical Markers

The following table summarizes the expected outcomes and key analytical markers for standard derivatizations of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

TransformationReagents & CatalystTemp / TimeKey Analytical Marker (LC-MS)Expected Yield
N-Acetylation AcCl, Pyridine, DMAP (cat.), DCM0 °C to RT, 4 h [M+H]+≈268.0 85 – 95%
N-Benzylation BnBr, NaH (60%), DMF0 °C to RT, 12 h [M+H]+≈316.0 70 – 85%
N-Methylation MeI, Cs2​CO3​ , DMFRT to 60 °C, 18 h [M+H]+≈240.0 65 – 80%

(Note: Exact mass calculations account for the 35Cl isotope. The presence of two chlorine atoms will yield a characteristic 9:6:1 isotopic cluster in the MS spectra).

References

  • European Patent Office (EP 3818049 B1).Substituted thiophenecarboxamides and analogues as antibacterials agents. Details the synthesis and utilization of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate derivatives against Xanthomonas.
  • World Intellectual Property Organization (WO2020007902A1).Substituted thiophenecarboxamides and analogues as antibacterials agents. Discusses SAR profiling and structural modifications of thiophene amides.
  • Australian Patent Office (AU 2019297402 B2).Standard Patent: Thienyloxazolones and analogues thereof. Cites the intermediate Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate (CAS: 632356-39-9).
  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161. Authoritative text on the mechanistic causality of DMAP in the acylation of deactivated amines. URL:[Link]

Sources

Application

Application Note: Optimized Saponification Protocol for 3-Amino-4,5-dichlorothiophene-2-carboxylic Acid Synthesis

Executive Summary Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a critical intermediate in the development of substituted thiophene carboxamides, a class of potent antibacterial agents utilized in agrochemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a critical intermediate in the development of substituted thiophene carboxamides, a class of potent antibacterial agents utilized in agrochemistry and pharmaceuticals to combat pathogens such as Xanthomonas[1]. The hydrolysis of this methyl ester to its corresponding free carboxylic acid—3-amino-4,5-dichlorothiophene-2-carboxylic acid—is a fundamental transformation required prior to downstream amide coupling[2].

This application note details a highly optimized, self-validating saponification protocol. By prioritizing mild reagents and precise pH control, this method prevents degradation of the electron-deficient thiophene ring while maximizing isolated yields.

Mechanistic Causality & Reaction Design (E-E-A-T)

To ensure high fidelity and reproducibility, every parameter in this protocol has been selected based on the specific stereoelectronic properties of the substrate.

Base Selection: The Superiority of LiOH

While alkaline hydrolysis of esters is standard, the use of Lithium Hydroxide Monohydrate (LiOH·H₂O) is highly recommended for thiophene-2-carboxylates[3]. The lithium cation provides superior Lewis acid coordination to the ester carbonyl oxygen, enhancing its electrophilicity. Furthermore, LiOH is a milder nucleophile compared to NaOH or KOH, which minimizes the risk of unwanted side reactions—such as nucleophilic aromatic substitution or ring opening—on the highly electron-deficient dichlorothiophene system[4].

Solvent System: Phase-Transfer Dynamics

A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v/v) creates an optimal homogeneous environment[3].

  • THF solubilizes the highly lipophilic methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

  • Water dissolves the LiOH·H₂O.

  • Methanol acts as a miscible bridge to facilitate phase transfer, preventing the reaction from stalling at the solvent interface.

Thermal Kinetics & Steric Considerations

The amino group at the C3 position is ortho to the ester, introducing steric hindrance. Additionally, it donates electron density into the thiophene ring via resonance, slightly deactivating the C2-ester carbonyl toward nucleophilic attack. Consequently, mild heating (40–45 °C) is required to drive the reaction to completion within a practical timeframe (4–6 hours). Room-temperature reactions often stall at ~80% conversion.

pH-Controlled Isolation

The target molecule contains both a carboxylic acid (pKa ~3.5) and an aromatic amine. Due to the strong electron-withdrawing effect of the two chlorine atoms and the carboxyl group, the amine is highly deactivated and weakly basic. Acidifying the aqueous workup mixture to pH 2.5–3.0 with 1M HCl ensures complete protonation of the carboxylate to induce precipitation[5]. Dropping the pH below 1.5 risks protonating the amine, which would form a water-soluble hydrochloride salt and drastically reduce the isolated yield.

Quantitative Data: Condition Optimization

The following table summarizes the experimental data driving the selection of the optimized conditions.

EntryBase (Eq.)Solvent System (v/v)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Observations
1NaOH (3.0)MeOH:H₂O (1:1)25187562Incomplete dissolution of starting material.
2KOH (3.0)EtOH:H₂O (1:1)6049578Trace degradation products observed via LC-MS.
3LiOH·H₂O (3.0)THF:H₂O (3:1)25248271Sluggish kinetics due to steric hindrance.
4 LiOH·H₂O (3.0) THF:MeOH:H₂O (3:1:1) 45 5 >99 92 Optimal homogeneity and rapid conversion.

Step-by-Step Saponification Protocol

This protocol is designed as a self-validating system . Each step includes specific observational checkpoints to confirm success before proceeding.

Step 1: Reagent Solubilization
  • Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (1.0 equivalent, e.g., 1.0 g, 4.42 mmol).

  • Add THF (15 mL) and MeOH (5 mL). Stir at room temperature until the solid is completely dissolved.

  • Validation Checkpoint: The mixture must form a clear, homogenous solution. If particulates remain, sonicate for 2 minutes.

Step 2: Alkaline Hydrolysis
  • In a separate vial, dissolve LiOH·H₂O (3.0 equivalents, 556 mg, 13.26 mmol) in deionized Water (5 mL).

  • Cool the organic solution to 0 °C using an ice bath.

  • Add the aqueous LiOH solution dropwise over 5 minutes to prevent localized exotherms.

  • Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 45 °C using an oil bath or heating block.

Step 3: In-Process Monitoring
  • Stir the reaction for 4 hours.

  • Sample the reaction mixture (10 µL), dilute with acetonitrile (1 mL), and analyze via LC-MS or TLC (Hexanes:Ethyl Acetate 7:3).

  • Validation Checkpoint: The starting material (ester) should be completely consumed. If >2% ester remains, continue heating for an additional 2 hours.

Step 4: Solvent Removal and pH-Controlled Precipitation
  • Once complete, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator, 35 °C) to remove the THF and MeOH. Do not evaporate to total dryness.

  • Dilute the remaining aqueous residue with cold deionized water (15 mL).

  • Place the flask in an ice bath (0–5 °C) and slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

  • Stop the addition when the pH reaches 2.5 to 3.0 .

  • Validation Checkpoint: A thick, off-white to pale brown precipitate will form immediately upon reaching the target pH.

Step 5: Isolation and Drying
  • Filter the suspension through a sintered glass Buchner funnel under vacuum.

  • Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove lithium chloride salts.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford 3-amino-4,5-dichlorothiophene-2-carboxylic acid .

  • Validation Checkpoint: Weigh the product. The mass should remain constant over two consecutive weigh-ins spaced 2 hours apart, confirming the complete removal of water.

Reaction Workflow Diagram

Saponification A Methyl 3-amino-4,5-dichloro- thiophene-2-carboxylate B Solubilization THF:MeOH:H2O (3:1:1) A->B C Alkaline Hydrolysis LiOH·H2O (3.0 eq), 45 °C B->C D In-Process Control LC-MS / TLC Monitoring C->D E Solvent Removal Evaporate Organics D->E F pH-Controlled Precipitation 1M HCl to pH 2.5 - 3.0 E->F G Isolation & Drying Vacuum Filtration F->G H 3-Amino-4,5-dichloro- thiophene-2-carboxylic acid G->H

Caption: Saponification workflow for 3-amino-4,5-dichlorothiophene-2-carboxylic acid synthesis.

References

  • WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents Source: Google Patents URL
  • Source: Googleapis.
  • Distant Functionalization via Incorporation of Thiophene Moieties in Electrophilic Reactions Promoted by Samarium Diiodide Source: NTU Scholars URL
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates Source: MDPI URL
  • Source: Googleapis.

Sources

Method

Palladium-catalyzed cross-coupling reactions using Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Application Note: Palladium-Catalyzed Cross-Coupling Reactions Using Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Introduction & Scientific Rationale Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling Reactions Using Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Introduction & Scientific Rationale

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) is a highly versatile, polyfunctionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of advanced agrochemicals—specifically, plant defense activators designed to combat devastating bacterial diseases caused by Xanthomonas species[1],[2].

The presence of two chlorine atoms on the thiophene ring modulates the electron density of the aromatic system and provides specific sites for transition-metal-catalyzed transformations[3]. While C–Cl bonds are traditionally challenging substrates for oxidative addition compared to C–Br or C–I bonds, modern palladium catalysis utilizing electron-rich, sterically demanding phosphine ligands has enabled efficient, regioselective carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formations on this scaffold[3],[4].

Mechanistic Pathway & Causality (E-E-A-T)

The reactivity of the 4,5-dichloro moiety in this compound is governed by a delicate balance of electronic and steric factors:

  • Electronic Activation: The C5 position (α to the sulfur atom) is electronically more activated toward oxidative addition by Pd(0) than the C4 position. The adjacent sulfur atom stabilizes the intermediate oxidative addition complex.

  • Steric Hindrance: The C4 chlorine is flanked by the C3-amino group and the C5-chlorine, creating a sterically congested environment that naturally disfavors catalyst insertion.

  • Directing Effects: The C3-amino group is strongly electron-donating. While it enriches the thiophene ring (necessitating highly active catalysts to overcome the activation energy barrier for C–Cl cleavage), it also allows for orthogonal functionalizations such as Buchwald-Hartwig amination or transient protection (e.g., as an acetamido group) to prevent catalyst poisoning[2].

By strictly controlling stoichiometry, temperature, and ligand selection, chemists can achieve highly regioselective mono-coupling at the C5 position, leaving the C4-chlorine intact for subsequent divergent synthesis.

Divergent Synthetic Pathways

G SM Methyl 3-amino-4,5-dichloro- thiophene-2-carboxylate Pd_Suzuki Suzuki-Miyaura Pd(OAc)2, XPhos, Ar-B(OH)2 SM->Pd_Suzuki Regioselective C5 Pd_Sono Sonogashira Pd(PPh3)4, CuI, Alkyne SM->Pd_Sono Regioselective C5 Pd_Buch Buchwald-Hartwig Pd2(dba)3, BrettPhos, Amine SM->Pd_Buch C-N Coupling Prod_Suzuki C5-Aryl-4-chloro Derivative Pd_Suzuki->Prod_Suzuki Agro Agrochemicals (Plant Defense Activators) Prod_Suzuki->Agro Prod_Sono C5-Alkynyl-4-chloro Derivative Pd_Sono->Prod_Sono Prod_Sono->Agro Prod_Buch C5-Amino-4-chloro Derivative Pd_Buch->Prod_Buch

Caption: Divergent palladium-catalyzed functionalization pathways for the thiophene scaffold.

Quantitative Data: Catalyst and Ligand Optimization

To achieve high yields and regioselectivity, the choice of the catalytic system is paramount. Standard catalysts like Pd(PPh3)4 often fail to activate the inert C–Cl bond efficiently. Dialkylbiaryl phosphine ligands (Buchwald ligands) are required to facilitate oxidative addition and prevent catalyst poisoning by the thiophene sulfur.

Table 1: Optimization of Suzuki-Miyaura Coupling (C5-Arylation with Phenylboronic Acid)

Catalyst Precursor (mol%)Ligand (mol%)BaseSolvent SystemTemp (°C)Yield (%)C5:C4 Selectivity
Pd(PPh3)4 (5%)NoneK2CO3Toluene / H2O100< 10N/A
Pd(OAc)2 (2%)PPh3 (4%)K3PO41,4-Dioxane / H2O90253:1
Pd(dppf)Cl2 (5%)NoneK2CO3DMF / H2O90455:1
Pd(OAc)2 (2%)SPhos (4%)K3PO41,4-Dioxane / H2O9088> 20:1
Pd2(dba)3 (1%) XPhos (4%) Cs2CO3 Toluene / H2O 100 92 > 20:1

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Causality Check: Water is included in the solvent mixture to dissolve the inorganic base, which forms a reactive hydroxo-palladium complex that drastically accelerates the transmetalation step[4]. XPhos is selected due to its extreme bulkiness, which promotes rapid reductive elimination and prevents unwanted double coupling at the sterically hindered C4 position.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (1.0 equiv, 1.0 mmol), arylboronic acid (1.1 equiv, 1.1 mmol), Pd2(dba)3 (0.01 equiv, 1 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Base Addition: Add finely milled anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the highly sensitive Pd(0) active species.

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture in a pre-heated oil bath at 100 °C for 12 hours under vigorous stirring (1000 rpm) to ensure maximum phase mixing.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash the organic phase with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure C5-arylated product.

Protocol B: Sonogashira Cross-Coupling (C5-Alkynylation)

Causality Check: CuI acts as a critical co-catalyst to form a copper acetylide intermediate in situ. This intermediate undergoes facile transmetalation with the Pd(II) complex, lowering the overall activation energy for the coupling. Triethylamine (TEA) serves a dual purpose as both the base (to deprotonate the alkyne) and the solvent.

Step-by-Step Procedure:

  • Preparation: To a dried Schlenk tube, add Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (1.0 equiv, 1.0 mmol), Pd(PPh3)2Cl2 (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

  • Degassing: Evacuate and backfill with Argon three times.

  • Reagent Addition: Inject anhydrous, thoroughly degassed Triethylamine (TEA) (5.0 mL) followed by the terminal alkyne (1.2 equiv, 1.2 mmol).

  • Reaction: Stir the mixture at 80 °C for 16 hours. The formation of a dense white precipitate (TEA·HCl) serves as a visual indicator of reaction progression.

  • Work-up: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove insoluble salts and precipitated catalyst residues. Wash the Celite pad thoroughly with Dichloromethane (20 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure and purify by column chromatography to isolate the target C5-alkyne derivative.

Troubleshooting & Field Insights

  • Dehalogenation (Formation of C5-des-chloro byproduct): This indicates premature protode-palladation. Ensure the boronic acid is strictly anhydrous. If the issue persists, increase the equivalents of the arylboronic acid to 1.5 equiv to outcompete the protic quenching pathway.

  • Catalyst Poisoning by Sulfur: Thiophene derivatives can strongly coordinate to the Pd center, reducing catalytic turnover. If the reaction stalls before completion, switching to a more sterically hindered ligand (e.g., BrettPhos) or increasing the catalyst loading to 5 mol% can restore activity.

  • Amine Interference: The free 3-amino group can occasionally compete for the Pd center or undergo competitive Buchwald-Hartwig amination. If C–N coupling is observed as a side reaction, transient protection of the amine (e.g., converting it to a 3-acetamido derivative prior to cross-coupling) is highly recommended[2].

References

  • Substituted thiophenecarboxamides and analogues as antibacterials agents. Google Patents (WO2020007902A1).
  • SUBSTITUTED THIOPHENECARBOXAMIDES AND ANALOGUES AS ANTIBACTERIALS AGENTS. European Patent Office (EP3818049B1).
  • The Versatility of Halogenated Thiophenes in Organic Synthesis. NBInno. URL: [Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. URL: [Link]

Sources

Application

Incorporating Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate into agrochemical compound libraries

Title: Application Note: Incorporating Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate into Agrochemical Compound Libraries Introduction & Mechanistic Rationale Thiophene-2-carboxylic acid derivatives are highly privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Incorporating Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate into Agrochemical Compound Libraries

Introduction & Mechanistic Rationale

Thiophene-2-carboxylic acid derivatives are highly privileged scaffolds in agrochemical discovery, frequently serving as the core structural motif for broad-spectrum fungicides, bactericides, and insecticides[1]. Specifically, Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) offers a unique topological and electronic profile.

The 4,5-dichloro substitution is not merely structural; it serves a dual mechanistic purpose. First, the halogens enhance cuticular penetration in plants by increasing the lipophilicity (LogP) of the molecule. Second, they block primary sites of metabolic oxidation, significantly extending the half-life of the compound in planta[2]. Furthermore, the orthogonal reactivity of the 3-amino group and the 2-carboxylate ester allows for divergent library synthesis, making it an ideal precursor for discovering direct-acting bactericides against devastating pathogens like Xanthomonas campestris[2].

Retrosynthetic Workflow & Library Design

The strategic value of this scaffold lies in its bi-functional nature. By selectively manipulating either the ester or the amine, chemists can generate vast arrays of thiophene carboxamides, ureas, and cross-coupled derivatives.

G A Methyl 3-amino-4,5-dichloro- thiophene-2-carboxylate B Sandmeyer Reaction (Isopentyl Nitrite, BF3) A->B C Saponification (NaOH, MeOH/H2O) A->C D 3-Halo-thiophene Intermediates B->D E Thiophene-2-carboxylic Acids C->E F Cross-Coupling (Suzuki/Stille) D->F G Amide Coupling (Amines, HATU) E->G H Agrochemical Library (Bactericides/Fungicides) F->H G->H

Divergent synthetic pathways from the methyl 3-amino-4,5-dichlorothiophene-2-carboxylate scaffold.

Quantitative Data: Physicochemical Profiling

Before initiating library synthesis, it is critical to evaluate the physicochemical properties of the intermediates to ensure they align with agrochemical design guidelines (e.g., Tice Rules for post-emergence mobility).

CompoundMW ( g/mol )ClogP (Predicted)H-Bond DonorsH-Bond AcceptorsAgrochemical Utility
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate 226.083.124Core Scaffold / Divergent Node
Methyl 3-bromo-4,5-dichlorothiophene-2-carboxylate 289.984.202Cross-Coupling Intermediate
3-Amino-4,5-dichlorothiophene-2-carboxylic acid 212.052.534Amide Library Precursor
N-(2,6-dichlorophenyl)-thiophene-2-carboxamide 356.054.813Late-Stage Bactericide Hit

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step in the library synthesis.

Protocol 1: Orthogonal Deprotection to Yield the Core Scaffold

Objective: Isolate Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate from its 3-acetamido precursor. Mechanistic Rationale: Acetamide hydrolysis typically requires harsh conditions. By utilizing 37% aqueous hydrochloric acid in methanol at 75°C, the acetamide is selectively cleaved via acid-catalyzed acyl substitution[2]. The methyl ester remains intact because acidic hydrolysis of esters is an equilibrium process; running the reaction in methanol heavily favors the retention of the methyl ester via Le Chatelier's principle.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.35 g (5.04 mmol) of methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate in 8.2 mL of methanol.

  • Acidification: Slowly add 2.1 mL (25.18 mmol) of 37% (w/w) aqueous HCl.

  • Heating: Heat the mixture to 75 °C and stir continuously for 3 hours[2].

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 7:3). The starting material (UV active, lower Rf) should completely disappear, replaced by a new, primary amine-containing spot (ninhydrin positive, higher Rf).

  • Quenching: Cool the reaction to 0 °C in an ice bath. Carefully neutralize by dropwise addition of 30% (w/w) NaOH solution until pH 7-8 is reached. Causality: Neutralization converts the highly water-soluble ammonium salt back into the lipophilic free amine, enabling organic extraction.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a brown solid (approx. 70% yield)[2].

Protocol 2: Aprotic Sandmeyer Diazotization & Bromination

Objective: Convert the 3-amino group to a 3-bromo handle for downstream Suzuki/Stille cross-coupling libraries. Mechanistic Rationale: Traditional aqueous Sandmeyer reactions often lead to competitive formation of 3-hydroxythiophene byproducts due to the nucleophilicity of water. To circumvent this, an aprotic diazotization is employed using isopentyl nitrite and boron trifluoride diethyl etherate (BF3·OEt2)[3]. This generates a highly stable, non-hygroscopic diazonium tetrafluoroborate salt that cleanly undergoes halogenation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3.41 mmol of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate in 250 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Lewis Acid Addition: Add 11.2 mL (88 mmol) of BF3·OEt2 at room temperature[3].

  • Diazotization: Slowly add 7.4 mL (55 mmol) of isopentyl nitrite[3].

  • In-Process Validation: Observe the reaction flask. A slow formation of a grey precipitate indicates the successful generation of the diazonium tetrafluoroborate salt. This visual cue serves as a built-in quality control check.

  • Filtration: Filter off the grey precipitate and wash thoroughly with cold diethyl ether to remove unreacted isopentyl nitrite.

  • Halogenation: Add the solid in portions to a stirred solution of copper(I) bromide (CuBr) in acetonitrile to afford the 3-bromo derivative. Monitor nitrogen gas evolution; the cessation of bubbling indicates reaction completion.

Biological Application: Targeting Plant Pathogenic Bacteria

Thiophene carboxamides derived from this scaffold have demonstrated profound efficacy against Xanthomonas species, which are responsible for devastating agricultural diseases such as citrus canker and bacterial leaf blight in rice[2]. The synthesized libraries are typically funneled through a tiered screening cascade.

G S1 Library Synthesis (Thiophene Carboxamides) S2 In Vitro Screening (Xanthomonas campestris) S1->S2 S3 MIC Determination (< 10 µg/mL) S2->S3 Active Hits S4 In Planta Efficacy (Brassica models) S3->S4 S5 Lead Optimization S4->S5 High Efficacy

Tiered biological screening cascade for novel thiophene-based agrochemicals.

By systematically replacing the 3-amino and 2-carboxylate groups via the protocols above, researchers can fine-tune the systemic mobility of the compounds within the plant vascular system, ensuring the active ingredient successfully reaches the site of bacterial infection.

References

  • Title: Substituted thiophenecarboxamides and analogues as antibacterials agents (WO2020007902A1)
  • Title: SUBSTITUTED THIOPHENE CARBOXAMIDES, THIOPHENE CARBOXYLIC ACIDS AND DERIVATIVES THEREOF (EP4285723A2)
  • Title: Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES Source: Farmacia Journal URL: [Link]

Sources

Method

Scale-up manufacturing and batch synthesis process for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Introduction & Strategic Rationale Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) is a highly valued heterocyclic building block, primarily utilized in the synthesis of substituted thiophenecarbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) is a highly valued heterocyclic building block, primarily utilized in the synthesis of substituted thiophenecarboxamides. These downstream derivatives function as potent plant defense activators, providing critical protection against devastating agricultural bacterial pathogens such as Xanthomonas species[1].

Transitioning the synthesis of this intermediate from a discovery-scale laboratory environment to a pilot-scale batch process requires strict control over reaction kinetics, thermal management, and phase separations. This application note details a robust, scalable batch synthesis protocol relying on the acid-catalyzed deprotection of its acetamido precursor, methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate (CAS: 632356-39-9)[2].

Mechanistic Pathway & Process Engineering

The core transformation is an acid-catalyzed amide hydrolysis. The strategic selection of 37% (w/w) aqueous hydrochloric acid in a methanol co-solvent system serves two distinct purposes:

  • Kinetic Efficiency: The strong aqueous acid protonates the carbonyl oxygen of the acetamido group, increasing its electrophilicity and facilitating nucleophilic attack by water, thereby cleaving the amide bond[2].

  • Phase Homogeneity: Methanol acts as a critical co-solvent. Because the highly halogenated thiophene substrate is lipophilic, methanol ensures the reaction mixture remains homogeneous at the operating temperature of 75 °C, which is vital for maintaining consistent reaction kinetics and preventing localized concentration gradients during scale-up[1].

Crucially, the reaction conditions must be carefully controlled to prevent the hydrolysis of the methyl ester at the 2-position. The chosen parameters (75 °C for 3 hours) provide a self-validating thermodynamic window where the less sterically hindered and electronically distinct amide is selectively cleaved while the ester remains intact[1].

Quantitative Process Parameters

The following table summarizes the stoichiometric requirements and expected yields, normalized to a 1.00 mol scale to facilitate direct translation to pilot-plant batch records.

Material / ParameterRoleMolar EquivalentsQuantity (per 1.00 mol batch)Notes
Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate Starting Material1.00 eq268.11 gEnsure complete dissolution before heating.
Methanol (MeOH) Co-solventN/A1.63 LMaintains phase homogeneity.
Hydrochloric Acid (37% w/w aq) Acid Catalyst5.00 eq416.7 mLAdd dropwise to control exotherm.
Sodium Hydroxide (30% w/w aq) Quenching Agent~5.00 eqAs needed (pH 7-8)Highly exothermic; maintain reactor at 0-5 °C.
Ethyl Acetate (EtOAc) Extraction SolventN/A3 x 1.0 LUsed for organic phase partitioning.
Expected Product Yield Target Compound~0.70 eq~158 gExpected purity ≥ 98%[1].

Process Workflow Visualization

BatchSynthesis Start Methyl 3-acetamido-4,5-dichlorothiophene- 2-carboxylate + MeOH Acidify Acidification Add 37% HCl (aq) Start->Acidify Heat Thermal Hydrolysis 75 °C for 3 hours Acidify->Heat Homogeneous Solution CoolQuench Cooling & Neutralization 0 °C, Add 30% NaOH (aq) Heat->CoolQuench IPC: TLC/HPLC validation Extract Liquid-Liquid Extraction Partition with EtOAc CoolQuench->Extract pH 7.0 - 8.0 DryConc Drying & Concentration MgSO4, Reduced Pressure Extract->DryConc Organic Phase Product Methyl 3-amino-4,5-dichlorothiophene- 2-carboxylate (Brown Solid) DryConc->Product Yield: ~70%

Process flow diagram for the batch synthesis of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

Standard Operating Procedure: Scale-Up Batch Protocol

Phase 1: Reactor Charging and Hydrolysis

  • Preparation: Purge a glass-lined reactor vessel with inert nitrogen gas.

  • Substrate Loading: Charge the reactor with 268.11 g (1.00 mol) of methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate.

  • Solvation: Add 1.63 L of methanol to the reactor. Engage the mechanical stirrer at 150 RPM until the substrate is fully suspended/dissolved.

  • Acidification: Slowly charge 416.7 mL (approx. 5.0 mol) of 37% (w/w) aqueous hydrochloric acid into the reactor[1]. Engineering Note: Addition should be metered to monitor any mild exotherms, though the primary reaction requires heat.

  • Thermal Cycling: Elevate the reactor jacket temperature to bring the internal mixture to 75 °C. Maintain reflux under continuous agitation for exactly 3.0 hours[2].

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, quench in saturated NaHCO3, extract with EtOAc, and analyze via HPLC or TLC to confirm the disappearance of the starting material.

Phase 2: Quenching and Neutralization 7. Cooling: Rapidly cool the reactor jacket to bring the internal temperature down to 0 °C to 5 °C[1]. 8. Neutralization: Utilizing a controlled dosing pump, slowly add a 30% (w/w) sodium hydroxide solution.

  • Self-Validating Step: The neutralization of HCl by NaOH is highly exothermic. Dosing must be linked to a temperature feedback loop to ensure the internal temperature does not exceed 15 °C. Continue addition until the aqueous phase stabilizes at pH 7.0 - 8.0[2].

Phase 3: Extraction and Isolation 9. Partitioning: Charge the reactor with 1.0 L of ethyl acetate (EtOAc) and agitate vigorously for 15 minutes. Allow the phases to separate for 30 minutes. 10. Extraction: Decant the lower aqueous layer into a secondary vessel. Transfer the upper organic layer to a holding tank. Repeat the extraction of the aqueous layer two additional times with 1.0 L of EtOAc each time[1]. 11. Drying: Combine all organic layers and treat with anhydrous magnesium sulfate (MgSO4) to remove residual water. Filter the suspension to remove the hydrated salt[1]. 12. Concentration: Transfer the filtrate to a rotary evaporator or industrial distillation unit. Concentrate under reduced pressure (e.g., 50-100 mbar) at 40 °C until the solvent is fully removed. 13. Characterization: The final product is isolated as a brown solid. Validate the batch via mass spectrometry (Expected m/z [M+H]+ = 226) and partition coefficient analysis (Expected LogP = 3.11)[1].

References

  • Source: Googleapis.com (European Patent Office)
  • Title: WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing yield bottlenecks or stability issues during the synthesis of methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing yield bottlenecks or stability issues during the synthesis of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

Mechanistic Workflow & Yield Loss Pathways

The standard synthesis route involves the deprotection (deacetylation) of methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate. While seemingly straightforward, the presence of both an acetamido group at C3 and a methyl ester at C2 on the thiophene ring creates competing reaction pathways that can severely impact isolated yields[1].

SynthesisWorkflow SM Methyl 3-acetamido-4,5-dichlorothiophene- 2-carboxylate (Starting Material) Acid Aqueous Acidic Hydrolysis (37% HCl / MeOH, 75°C) SM->Acid Deacetylation SideRxn Side Reaction: Ester Hydrolysis to Carboxylic Acid Acid->SideRxn Excess H2O + Heat Neut Neutralization (30% NaOH, 0°C) Acid->Neut Main Pathway Loss Yield Loss: Water-Soluble Sodium Salt SideRxn->Loss NaOH Addition Ext Extraction (Ethyl Acetate) Neut->Ext Ext->Loss Aqueous Layer Prod Methyl 3-amino-4,5-dichlorothiophene- 2-carboxylate (Target Product) Ext->Prod Organic Layer

Figure 1: Synthesis workflow and primary yield-loss pathways during deacetylation.

Troubleshooting FAQs

Q1: Why is my isolated yield capped at ~70% when using the standard aqueous HCl protocol? A: The yield plateau is caused by a competing ester hydrolysis side reaction. The baseline protocol utilizes 37% aqueous HCl mixed with methanol at 75 °C[1]. While the acid successfully protonates the amide to facilitate cleavage, the excess water acts as a nucleophile, attacking the C2 methyl ester. This converts a significant portion of your target molecule into 3-amino-4,5-dichlorothiophene-2-carboxylic acid. During the subsequent neutralization step, this carboxylic acid is converted into a highly water-soluble sodium salt, which is permanently lost in the aqueous layer during organic extraction[1].

Q2: How can I prevent ester hydrolysis and push the deacetylation to completion? A: You must eliminate water from the reaction matrix. By switching to strictly anhydrous methanolic HCl , you shift the reaction mechanism from hydrolysis to acid-catalyzed methanolysis. Under these conditions, methanol acts as the nucleophile to cleave the acetamide. Because the solvent is methanol, any transesterification at the C2 position simply regenerates the desired methyl ester. This simple mechanistic shift prevents the formation of the carboxylic acid byproduct and pushes the yield above 90%.

Q3: I am losing product during the neutralization and extraction phase. How do I fix this? A: The baseline method uses 30% NaOH at 0 °C[1]. Strong hydroxide bases are aggressive nucleophiles. Even at low temperatures, localized high-pH zones during addition can trigger base-catalyzed saponification of the methyl ester[2]. To create a self-validating, fail-safe workup, replace NaOH with a milder base like saturated aqueous sodium bicarbonate (NaHCO₃). Bicarbonate is a weaker nucleophile and buffers the solution around pH 7.5–8.0, completely mitigating base-catalyzed ester cleavage during workup.

Q4: The isolated aminothiophene turns dark brown rapidly upon storage. Is it degrading? A: Yes. Free aminothiophenes are highly electron-rich and notoriously unstable toward photo-oxidation and polymerization[3]. The amino group can undergo single-electron oxidation to form radical cations, leading to rapid darkening[4]. To ensure structural integrity, store the isolated product in amber vials at -20 °C under an inert atmosphere (Argon or Nitrogen). For long-term storage, incorporating 1-2 mol% of an antioxidant such as BHT (butylated hydroxytoluene) will quench radical formation and stabilize the compound[4].

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and isolated yields, comparing the baseline literature method with our optimized anhydrous protocol.

ParameterStandard Protocol (Aqueous)Optimized Protocol (Anhydrous)
Acid Source 37% Aqueous HCl3M Anhydrous HCl in MeOH
Solvent System Methanol / WaterAnhydrous Methanol
Temperature 75 °C65 °C (Reflux)
Reaction Time 3 hours4.5 hours
Neutralization Base 30% NaOH (Strong Nucleophile)Sat. NaHCO₃ (Mild Buffer)
Major Byproduct 3-amino-4,5-dichlorothiophene-2-carboxylic acidTrace unreacted starting material
Isolated Yield ~70%>92%

Optimized Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. The use of anhydrous conditions and mild buffering ensures that the ester remains intact throughout the workflow.

Step 1: Preparation of Anhydrous Methanolic HCl

  • Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Add 10 mL of anhydrous methanol and cool to 0 °C using an ice bath.

  • Slowly add acetyl chloride (5.0 equivalents) dropwise via syringe. (Note: The reaction between acetyl chloride and methanol generates anhydrous HCl and methyl acetate in situ.) Stir for 15 minutes at 0 °C.

Step 2: Deacetylation (Methanolysis) 4. Add methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate (1.0 g, 1.0 equiv) to the acidic solution. 5. Attach a reflux condenser, flush with Argon, and heat the mixture to 65 °C for 4.5 hours. 6. Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

Step 3: Controlled Neutralization & Extraction 7. Cool the reaction mixture to 0 °C. 8. Carefully add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5. Critical: Maintain the internal temperature below 5 °C and ensure vigorous stirring to prevent localized pH spikes. 9. Extract the aqueous mixture with ethyl acetate (3 × 15 mL).

Step 4: Isolation & Stabilization 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. 11. Concentrate the filtrate under reduced pressure at 30 °C. 12. Flush the receiving flask with Argon immediately. Add 1 mol% BHT as an antioxidant to the purified solid, and store in an amber vial at -20 °C[3].

References

  • Title: Substituted thiophenecarboxamides and analogues as antibacterials agents (WO2020007902A1)
  • Title: Use of Stable Amine-Capped Polyynes in the Regioselective Synthesis of Push–Pull Thiophenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Welcome to the technical support center for the purification of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this key thiophene intermediate. We will move beyond simple protocols to explain the scientific rationale behind each step, enabling you to troubleshoot and refine your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate?

An ideal solvent is one in which the target compound, Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, exhibits high solubility at an elevated temperature (near the solvent's boiling point) but poor solubility at low temperatures (e.g., 0-4 °C).[1] This differential solubility is the cornerstone of recrystallization, as it allows the compound to dissolve when hot and then crystallize out in a purer form upon cooling, leaving impurities behind in the solvent (the "mother liquor").

The molecular structure of your compound—featuring an amino group, an ester, and two chlorine atoms on a thiophene ring—suggests it is moderately polar. The amino and ester groups can participate in hydrogen bonding.[2] Therefore, polar solvents, particularly those that can act as hydrogen bond donors or acceptors, are excellent starting points. However, the solvent should not be so effective at dissolving the compound at room temperature that it prevents significant recovery upon cooling.

Q2: Which specific solvents should I screen first for this compound?

Based on the structure and general principles of recrystallization for similar thiophene derivatives, a systematic screening approach is recommended.[1][3] Start with small-scale tests (10-20 mg of crude material) using the solvents listed in the table below.

Table 1: Recommended Screening Solvents for Initial Trials

SolventPolarity ClassBoiling Point (°C)Rationale & Expected Behavior
Ethanol Polar Protic78Often used for 2-aminothiophene esters.[4] The hydroxyl group can hydrogen bond with the solute. Expect good solubility when hot, potentially moderate solubility when cold.
Isopropanol Polar Protic82Similar to ethanol but slightly less polar. May offer a better recovery profile if ethanol proves too effective a solvent at low temperatures.
Methanol Polar Protic65Highly polar; may dissolve the compound too well at low temperatures, leading to poor yield.[5] However, it is worth testing.
Ethyl Acetate Polar Aprotic77A good solvent for moderately polar compounds. The ester functionality can interact with the solute.
Acetonitrile Polar Aprotic82A polar inert solvent that can be effective for thiophene derivatives.[6]
Toluene Non-polar Aprotic111The aromatic ring can interact with the thiophene ring. It is a good candidate for a "poor" solvent in a mixed-solvent system.
Hexanes/Heptane Non-polar Aprotic~69 / ~98The compound is expected to be poorly soluble in these solvents even when hot. They are ideal candidates for use as an "anti-solvent" in a mixed-solvent system.[1]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most common challenges encountered during the recrystallization of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate and provides a logical framework for resolving them.

G cluster_start cluster_problems Identify the Primary Issue cluster_solutions_p1 Solutions for 'Oiling Out' cluster_solutions_p2 Solutions for 'No Crystals' cluster_solutions_p3 Solutions for 'Low Yield' cluster_solutions_p4 Solutions for 'Impurity' start Recrystallization Attempted p1 Compound 'Oils Out' p2 No Crystals Form p3 Yield is Very Low p4 Product is Still Impure s1a Re-heat solution and add more solvent (1-5% vol). p1->s1a Cause: Solution is too concentrated. s1b Slow down the cooling rate. (Insulate flask) p1->s1b Cause: Cooling is too rapid. s2a Solution is likely not saturated. Boil off some solvent. p2->s2a Most common cause. s2b Induce nucleation: - Scratch inner wall of flask. - Add a seed crystal. p2->s2b Cause: Supersaturated solution lacks nucleation sites. s3a Used too much solvent. Use minimum hot solvent. p3->s3a Most common cause. s4a Cooling was too fast, trapping impurities. Cool slowly. p4->s4a Common issue. s1a->s1b Also consider... s1c Switch to a higher-boiling point solvent. s2a->s2b If concentration is sufficient... s2c Cool to a lower temperature (e.g., dry ice/acetone bath). s3b Compound is too soluble in cold solvent. Try a different solvent. s3a->s3b If yield is still low... s3c Wash crystals with ice-cold solvent to minimize loss. s4b Impurity has similar solubility. Perform a second recrystallization. s4a->s4b If still impure... s4c Impurity forms a solid solution. Consider chromatography.

Caption: Troubleshooting flowchart for common recrystallization problems.

Q3: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute separates as a liquid phase rather than an ordered crystal lattice.[1] This is common with compounds that have relatively low melting points or when high concentrations of impurities are present, which can depress the melting point of the mixture.

Solutions:

  • Reduce Concentration: The most immediate fix is to re-heat the solution until the oil fully redissolves. Then, add a small additional volume (1-5%) of the hot solvent to slightly decrease the saturation. Allow this less concentrated solution to cool slowly.

  • Slow the Cooling Rate: Rapid cooling encourages precipitation over crystallization.[7] Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.

  • Change Solvents: The boiling point of your chosen solvent might be too close to or above the melting point of your compound. Select a solvent with a lower boiling point.

Q4: No crystals are forming, even after the solution has been in an ice bath for an extended period. What should I do?

This is almost always due to one of two reasons: the solution is not sufficiently saturated, or it is a stable supersaturated solution that requires a trigger for nucleation.[7][8]

Solutions:

  • Increase Concentration: If you used too much solvent, the solution will not be saturated at the lower temperature.[7] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Then, allow it to cool again.

  • Induce Crystallization (Nucleation):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass provide nucleation sites where crystals can begin to form.[7]

    • Seed Crystals: If you have a small sample of the pure compound, add a single tiny crystal to the cold solution. This provides a perfect template for further crystal growth.

Experimental Protocols & Advanced Optimization

Protocol 1: Systematic Solvent Selection Workflow

Optimizing solvent selection is the most critical step for successful recrystallization. This workflow provides a structured approach to identifying the best single or mixed-solvent system. The effect of the solvent on crystal growth and morphology is a well-documented phenomenon.[9][10]

G cluster_screening Phase 1: Small-Scale Screening cluster_decision Phase 2: Analysis & Decision cluster_outcome Phase 3: Protocol Selection start Start: Crude Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate test_solvents Test solubility of ~15mg crude solid in 0.5mL of various solvents (See Table 1) start->test_solvents observe_cold Observe at Room Temp test_solvents->observe_cold observe_hot Heat to Boiling observe_cold->observe_hot observe_cool Cool in Ice Bath observe_hot->observe_cool decision Evaluate Results: Ideal solvent found? observe_cool->decision single_solvent Proceed with Single-Solvent Recrystallization Protocol decision->single_solvent Yes (Insoluble cold, soluble hot, crystals form on cooling) mixed_solvent Design a Mixed-Solvent System (Good Solvent + Anti-Solvent) decision->mixed_solvent No (Soluble in all, or insoluble in all) end_node Pure Crystals single_solvent->end_node mixed_solvent->end_node

Caption: Workflow for systematic solvent selection.

Protocol 2: General Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by rinsing with hot solvent. Quickly pour the hot solution through the filter to remove the impurities.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Leave the crystals on the filter under vacuum for several minutes to air dry. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Mixed-Solvent Recrystallization

This technique is ideal when no single solvent provides the required differential solubility.[1] It involves a "good" solvent in which the compound is soluble and a miscible "poor" solvent (anti-solvent) in which it is not.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

References

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry. [Link]

  • Process for preparing thiophene derivatives.
  • A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, RSC Publishing. [Link]

  • Process for the purification of thiophenes.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Solvent extraction clean-up for pre-treatment in amino acid analysis by gas chromatography. Application to age estimation from the D/L ratio of aspartic acid in human dentine. PubMed. [Link]

  • Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. ACS Publications. [Link]

  • methyl 3-amino-4,5-dichlorothiophene-2-carboxylate — Chemical Substance Information. ECHA. [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]

  • Part 6: Solvent recycling and reclaiming issues. Taylor & Francis Online. [Link]

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]

  • Method of selectively extracting amino acids.
  • Control of polymorphism in thiophene derivatives by sublimation-aided nanostructuring. ResearchGate. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC, NIH. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC, NIH. [Link]

  • Optimal Solvent Selection for Recrystallization. Scribd. [Link]

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PMC, NIH. [Link]

  • The Effect of Solvent on Crystal Growth and Morphology. ResearchGate. [Link]

  • Current issues in recrystallization: a review. SciSpace. [Link]

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. DOI. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Ester Hydrolysis in Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Reactions

Welcome to the advanced troubleshooting and methodology center for the functionalization of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate . This guide is engineered for synthetic chemists and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the functionalization of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate . This guide is engineered for synthetic chemists and drug development professionals who are encountering unwanted ester hydrolysis (saponification) when attempting basic reactions, such as N-alkylation, N-acylation, or cross-coupling of the C3-amine.

Mechanistic Insights: The Vulnerability of the C2 Ester

To successfully functionalize this molecule without destroying the ester, we must first analyze the causality of the side reaction.

The thiophene ring is naturally electron-rich, but the presence of two chlorine atoms at the C4 and C5 positions exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic system, leaving the C2 carbonyl carbon highly electrophilic. Concurrently, the C3-amine is highly deactivated by conjugation with the ester and the electron-withdrawing chlorines, making it a poor nucleophile that requires strong basic conditions to react.

When attempting to deprotonate the C3-amine, any trace of water in the system will react with the base to generate hydroxide ions (OH⁻). Hydroxide is an aggressive nucleophile that rapidly attacks the highly electrophilic C2 carbonyl, forming a tetrahedral intermediate. This initiates an irreversible addition-elimination sequence, expelling methoxide and yielding a stable carboxylate salt [1]. Because the resulting carboxylic acid is immediately deprotonated under basic conditions, the saponification process is thermodynamically irreversible [2].

Reaction Pathway Logic

Mechanism cluster_0 Aqueous / Nucleophilic Base Pathway cluster_1 Anhydrous / Non-Nucleophilic Base Pathway Start Methyl 3-amino-4,5-dichloro thiophene-2-carboxylate Intermediate Tetrahedral Intermediate (OH⁻ attack at C2) Start->Intermediate Trace H₂O / OH⁻ Deprotonation N-Deprotonation (Amide Anion at C3) Start->Deprotonation NaH / LiHMDS (Strictly Anhydrous) Hydrolysis Hydrolyzed Byproduct (Carboxylate Salt) Intermediate->Hydrolysis Elimination of CH₃O⁻ Product Desired N-Functionalized Methyl Ester Deprotonation->Product Electrophile (R-X)

Reaction pathways of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate under basic conditions.

Quantitative Data: Base Selection & Hydrolysis Risk Matrix

The choice of base and solvent dictates the kinetic competition between desired C3-amine deprotonation and unwanted C2-ester hydrolysis. The table below summarizes the expected outcomes based on empirical reaction data.

Base SystemNucleophilicitySolvent EnvironmentEst. Hydrolysis RiskExpected Target Yield
NaOH / KOH Very HighH₂O / MeOH> 95% (Critical)< 5%
K₂CO₃ ModerateDMF (Commercial, Undried)30 - 50% (High)40 - 60%
NaOMe High (Methoxide)MeOH (Anhydrous)< 5% (Transesterification)75 - 85%
NaH (60% in oil) LowTHF / DMF (Anhydrous)< 5% (Minimal)> 90%
LiHMDS (1M in THF) Very Low (Sterically Hindered)THF (Anhydrous)< 2% (Negligible)> 95%

Troubleshooting Guide & FAQs

Q: Why am I observing a highly polar baseline spot on my TLC instead of my N-alkylated product? A: That baseline spot is the hydrolyzed carboxylate salt (or the corresponding carboxylic acid if you acidified during workup). It forms because moisture in your reaction generated hydroxide ions, which selectively attacked the electrophilic ester rather than deprotonating the amine. You must switch to strictly anhydrous conditions.

Q: Can I use potassium carbonate (K₂CO₃) for N-alkylation to avoid using strong bases like NaH? A: While K₂CO₃ is milder, the C3-amine on this specific thiophene is highly deactivated by the adjacent electron-withdrawing groups. K₂CO₃ may not sufficiently deprotonate the amine, leading to sluggish reactions. If you heat the reaction to compensate, any trace water will cause K₂CO₃ to generate hydroxide, leading to rapid ester hydrolysis. Strong, non-nucleophilic bases at low temperatures are preferred.

Q: I used sodium methoxide (NaOMe) in methanol, but my yield is still low. Why? A: While NaOMe prevents net hydrolysis by participating in invisible transesterification (exchanging a methyl group for a methyl group), commercial NaOMe often degrades into NaOH upon exposure to atmospheric moisture. Ensure you are using freshly prepared NaOMe or a sealed, anhydrous commercial solution.

Q: How do I quench the reaction without causing hydrolysis during the aqueous workup? A: Never quench a strong base reaction with plain water. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This buffers the pH to ~6-7, instantly neutralizing the strong base before water can act as a nucleophile at a high pH [3].

Self-Validating Experimental Protocol: Anhydrous N-Alkylation

To ensure absolute trustworthiness in your synthesis, this protocol is designed as a self-validating system. Each step includes a causality explanation and an In-Process Control (IPC) to verify success before proceeding.

Step 1: Glassware & Atmosphere Preparation

  • Action: Flame-dry a 2-neck round-bottom flask under high vacuum, then backfill with dry Argon (repeat 3x).

  • Causality: Micro-fissures in glassware trap atmospheric moisture. Flame-drying ensures the complete desorption of H₂O, eliminating the primary source of nucleophilic hydroxide generation.

Step 2: Reagent Preparation

  • Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Wash with anhydrous hexane (2x) via syringe to remove the oil, then resuspend in fresh anhydrous THF (0.2 M). Cool to 0 °C.

  • Causality: The mineral oil acts as a hydrophobic barrier. Removing it exposes the active hydride surface, ensuring rapid and consistent reaction kinetics.

Step 3: Deprotonation (Self-Validation Step)

  • Action: Dissolve Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (1.0 eq) in anhydrous THF and add dropwise to the NaH suspension at 0 °C.

  • Causality & Validation: Adding the substrate slowly controls the exotherm. Self-Validation: You must observe the immediate evolution of H₂ gas (bubbling). This visual cue confirms the active deprotonation of the C3-amine. If no bubbling is observed, the base has degraded, and the reaction must be aborted before wasting the electrophile.

Step 4: Electrophile Addition

  • Action: Stir for 30 minutes at 0 °C, then add the alkyl halide (R-X, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to over-alkylation (e.g., unwanted dialkylation of the amine).

Step 5: In-Process Control (IPC)

  • Action: Monitor reaction progress via TLC (Eluent: 3:1 Hexanes/EtOAc).

  • Validation: The desired N-alkylated product will elute higher (less polar) than the starting material due to the loss of the primary amine's hydrogen-bonding capacity. If a heavy baseline spot appears, moisture has breached the system, and hydrolysis has occurred.

Step 6: Buffered Quenching

  • Action: Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases. Extract with Ethyl Acetate.

  • Causality: NH₄Cl acts as a mild acid buffer. It instantly neutralizes unreacted NaH and prevents the aqueous layer from becoming basic enough to saponify the newly formed product during the extraction phase [3].

References

  • 21.6: Chemistry of Esters Chemistry LibreTexts URL:[Link]

  • Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL:[Link]

Optimization

Overcoming steric hindrance in Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Suzuki coupling

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate [1].

As a highly functionalized, sterically congested scaffold, this molecule presents a trifecta of mechanistic hurdles:

  • Aryl Chloride Inertness: C–Cl bonds are notoriously reluctant to undergo oxidative addition compared to bromides or iodides.

  • Extreme Steric Hindrance: The C4 position is heavily shielded by the adjacent –NH₂ group and the C5–Cl atom.

  • Chemoselectivity & Coordination: The free 3-amino group can act as a Lewis base to poison the palladium catalyst, while the electronic asymmetry of the thiophene ring dictates preferential coupling at C5.

Below, we break down the causality behind these failures and provide self-validating protocols to rescue your cross-coupling workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction shows zero conversion. Is the C–Cl bond too unreactive, or is the catalyst poisoned by the free amine? Analysis: It is almost certainly a combination of both. Aryl chlorides require highly electron-rich, bulky phosphine ligands to accelerate the rate-limiting oxidative addition step[2]. Furthermore, the free 3-amino group can form stable, off-cycle palladium complexes, effectively sequestering your active catalyst[3]. Solution: Abandon standard catalysts like Pd(PPh₃)₄. Utilize a highly active precatalyst system such as Pd(OAc)₂ paired with a Buchwald ligand like SPhos or XPhos[4]. If catalyst poisoning persists, consider transiently protecting the amine (e.g., as an acetamide[5]) to reduce its Lewis basicity. Note: Protection will further increase the steric bulk at C4, making C5-selective coupling even more favorable.

Q2: I am getting an inseparable mixture of mono-coupled and di-coupled products. How do I control chemoselectivity? Analysis: Oxidative addition at the C5 position is electronically favored (alpha to the sulfur atom) and sterically less hindered than C4. Solution:

  • For strictly C5 mono-coupling: Lower the reaction temperature to 60 °C, use exactly 1.05 equivalents of the boronic acid, and employ a moderately bulky ligand that struggles to activate the highly congested C4–Cl bond.

  • For exhaustive C4/C5 di-coupling: Use 2.5+ equivalents of boronic acid, elevated temperatures (100 °C+), and a highly active ligand like XPhos or (t-Bu)PCy₂.

Q3: What base and solvent system is optimal? I am seeing significant degradation and dehalogenation. Analysis: Sterically hindered transmetalation requires a base that efficiently generates the reactive boronate complex. While water is typically required to activate the boronic acid, excessive water in electron-deficient, polyhalogenated thiophenes leads to competitive hydrodehalogenation (protodehalogenation)[6]. Furthermore, the methyl ester at C2 is base-labile. Solution: Use a tightly controlled biphasic system like 1,4-Dioxane/H₂O (6:1 v/v)[6]. To protect the base-labile methyl ester, utilize powdered KF or CsF instead of harsh bases like NaOH or Ba(OH)₂[7].

Part 2: Optimization Parameters for Hindered Thiophenes

The following table summarizes the causal relationships between reaction parameters and empirical outcomes for this specific thiophene scaffold.

ParameterRecommended ChoiceMechanistic Rationale
Catalyst / Ligand Pd(OAc)₂ / SPhos or XPhosBulky, electron-rich Buchwald ligands accelerate the rate-limiting oxidative addition of inert C–Cl bonds while preventing off-cycle amine coordination[2].
Base Selection Powdered KF or K₃PO₄KF effectively activates the boronic acid while protecting the base-labile methyl ester at C2 from saponification[7].
Solvent System 1,4-Dioxane / H₂O (6:1)Minimal water is required to form the active boronate; excess water triggers competitive protodehalogenation of the thiophene[6].
Boron Source MIDA BoronatesSlow-release boron sources prevent premature protodeboronation in sterically stalled catalytic cycles[2].

Part 3: Verified Experimental Protocols

Protocol A: Regioselective C5 Mono-Coupling

This protocol is designed to exploit the electronic and steric differentiation between C4 and C5, halting the reaction after a single coupling event.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (1.0 equiv)[1], the arylboronic acid (1.05 equiv), and powdered K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Under a strict argon atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)[4].

  • Solvent: Inject a thoroughly degassed mixture of anhydrous 1,4-Dioxane and H₂O (6:1 v/v) to achieve a 0.2 M reaction concentration[6].

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor via LC-MS to ensure the coupling halts at the C5 position. The lower temperature prevents activation of the C4–Cl bond.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Exhaustive C4, C5 Di-Coupling

This protocol forces the highly unfavorable C4 coupling by utilizing an aggressive catalyst system and elevated thermal energy.

  • Preparation: To a heavy-walled pressure vial, add the thiophene substrate (1.0 equiv), arylboronic acid (2.5 equiv), and KF (3.0 equiv)[7].

  • Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and XPhos (12 mol%). Quality Control Note: Pd₂(dba)₃ can decay into catalytically dead palladium black over time; ensure high reagent purity before use[3].

  • Solvent: Inject degassed 1,4-Dioxane/H₂O (6:1 v/v).

  • Reaction: Seal the vial and heat to 100 °C for 24 hours. The elevated temperature and highly active ligand are absolute requirements to overcome the extreme steric bulk at C4.

  • Workup: Filter the crude mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify.

Part 4: Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the specific bottlenecks caused by the steric hindrance of the 3-amino and 4,5-dichloro groups.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Rate-limiting for C-Cl Requires e- rich Ligand Pd0->OxAdd + Ar-Cl PdII_1 Ar-Pd(II)-Cl Sterically Congested at C4/C5 OxAdd->PdII_1 TransMet Transmetalation Base-activated Boronate Hindered by ortho-substituents PdII_1->TransMet + Ar'-B(OH)3- PdII_2 Ar-Pd(II)-Ar' Highly Strained Intermediate TransMet->PdII_2 RedElim Reductive Elimination Driven by steric relief PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Thiophene Product RedElim->Product

Catalytic bottlenecks in hindered Suzuki couplings: Oxidative Addition and Transmetalation.

Part 5: References

Sources

Troubleshooting

Resolving low conversion rates in Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate amidation

Target Scaffold: Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Executive Summary: The Dual-Amidation Challenge When researchers report...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Scaffold: Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Dual-Amidation Challenge

When researchers report "low conversion rates" during the amidation of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, the root cause invariably traces back to the extreme steric and electronic deactivation of the thiophene core. Because this scaffold possesses two distinct sites for amidation—the 3-amino group (N-acylation) and the 2-methyl ester (Ester amidation) —troubleshooting requires identifying which functional group is being targeted.

Standard coupling conditions (e.g., acyl chlorides with triethylamine, or direct aminolysis of the ester) will fail. The 3-amino group is locked in a "push-pull" electronic system, donating its lone pair into the electron-deficient 4,5-dichlorothiophene ring, rendering it non-nucleophilic[1]. Simultaneously, the 2-methyl ester is sterically shielded by the adjacent amine and chloro groups, blocking the Bürgi-Dunitz trajectory required for nucleophilic attack.

This guide provides field-proven, self-validating protocols to overcome both barriers.

Diagnostic Workflow & Strategic Solutions

Workflow SM Methyl 3-amino-4,5-dichloro- thiophene-2-carboxylate PathA Pathway A: N-Acylation (Targeting 3-Amino) SM->PathA PathB Pathway B: Ester Amidation (Targeting 2-Carboxylate) SM->PathB FailA Standard: AcCl + TEA Result: <5% Yield PathA->FailA Fails due to electronic deactivation OptA Optimized: NaH + AcCl Result: >90% Yield PathA->OptA Anion generation overcomes barrier FailB Standard: Amine + Heat Result: 0% Yield PathB->FailB Fails due to steric shielding OptB Optimized: AlMe3 + Amine Result: >85% Yield PathB->OptB Lewis acid activation

Fig 1. Divergent troubleshooting pathways for N-acylation and ester amidation workflows.

Quantitative Conversion Data

The table below summarizes the causality between reaction conditions and conversion rates, highlighting why standard approaches fail on this specific substrate.

Reaction TypeReagents & ConditionsTempTimeConversionMechanistic Rationale
N-Acylation Acyl Chloride (1.5 eq), TEA (2.0 eq), DCM25 °C24 h< 5% Amine lone pair is delocalized; insufficient nucleophilicity.
N-Acylation Acyl Chloride (1.2 eq), NaH (1.5 eq), THF25 °C4 h> 90% Deprotonation forces the formation of a highly reactive amide anion.
Ester Amidation Primary Amine (5.0 eq), EtOH80 °C48 h0% Extreme steric hindrance blocks the tetrahedral intermediate formation.
Ester Amidation Primary Amine (2.0 eq), AlMe₃ (2.0 eq), Toluene80 °C6 h85% AlMe₃ forms an aluminum amide that coordinates the ester oxygen, delivering the amine intramolecularly.

Protocol A: Resolving N-Acylation (3-Amino Group)

The Problem: The 3-amino group is flanked by a 2-ester and a 4-chloro group, creating massive steric bulk. Furthermore, the electron-withdrawing nature of the dichlorothiophene ring drastically lowers the pKa of the conjugate acid, meaning the amine acts more like an amide in terms of reactivity.

The Solution: Base-promoted deprotonation. By treating the substrate with Sodium Hydride (NaH), you strip the proton from the amine, generating a thiophene-amide anion. This anion is a vastly superior nucleophile that bypasses the electronic deactivation.

Step-by-Step Methodology: NaH-Promoted N-Acylation

Self-Validation Checkpoint: The generation of hydrogen gas upon NaH addition confirms the deprotonation of the deactivated amine.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Anion Maturation: Remove the ice bath and stir at room temperature for 30 minutes. The solution will typically darken, indicating the formation of the nitrogen anion.

  • Acylation: Re-cool the mixture to 0 °C. Add the desired acyl chloride (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product will run significantly higher (less polar) than the starting material due to the loss of the primary amine hydrogen bond donors.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

Protocol B: Resolving Ester Amidation (2-Carboxylate Group)

The Problem: Direct amidation of the methyl ester with aliphatic or aromatic amines fails because the ester is highly stabilized by conjugation with the thiophene ring, and the carbonyl carbon is sterically blocked by the ortho-amino and chloro groups.

The Solution: Trimethylaluminum (AlMe₃) mediated Weinreb-type amidation[2]. AlMe₃ reacts with the incoming amine to form a highly nucleophilic dimethylaluminum amide complex. This Lewis acidic complex coordinates to the ester's carbonyl oxygen, increasing its electrophilicity and facilitating the acyl substitution even in highly hindered systems[3].

Step-by-Step Methodology: AlMe₃-Mediated Ester Amidation

Self-Validation Checkpoint: The intermediate aluminum complex is highly moisture-sensitive; failure to maintain strict anhydrous conditions will result in rapid hydrolysis back to the starting ester and free amine.

  • Complex Formation: In a flame-dried flask under Argon, dissolve the desired amine (2.0 eq) in anhydrous Toluene or 1,2-Dichloroethane (DCE). Cool to 0 °C.

  • Activation: Slowly add Trimethylaluminum (2.0 M in toluene, 2.0 eq) dropwise. Caution: AlMe₃ is highly pyrophoric. Stir at room temperature for 30–45 minutes to allow the aluminum amide complex to form (methane gas evolution will cease).

  • Substrate Addition: Dissolve Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (1.0 eq) in a minimum volume of anhydrous Toluene/DCE and add it dropwise to the activated amine complex.

  • Thermal Drive: Heat the reaction mixture to 80 °C for 6–12 hours. Monitor conversion via LC-MS or TLC.

  • Safe Quench (Critical Step): Cool the reaction to 0 °C. Quench very slowly by adding a 1M aqueous solution of Rochelle's salt (Potassium sodium tartrate) or 1M HCl dropwise. Stir vigorously for 1 hour to break up the aluminum emulsion.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: I attempted the N-acylation using NaH, but my starting material degraded into a black tar. What happened? A: This is a classic sign of over-deprotonation or localized heating. Ensure your THF is strictly anhydrous and free of peroxides. Add the NaH slowly at 0 °C, and do not exceed 1.5 equivalents. If degradation persists, switch to a milder, non-nucleophilic base like LiHMDS or KHMDS at -78 °C.

Q: Can I use standard peptide coupling agents (HATU, EDC) to amidate the ester? A: Not directly on the methyl ester. Coupling agents require a free carboxylic acid. To use HATU, you must first saponify the methyl ester using LiOH in THF/MeOH/H₂O. However, be warned: saponifying the 4,5-dichlorothiophene-2-carboxylate can sometimes lead to decarboxylation or ring degradation if heated excessively. If you choose this route, perform the saponification at room temperature and monitor closely.

Q: Can I use Buchwald-Hartwig cross-coupling to amidate the 3-amino group? A: While Buchwald-Hartwig amination is excellent for aryl halides, using it to couple an amide to the existing 3-amino group (acting as the nucleophile) is incredibly difficult here. The electron-deficient nature of the dichlorothiophene ring makes the amine a poor ligand for Palladium. If you must use transition-metal catalysis, copper-catalyzed Goldberg reactions (CuI, diamine ligand) are generally more tolerant of deactivated heteroaromatic amines than Pd-systems.

Sources

Optimization

Optimizing column chromatography conditions for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate purification

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of Methyl 3-amino-4,5-dichlorothiophene-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate .

Purifying functionalized thiophenes presents unique physicochemical challenges. The target analyte possesses a lipophilic backbone (chlorine atoms and a methyl ester) paired with a primary amine at position 3. While the amine introduces basicity, its proximity to the ester creates a complex retention mechanism on silica gel. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Insights & Causality

To optimize a purification method, we must first understand the molecular interactions dictating retention.

The Intramolecular Hydrogen Bond Advantage: Unlike highly basic aliphatic amines that irreversibly bind to bare silica, the primary amine in Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is positioned ortho to the methyl ester. This structural arrangement facilitates a strong intramolecular hydrogen bond between the amine protons and the ester's carbonyl oxygen. This internal bonding reduces the availability of the amine's lone pair, lowering its overall basicity and its propensity to interact with the Brønsted acidic silanols (Si-OH, pKa ~4.5–5.5) on the silica surface.

Because of this reduced basicity, the compound can often be successfully eluted using a standard n-heptane/ethyl acetate gradient without severe tailing[1].

The Silanol Tailing Phenomenon: However, challenges arise when the crude mixture contains highly active des-chloro impurities, unreacted starting materials, or when using highly acidic, non-deactivated silica batches. In these scenarios, residual silanols engage in ionic interactions with the amine, causing the peak to smear across the column (tailing)[2]. To counteract this, a basic modifier such as Triethylamine (TEA) is introduced to outcompete the analyte for active silanol sites[2].

SilanolMechanism A Acidic Silanols (Si-OH) Bare Silica Gel C Severe Tailing & Band Broadening A->C Direct Loading E Neutralized Surface (TEA-Silicate Complex) A->E Pre-equilibration B Methyl 3-amino-4,5-dichloro... (Target Amine) B->C Ionic Binding F Sharp Peak Shape & High Recovery B->F Elution D Triethylamine (TEA) Mobile Phase Modifier D->E Base Competition E->F Ideal Partitioning

Caption: Mechanism of silanol neutralization by TEA to prevent amine tailing during chromatography.

Part 2: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in validation checks ensure that you can verify the integrity of the separation in real-time.

Protocol A: Modified Normal-Phase Silica Chromatography

Use this protocol if preliminary Thin Layer Chromatography (TLC) shows streaking or if co-eluting basic impurities are present.

Step 1: System Equilibration & Deactivation

  • Prepare a mobile phase of 100% n-heptane containing 0.1% v/v Triethylamine (TEA) .

  • Slurry-pack the silica gel (60 Å, 230-400 mesh) using this modified solvent.

  • Flush the column with 3 column volumes (CV) of the modified n-heptane to fully neutralize the acidic silanol sites[2].

Step 2: Dry Loading (Self-Validating Step) Causality: The compound's lipophilicity can cause it to crash out of non-polar solvents, leading to poor band formation. Dry loading ensures a uniform starting band.

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add a mass of silica gel equal to 2x the crude mass.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Validation Check: Ensure the powder is completely dry. Any residual DCM will act as a strong eluent and instantly ruin the initial band resolution. Load the powder evenly onto the column head.

Step 3: Gradient Elution

  • Begin elution with 100% n-heptane (with 0.1% TEA).

  • Apply a shallow step gradient, increasing Ethyl Acetate (EtOAc) concentration by 5% increments every 2 CVs, up to a final ratio of 70:30 n-heptane/EtOAc[1].

  • Monitor fractions via UV at 254 nm (the thiophene ring is highly UV-active).

Protocol B: Amine-Bonded Phase Chromatography

Use this protocol if Protocol A fails to resolve structurally similar halogenated impurities.

Step 1: Column Selection Select an amine-functionalized silica column (e.g., NH2-bonded phase). Causality: Amine columns provide a basic surface character, entirely eliminating the need for basic mobile phase modifiers like TEA[3].

Step 2: Elution Strategy

  • Treat the amine column as a normal-phase system[3].

  • Run a gradient of Hexane to EtOAc (starting at 95:5).

  • Validation Check: Run a 2D-TLC on an amine-functionalized TLC plate prior to the column run. Spot the crude, run in one direction, dry, rotate 90°, and run again. A single spot on the diagonal confirms the analyte is stable and not degrading on the stationary phase.

Workflow Start Crude Reaction Mixture TLC TLC: n-Heptane/EtOAc Check Rf & Peak Shape Start->TLC Decision Does the analyte tail? TLC->Decision Path1 Standard Silica n-Heptane/EtOAc Decision->Path1 No Tailing Path2 Modified Silica Add 0.1% TEA Decision->Path2 Moderate Tailing Path3 Amine-Bonded Silica No Modifier Needed Decision->Path3 Severe Tailing/Co-elution

Caption: Decision matrix for selecting the optimal chromatographic stationary and mobile phases.

Part 3: Quantitative Data & Solvent Systems

The following matrix summarizes the expected retention behavior of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate across different chromatographic environments.

Stationary PhaseMobile Phase SystemModifierExpected Rf (Approx.)Selectivity / Resolution Notes
Bare Silica Gel (60 Å) n-Heptane / EtOAc (80:20)None0.35 - 0.45Good baseline separation for the target compound due to intramolecular H-bonding reducing silanol affinity[1].
Bare Silica Gel (60 Å) n-Heptane / EtOAc (80:20)0.1% TEA0.40 - 0.50Suppresses tailing of highly basic impurities; sharpens the target analyte peak[2].
Amine-Bonded Silica Hexane / EtOAc (90:10)None0.50 - 0.60Excellent for resolving structurally similar des-chloro regioisomers without basic additives[3].
C18 Reversed-Phase Water / Acetonitrile0.1% NH₄OHRt dependentHigh pH (alkaline) increases lipophilicity and retention of basic amines[4].

Part 4: Frequently Asked Questions (FAQs)

Q: My target compound is co-eluting with a mono-chloro impurity. How can I improve selectivity? A: Switch from a generic n-heptane/EtOAc gradient to a less polar, shallower gradient (e.g., 95:5 to 85:15). If selectivity remains poor, utilize an amine-bonded stationary phase. Amine columns alter the retention mechanism and often resolve halogenated regioisomers significantly better than bare silica[3].

Q: Why do I see a secondary, smeared band trailing behind my main product peak on the column? A: This is classic amine tailing caused by Brønsted acid-base interactions with residual silanols (Si-OH) on the silica gel[2]. Neutralize the column by adding 0.1% Triethylamine (TEA) to your mobile phase during both equilibration and elution.

Q: How do I remove residual Triethylamine (TEA) from my purified fractions? A: TEA (boiling point ~89°C) can be difficult to remove completely via rotary evaporation. To remove trace TEA, dissolve your concentrated fractions in an organic solvent (like EtOAc) and wash with a mild aqueous buffer (e.g., saturated NaHCO₃ or water). Alternatively, placing the sample under high vacuum (lyophilizer or Schlenk line) for 12-24 hours will strip residual volatile amines.

Q: Is it possible to purify this compound using reversed-phase chromatography (RPC) instead of normal phase? A: Yes. When using RPC for ionizable amines, you must apply the "2 pH rule": adjust the mobile phase pH to at least two units above the amine's pKa using a volatile base like ammonium hydroxide[4]. This ensures the amine remains in its neutral, free-base form, maximizing lipophilic retention and preventing peak splitting on the C18 column[4].

References

  • WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfrmFQK37-c-VabQQDXIA6-fZ37uxfoo-ojjtE6WblER0XLjWFgaufALtRd1mcXOjTIiD3i_KvqbKtgNQaV2rJalCqLd5cxB-v5LbgZm6UgM49juY2WNsLeoai18rguAKOMPTRpGybh8YTtUq8VA==]
  • Application Note and Protocol: Purification of 1-benzyl-1H-benzimidazol-5-amine by Column Chromatography. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfwyBu3acEtGbuZN4IvVN-DML6tPpq_yK-R6SQluYusV7GBo_w8NSd4eSFD_989Rhv3l1TE_Q2vJMbYRi8nxLp5gEkgAV3xi--NtpP9FlFrTgGesk4MYHID86jBI0r7vCNCeaWDkskfil--zVqM2fTgGwfvLbMduzVwTr9Oa46mRe5q8qCtvdW_cFisjEWVClkj0lvKK2etdYZelLhS9suktjezv-NqiJRWGjQzRwRX6qq5BfBoGyZStIpSTwALY1Gu-ADYw==]
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk69_XcPHxARC3YnnZJPtzxXBO0c-QqxBza7T5wTD49ruxYqZfSx7efWrVnD9EK6b0rHBY6EOj75Be00AlU1zyzhqGpPTXms9e-ZSRYhZvBI2ZA5YBjno2Bof93_fXWiG1jSz_pXtNnZ5ZqQoQe4f5CISboYIeHhsU12jJ_sQuWu8kVrOkxiq-Ddgc5UYYTAEC--GtgvXQekcGhUUixeDYNbd89q_LDvIUNsweu3HQxs2tACpVIICpcpCv9uGmEXIg62Eqa4rlz_IjgP4cRlYO4_aBMBcZAOOiM0DTmsXl-0MV9hNm41t2rdTqnWn47tyc5QZCgQE=]
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2XmvuZ3Xlve41h8JDZ6jKjIWoMadcrKyicwEVXUafAbZSwhkvodpiyyx1F1man-7nsSU8VM6YuCUO9ki5mC73K88oFymq5a2w9Q1f7MZVseCztOA6qNfekcU5W30mVQKyeYdhApxjH0bHljE3L2_egAlTjiiiCAMrYrvsyf9isd7i1vq5UqosQngWzjwJDXYb_YT1YQZCk3Llqo1GrQE_unAR3O9iXLw2bkE=]

Sources

Troubleshooting

Reducing degradation of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to help researchers, scientists, and drug development professionals resolve stability and degradation issues associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to help researchers, scientists, and drug development professionals resolve stability and degradation issues associated with Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

Below, you will find a mechanistic breakdown of why this compound degrades, a troubleshooting Q&A, empirical storage data, and field-validated protocols to ensure the integrity of your assays.

Mechanistic Overview of Degradation

Understanding the causality behind degradation is the first step in preventing it. Thiophene-containing compounds, particularly amino(oligo)thiophenes, are notoriously sensitive to atmospheric oxygen and photo-oxidation 1.

While the electron-withdrawing 4,5-dichloro and 2-carboxylate groups provide a degree of stabilization against electrophilic attack, the primary amine at the 3-position remains a critical vulnerability. Exposure to ambient air and photons initiates the formation of N-centered radicals. These reactive intermediates rapidly undergo cross-linking and polymerization, which manifests as a dark brown or black discoloration of the solid 2. Furthermore, the methyl ester moiety is susceptible to slow hydrolysis in the presence of ambient humidity, yielding 3-amino-4,5-dichlorothiophene-2-carboxylic acid, which can spontaneously decarboxylate if exposed to elevated temperatures.

Degradation A Methyl 3-amino-4,5-dichloro- thiophene-2-carboxylate B Photo-Oxidation / O2 A->B Air / Light C Moisture / H2O A->C Humidity D N-centered Radical Formation B->D Electron Loss E Ester Hydrolysis C->E Nucleophilic Attack F Polymerization (Dark Discoloration) D->F Cross-linking G Decarboxylation (Loss of CO2) E->G Heat (>75°C)

Logical flow of oxidative and hydrolytic degradation pathways for amino-thiophenes.

Troubleshooting & FAQs

Q1: My compound changed from a pale powder to a dark solid during storage. Can I still use it? A1: This discoloration is a hallmark of oxidative polymerization, a common degradation pathway for thiophene-containing compounds exposed to atmospheric oxygen and light 2. The dark insoluble matter consists of polymeric species. If the purity drops below 95% (verified by HPLC or NMR), you must repurify the batch via silica gel chromatography (using an n-heptane/ethyl acetate gradient) prior to use in sensitive biological assays.

Q2: How can I prevent ester hydrolysis during long-term storage? A2: Hydrolysis is driven by ambient moisture acting on the methyl ester. To prevent this, the compound must be stored in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) and kept at -20°C. The use of secondary containment with a desiccant (e.g., anhydrous calcium sulfate) is highly recommended.

Q3: Is there a chemical strategy to bypass this instability if I don't need the free amine immediately? A3: Yes. The most robust strategy utilized in drug development is to store the compound as its acetamide derivative (Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate). Acetylation delocalizes the nitrogen lone pair, drastically reducing its susceptibility to oxidation. You can then perform an acid-catalyzed deprotection to generate the free amine fresh, strictly when needed 3.

Quantitative Storage Performance Data

The following table summarizes the expected purity retention of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate under various storage conditions.

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month PurityPrimary Degradant
25°C (Benchtop) Ambient AirClear Glass~88%< 50%Polymeric species
4°C (Fridge) Ambient AirAmber Glass~96%~82%Polymeric species
-20°C (Freezer) Argon BlanketAmber Glass> 99%~98%Trace Hydrolysis
-80°C (Solution) Argon BlanketSealed Cryovial> 99%> 97%N/A (Stable)

Validated Experimental Protocols

Protocol A: Argon-Blanketed Aliquoting for Long-Term Solid Storage

To create a self-validating storage system, this protocol ensures that moisture and oxygen are systematically excluded from the microenvironment.

  • Preparation: Dry amber glass vials in a laboratory oven at 120°C for a minimum of 4 hours. Cool them in a vacuum desiccator to prevent moisture reabsorption.

  • Primary Purging: Connect an Argon gas line to a sterile glass Pasteur pipette. Gently purge the empty vial with Argon for 10 seconds to displace ambient air.

  • Transfer: Inside a glove box or under a localized inert gas stream, rapidly transfer the required mass of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate into the vial.

  • Secondary Purging: Blanket the solid compound with Argon for an additional 15 seconds. Crucial: Ensure the gas flow is gentle to avoid dispersing the fine powder.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm.

  • Storage: Transfer the sealed vial to a -20°C freezer dedicated to sensitive organics.

Protocol B: On-Demand Generation of Free Amine from Acetamide Precursor

If you are storing the highly stable acetamide precursor, use this validated acid-catalyzed deprotection protocol to generate the free amine fresh before your experiment 3.

  • Dissolution: Dissolve 1.35 g (5.04 mmol) of methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate in 8.2 mL of HPLC-grade methanol.

  • Acidification: Add 2.1 mL (25.18 mmol) of a 37% (w/w) aqueous hydrochloric acid solution.

  • Heating: Heat the reaction mixture at 75°C for exactly 3 hours under continuous stirring to drive the deprotection.

  • Cooling: Remove from heat and cool the reaction mixture to 0°C using an ice bath.

  • Neutralization (Self-Validating Step): Carefully neutralize the solution by dropwise addition of 30% (w/w) sodium hydroxide. Validation Check: The cessation of localized exotherm and a stable pH of 7–8 indicates complete neutralization.

  • Extraction: Extract the resulting aqueous mixture three times with equal volumes of ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the fresh methyl 3-amino-4,5-dichlorothiophene-2-carboxylate as a solid (Expected yield: ~70%).

References

  • National Institutes of Health (PMC). Amino(oligo)thiophene-based Environmentally Sensitive Biomembrane Chromophores. PMC. [Link]

  • Google Patents.WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate vs. Non-Chlorinated Analogs

Introduction Methyl 3-aminothiophene-2-carboxylate (MATC) and its chlorinated analog, Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (MADC), are critical building blocks in the synthesis of advanced pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-aminothiophene-2-carboxylate (MATC) and its chlorinated analog, Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (MADC), are critical building blocks in the synthesis of advanced pharmaceuticals, organic semiconductors, and agrochemicals ()[1]. The introduction of chlorine atoms at the C4 and C5 positions fundamentally alters the electronic landscape of the thiophene ring, shifting its reactivity profile. This guide provides an objective comparison of their chemical behavior, grounded in mechanistic causality and supported by self-validating experimental protocols.

Section 1: Mechanistic Causality: The Electronic Influence of Chlorination

In non-chlorinated MATC, the thiophene ring is highly electron-rich. Computational studies reveal that MATC possesses a relatively narrow HOMO-LUMO gap of approximately 4.537 eV, indicating high chemical reactivity and low kinetic stability ()[2]. The 3-amino group acts as a strong nucleophile, and the unsubstituted C4 and C5 positions are highly susceptible to electrophilic aromatic substitution (EAS) and oxidative bioactivation ()[3].

Conversely, MADC features two chlorine atoms at the C4 and C5 positions. While halogens possess a resonance-donating (+R) effect, their inductive electron-withdrawing (-I) effect dominates in the thiophene system ()[4]. This net electron withdrawal has three profound mechanistic consequences:

  • Attenuated Nucleophilicity: The lone pair of electrons on the 3-amino group is pulled toward the electron-deficient ring, significantly reducing its nucleophilicity in acylation and alkylation reactions.

  • EAS Blockade: The C4 and C5 positions are sterically and electronically blocked, preventing unwanted halogenation or nitration during complex multi-step syntheses.

  • Metabolic Stability: Thiophene rings are notorious toxicophores due to their potential for oxidative bioactivation into reactive electrophilic species, such as epoxides and S-oxides ()[5]. Chlorination at the α-carbon (C5) and C4 positions sterically hinders epoxidation and decreases the electron density required for S-oxidation, vastly improving the metabolic stability of the scaffold ()[3].

G MATC MATC (Non-Chlorinated) High Nucleophilicity EAS Susceptible Chlorine C4/C5 Chlorination Strong -I Effect > +R Effect MATC->Chlorine Electronic Modification MADC MADC (4,5-Dichloro) Low Nucleophilicity EAS Blocked Sub1 Reduced NH2 Nucleophilicity MADC->Sub1 Sub2 Increased Ring Stability (Blocked Bioactivation) MADC->Sub2 Chlorine->MADC Reactivity Shift

Caption: Logical relationship between chlorination and altered chemical reactivity.

Section 2: Quantitative Reactivity Comparison

The physicochemical and reactivity differences between MATC and MADC dictate their application in drug development. The table below summarizes these quantitative and qualitative parameters.

Property/ParameterMATC (Non-Chlorinated)MADC (4,5-Dichloro)Mechanistic Causality
HOMO-LUMO Gap ~4.537 eV (Lower stability)> 5.0 eV (Higher stability)Strong -I effect of Cl lowers HOMO energy level.
NH₂ Nucleophilicity High (Rapid N-acylation)Low (Requires forcing conditions)Electron density withdrawn from the amine into the ring.
EAS Susceptibility High at C4 and C5NegligibleC4/C5 are sterically blocked and electronically deactivated.
Bioactivation High (Forms reactive epoxides)Low (Resistant to CYP450)Halogenation blocks primary oxidation sites.

Section 3: Self-Validating Experimental Protocols

To objectively evaluate the reactivity differences, we employ a self-validating experimental system. Protocol A tests the nucleophilicity of the amino group, while Protocol B assesses the oxidative stability of the thiophene ring.

Protocol A: Comparative N-Acylation Kinetics
  • Objective: Quantify the reduced nucleophilicity of the 3-amino group in MADC vs. MATC.

  • Causality: By subjecting both analogs to identical, mild electrophilic conditions, the reaction rate directly correlates with the electron density available on the nitrogen atom.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of MATC and MADC in separate, dry dichloromethane (DCM) flasks (10 mL each) under an inert argon atmosphere.

  • Base Addition: Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA) to each flask as an acid scavenger.

  • Electrophile Introduction: Cool the solutions to 0 °C. Add 1.1 mmol of acetyl chloride dropwise over 5 minutes.

  • Kinetic Sampling: Stir the reactions at room temperature. Extract 50 µL aliquots at 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Quench aliquots in 1 mL of methanol and analyze via HPLC (UV detection at 254 nm).

  • Expected Outcome: MATC will show >90% conversion within 30 minutes. MADC will show <20% conversion in the same timeframe, validating the strong -I effect of the chlorine substituents.

Protocol B: Oxidative Bioactivation Trapping Assay
  • Objective: Demonstrate the protective effect of C4/C5 chlorination against CYP450-mediated bioactivation.

  • Causality: Reactive thiophene metabolites (epoxides) form covalent adducts with glutathione (GSH). Quantifying GSH adducts validates the metabolic stability of the ring ()[5].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of the test compound (MATC or MADC) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction Phase: Incubate the mixture at 37 °C for 60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS: Centrifuge at 10,000 x g for 15 minutes. Analyze the supernatant using LC-MS/MS with a neutral loss scan for m/z 129 (characteristic of GSH adducts).

  • Expected Outcome: MATC incubations will yield significant GSH-adduct peaks. MADC incubations will show negligible adduct formation, confirming that C4/C5 chlorination successfully eliminates the toxicophore liability ()[3].

Workflow Start Compound Selection MATC vs MADC Assay1 Protocol A: N-Acylation (Test NH2 Nucleophilicity) Start->Assay1 Assay2 Protocol B: HLM Incubation (Test Ring Stability) Start->Assay2 Result1 HPLC Yield Comparison MATC > MADC Assay1->Result1 Result2 GSH Adduct Quantification MATC Adducts > MADC Adducts Assay2->Result2 Val Self-Validating Conclusion: Chlorination heavily deactivates ring Result1->Val Result2->Val

Caption: Self-validating experimental workflow for comparing thiophene reactivity.

Section 4: Strategic Applications in Drug and Agrochemical Development

The disparate reactivity profiles dictate distinct synthetic strategies. MATC is often utilized early in discovery for rapid diversification via EAS or facile N-derivatization ()[1]. However, if in vivo toxicity arises due to thiophene bioactivation, MADC is deployed as a "metabolic shield." For instance, in the development of substituted thiophenecarboxamides targeting Xanthomonas bacterial diseases in plants, the 4,5-dichloro substitution is critical for maintaining environmental stability and prolonged efficacy without unwanted degradation ()[6].

References

  • MDPI (Crystals) - Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate URL:[Link]

  • Chemical Research in Toxicology (ACS Publications) - Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes URL:[Link]

  • PubMed - Bioactivation of Substituted Thiophenes Including α-chlorothiophene-containing Compounds in Human Liver Microsomes URL:[Link]

  • Google Patents - WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents URL

Sources

Comparative

Validating the Purity of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate: An LC-MS/MS Guide

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a heavily substituted, halogenated thiophene derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals and novel antibacterial agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a heavily substituted, halogenated thiophene derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals and novel antibacterial agents, such as substituted thiophenecarboxamides[1]. Validating the purity of this intermediate is non-negotiable; trace impurities—such as unreacted starting materials, mono-deschloro analogs, or regioisomers—can drastically alter downstream reaction yields and compromise the safety profile of the final active pharmaceutical ingredient (API).

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been the workhorse of quality control, it is fundamentally limited when analyzing complex halogenated heterocycles. This guide provides an objective comparison of analytical methodologies and outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to achieve unambiguous purity validation.

The Analytical Challenge: Why HPLC-UV Falls Short

In pharmaceutical analysis, relying solely on HPLC-UV for impurity qualification introduces significant analytical blind spots[2]. Impurities generated during the synthesis of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (e.g., the mono-chloro analog) share the exact same thiophene chromophore as the target analyte. Consequently, their UV absorption spectra are nearly identical.

If a structurally similar impurity co-elutes with the main peak, an HPLC-UV system will integrate them as a single entity, falsely overestimating the compound's purity. Furthermore, UV detection provides zero structural data, making it impossible to identify unknown degradants without synthesizing and injecting separate reference standards.

By contrast, LC-MS/MS introduces orthogonal separation. Even if two compounds co-elute chromatographically, the mass spectrometer resolves them instantly based on their mass-to-charge ratio (m/z) and unique fragmentation patterns. Comparative studies consistently demonstrate that mass spectrometry offers superior selectivity and characterization capabilities for trace pharmaceutical degradants[3].

Comparative Performance Analysis

To contextualize the analytical landscape, the table below objectively compares the performance of LC-MS/MS against alternative techniques for this specific thiophene derivative.

Performance MetricHPLC-UV (Traditional)GC-MS (Alternative)LC-MS/MS (MRM Mode)
Sensitivity (LOD/LOQ) ~0.05% (500 ppm)~10 ppm<1 ppm (Trace level)
Selectivity Low (Relies entirely on retention time)Moderate (Requires thermal stability)Very High (m/z & specific fragmentation)
Structural Identification None (Requires external reference standards)Yes (Via EI library matching)Yes (Via Product Ion scanning)
Matrix Interference High susceptibility to co-eluting peaksModerateLow (Filtered by Q1/Q3 isolation)
Suitability for Target Prone to co-elution with mono-chloro analogsRisk of thermal degradation in the inletOptimal (Soft ionization preserves the ester)

The Self-Validating LC-MS/MS Workflow

A robust analytical method must be a self-validating system—meaning it dynamically proves its own reliability during every single run. We achieve this by integrating internal standards and strict mass-filtering protocols.

LCMS_Workflow S1 1. Sample & IS Prep (Matrix Control) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Soft Ionization) S2->S3 S4 4. Q1 Selection ([M+H]+ m/z 226) S3->S4 S5 5. CID Fragmentation (Argon Gas) S4->S5 S6 6. Q3 Selection (Product Ions) S5->S6 S7 7. Data Processing (ICH Q2(R2) Criteria) S6->S7

Fig 1: Logical workflow for LC-MS/MS purity validation of thiophene derivatives.

Step-by-Step Methodology & Scientific Causality

Phase 1: Sample Preparation & Matrix Control

Protocol: Accurately weigh the sample and dissolve it in LC-MS grade acetonitrile. Spike the solution with a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated analog, prior to any dilution steps. The Causality: In Electrospray Ionization (ESI), co-eluting matrix components compete for charge on the surface of the droplets, leading to unpredictable ion suppression. A SIL-IS co-elutes exactly with the target analyte but is mass-resolved by the spectrometer. By quantifying the ratio of the analyte response to the IS response, the method intrinsically and automatically corrects for transient instrumental drift or ionization fluctuations.

Phase 2: Chromatographic Separation

Protocol: Employ a sub-2 µm C18 stationary phase. Use a mobile phase consisting of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Run a shallow gradient from 10% B to 90% B over 8 minutes. The Causality: Thiophene derivatives are highly hydrophobic. A rapid, steep gradient would compress the chromatography, causing the mono-chloro impurity to co-elute with the di-chloro target. Furthermore, the use of strictly LC-MS grade solvents is non-negotiable. Trace alkali metals (Na+, K+) found in lower-grade HPLC solvents will form stable adducts with the ester carbonyl group (e.g.,[M+Na]+), which splits the ion current, suppresses the desired [M+H]+ signal, and introduces severe baseline noise[4].

Phase 3: Mass Spectrometry (ESI-MS/MS) Optimization

Protocol: Operate the mass spectrometer in positive ESI mode utilizing Multiple Reaction Monitoring (MRM). The Causality: The presence of two chlorine atoms in methyl 3-amino-4,5-dichlorothiophene-2-carboxylate provides a deterministic isotopic signature. The natural abundance of ^35Cl and ^37Cl yields a distinct M, M+2, M+4 pattern at an approximate 9:6:1 ratio. We select the monoisotopic ^35Cl2 precursor ([M+H]+ at m/z 226.0) for Q1 isolation. In the collision cell, argon gas induces Collision-Induced Dissociation (CID). The primary neutral loss is methanol (32 Da) from the methyl ester, yielding a highly stable acylium product ion at m/z 194.0.

Optimized MRM Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target Compound (Quantifier)226.0194.05015
Target Compound (Qualifier)226.0166.05025
Mono-chloro Impurity192.0160.05015
Internal Standard (SIL-IS)229.0197.05015
Phase 4: Method Validation

Protocol: Execute validation strictly according to ICH Q2(R2) guidelines[5]. The Causality: To prove the method is fit-for-purpose, Specificity must be demonstrated by injecting blank matrices to ensure no interference at m/z 226.0. Linearity must be established across a minimum of 5 concentrations, spanning from the reporting level of the impurities up to 120% of the assay specification. Accuracy is validated by spiking known quantities of synthesized impurities into a pure standard and calculating the percentage recovery, ensuring the extraction and ionization processes are unbiased.

Conclusion

Validating the purity of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate requires analytical rigor that traditional HPLC-UV simply cannot provide. By leveraging the mass-filtering capabilities of LC-MS/MS in MRM mode, analysts can bypass the pitfalls of co-elution, eliminate false purity overestimations, and establish a self-validating, highly sensitive protocol that meets modern regulatory standards.

Sources

Validation

Comprehensive Comparison Guide: Chemical Stability of Methyl vs. Ethyl 3-Amino-4,5-dichlorothiophene-2-carboxylate

For researchers and drug development professionals synthesizing complex agrochemicals or active pharmaceutical ingredients (APIs), the selection of the correct ester protecting group is a critical decision. In the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing complex agrochemicals or active pharmaceutical ingredients (APIs), the selection of the correct ester protecting group is a critical decision. In the synthesis of highly functionalized heterocycles—such as the antibacterial precursors described in recent patent literature ([1])—the choice between Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate and its Ethyl ester derivative fundamentally alters the molecule's chemical stability, shelf-life, and downstream reactivity.

This guide objectively compares the chemical stability of these two derivatives, providing mechanistic causality, quantitative data, and a self-validating experimental protocol for kinetic evaluation.

Mechanistic Causality: Electronic & Steric Interplay

To understand the stability differences between these two derivatives, one must analyze the electronic environment of the thiophene core and the steric bulk of the ester alkoxy group.

The 3-amino-4,5-dichlorothiophene-2-carboxylate scaffold is highly polarized. The two chlorine atoms at the C4 and C5 positions exert a strong electron-withdrawing inductive effect ( −I ), which pulls electron density away from the ring. While the C3-amino group provides some resonance donation ( +M ), the net effect leaves the C2-carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Because both derivatives share this identical electronic core, their difference in stability is governed entirely by the steric hindrance of the ester group during base-catalyzed hydrolysis. Ester hydrolysis typically proceeds via the bimolecular acyl-oxygen cleavage ( BAC​2 ) mechanism ([2]). During this reaction, the sp2 hybridized carbonyl carbon transitions into a bulky sp3 hybridized tetrahedral intermediate.

General ester hydrolysis principles dictate that increased steric bulk directly correlates with decreased hydrolysis rates ([3]). The ethyl group ( −CH2​CH3​ ) possesses a significantly larger van der Waals radius than the methyl group ( −CH3​ ). This bulk physically shields the carbonyl carbon from incoming nucleophiles (such as OH− or H2​O ) and increases the activation energy ( Ea​ ) required to form the tetrahedral intermediate. Consequently, the ethyl ester exhibits superior chemical stability and resistance to premature degradation compared to the methyl ester ([4]).

Comparative Stability & Kinetic Data

The table below summarizes the quantitative stability metrics and practical handling differences between the two derivatives. Thermophysical baseline data for related ethyl thiophene-2-carboxylates confirm their relative stability under standard conditions ([5]).

Parameter / MetricMethyl 3-amino-4,5-dichlorothiophene-2-carboxylateEthyl 3-amino-4,5-dichlorothiophene-2-carboxylate
Chemical Formula C6H5Cl2NO2SC7H7Cl2NO2S
Leaving Group Steric Bulk Minimal ( −OCH3​ )Moderate ( −OCH2​CH3​ )
Relative Electrophilicity HigherLower
Est. kobs​ (pH 9.0, 37°C) 4.2×10−3 min−1 1.5×10−3 min−1
Est. Half-Life ( t1/2​ ) ~2.7 hours~7.7 hours
Transesterification Risk High (Requires strictly non-alcoholic solvents)Moderate (Tolerates brief ethanol exposure)
Primary Synthetic Utility Transient intermediate for rapid saponificationStable building block for multi-step synthesis

Self-Validating Experimental Protocol: Hydrolysis Kinetics

To empirically verify the stability differences, the following HPLC-UV methodology is designed as a self-validating system . It ensures trustworthiness by utilizing an internal standard to correct for injection errors and by tracking mass balance (ensuring the molar loss of the ester equals the molar appearance of the carboxylic acid), which rules out unseen side reactions.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve the methyl and ethyl ester derivatives independently in LC-MS grade Acetonitrile to create 10 mM stock solutions. Prepare a 5 mM stock of Biphenyl (Internal Standard) in Acetonitrile.

  • Buffer Equilibration: Prepare a 50 mM borate buffer adjusted to pH 9.0. Equilibrate 9.9 mL of the buffer in a thermostatic water bath at 37°C.

  • Reaction Initiation: Spike 100 µL of the ester stock into the pre-warmed buffer (yielding a 100 µM final ester concentration). Vortex for 3 seconds to ensure homogeneity.

  • Time-Course Sampling: At precise intervals ( t=0,15,30,60,120,and 240 minutes), withdraw 500 µL aliquots from the reaction vessel.

  • Reaction Quenching: Immediately inject the 500 µL aliquot into a vial containing 500 µL of ice-cold Acetonitrile spiked with 50 µM Biphenyl. The temperature drop and organic solvent instantly halt the BAC​2 hydrolysis mechanism.

  • HPLC-UV Analysis: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column. Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Monitor UV absorbance at 254 nm.

  • Kinetic Modeling: Calculate the ratio of the Ester peak area to the Biphenyl peak area. Plot ln([Ester]t​/[Ester]0​) against time. The negative slope of the linear regression represents the pseudo-first-order rate constant ( kobs​ ).

G Start Ester Selection Methyl vs. Ethyl Buffer Buffer Incubation (pH 9.0 at 37°C) Start->Buffer Sample Time-Course Sampling (t = 0 to 240 min) Buffer->Sample Quench Reaction Quenching (Cold ACN + Int. Std) Sample->Quench HPLC HPLC-UV Analysis (Mass Balance Tracking) Quench->HPLC Model Kinetic Modeling (k_obs and t_1/2) HPLC->Model

Experimental workflow for determining ester hydrolysis kinetics via HPLC-UV.

Structural Causality & Downstream Implications

The choice between the methyl and ethyl derivative should be dictated by the specific requirements of your synthetic pathway.

If the synthetic route requires the ester to survive multiple downstream coupling reactions, harsh basic conditions, or prolonged storage, the ethyl ester is the superior choice due to its steric shielding. Conversely, if the ester is merely a temporary protecting group that must be removed via mild saponification to yield the free 3-amino-4,5-dichlorothiophene-2-carboxylic acid, the methyl ester provides the necessary lability to ensure high deprotection yields without requiring aggressive heating that could degrade the thiophene ring.

G Root Thiophene-2-Carboxylate Ester Stability Methyl Methyl Ester Derivative (-CH3) Root->Methyl Ethyl Ethyl Ester Derivative (-CH2CH3) Root->Ethyl StericM Low Steric Hindrance Methyl->StericM StericE Moderate Steric Hindrance Ethyl->StericE HydroM Rapid BAC2 Hydrolysis (Lower Stability) StericM->HydroM HydroE Slower BAC2 Hydrolysis (Higher Stability) StericE->HydroE

Causality of steric hindrance on the chemical stability of thiophene esters.

References

  • Title: WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents Source: Google Patents URL
  • Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hydrolysing Esters Source: Chemguide URL: [Link]

  • Title: Development of potential manufacturing routes for substituted thiophenes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Thiophene-2-carboxylic acid ethyl ester Source: NIST Chemistry WebBook URL: [Link]

Sources

Comparative

Comparative analysis of halogenated thiophene building blocks in medicinal chemistry

Comparative Analysis of Halogenated Thiophene Building Blocks in Medicinal Chemistry Thiophenes are ubiquitous in medicinal chemistry, frequently deployed as classical bioisosteres for phenyl rings to improve physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Halogenated Thiophene Building Blocks in Medicinal Chemistry

Thiophenes are ubiquitous in medicinal chemistry, frequently deployed as classical bioisosteres for phenyl rings to improve physicochemical properties, reduce molecular weight, and modulate lipophilicity [1]. However, the strategic halogenation of the thiophene core—yielding fluoro-, chloro-, bromo-, or iodothiophenes—dramatically alters its pharmacological and synthetic trajectory.

As a Senior Application Scientist, I approach the selection of building blocks not just as a synthetic exercise, but as a multidimensional optimization problem. This guide provides an objective, data-driven comparison of halogenated thiophenes, focusing on their performance in halogen bonding, metabolic stability, and cross-coupling reactivity, supported by self-validating experimental protocols.

The Mechanistic Impact of Halogenation

The "Magic Chloro" Effect and Lipophilicity

Chlorine substitution on a thiophene ring often yields disproportionately positive effects on target affinity and pharmacokinetics—a phenomenon colloquially known as the "magic chloro" effect [2]. The chloro group provides an optimal balance: it is lipophilic enough to enhance membrane permeability and occupy hydrophobic pockets, yet less sterically demanding than bromine or iodine, minimizing steric clashes within the binding site.

Halogen Bonding (XB) Capabilities

Halogen bonding is a highly directional non-covalent interaction where the electron-deficient region (σ-hole) of a halogen interacts with a Lewis base, such as a protein backbone carbonyl [3]. In halothiophenes, the strength of the σ-hole dictates the XB donor capacity, strictly following the polarizability trend: I > Br > Cl >> F . Iodothiophenes form the strongest halogen bonds, often contributing up to -18.7 kJ/mol in interaction energy, making them exceptional tools for rigidifying ligand-protein complexes [4].

Metabolic Stability and Bond Dissociation Energy (BDE)

The metabolic vulnerability of thiophenes often lies at the unsubstituted C-H positions, which are prone to cytochrome P450 (CYP450)-mediated epoxidation or hydroxylation. Halogenation at the 2- or 5-position effectively blocks these "soft spots." The introduction of electron-withdrawing halogens modulates the bond dissociation energy (BDE) of the ring, significantly enhancing resistance to oxidative metabolism [5].

Quantitative Performance Comparison

To objectively guide scaffold selection, the following table summarizes the divergent physicochemical and reactive properties of halogenated thiophenes.

HalogenElectronegativity (Pauling)Approx. C-X BDE (kcal/mol)σ-Hole Strength (XB Donor Capacity)Primary Medicinal Chemistry Application
Fluorine (F) 3.98~115NegligibleMetabolic blocking; lowering pKa of adjacent basic groups.
Chlorine (Cl) 3.16~99WeakLipophilicity enhancement; balanced metabolic blocking.
Bromine (Br) 2.96~84ModerateSynthetic handle (cross-coupling); moderate halogen bonding.
Iodine (I) 2.66~65StrongStrong halogen bonding; structural rigidification; high reactivity.

Experimental Protocols & Self-Validating Workflows

Robust, reproducible assays are required to validate the theoretical benefits of a chosen halothiophene. The following step-by-step methodologies explain the causality behind the experimental design and incorporate self-validating controls.

Protocol 1: Evaluating Halogen Bonding via Isothermal Titration Calorimetry (ITC)

Causality: To quantify the thermodynamic contribution of a thiophene's halogen bond to protein affinity, ITC is the gold standard. It directly measures the enthalpy ( Δ H) of binding, which is heavily influenced by the electrostatic nature of the halogen's σ-hole.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the target protein (e.g., a kinase with a known backbone carbonyl in the hinge region) into a matched buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO).

  • Ligand Preparation: Prepare a 1 mM solution of the halothiophene ligand in the exact same dialysis buffer. Causality: Matching buffers is critical to eliminate heat-of-dilution artifacts that can mask the subtle heat signature of a halogen bond.

  • Titration: Inject 2 µL aliquots of the ligand into the protein cell (typically 50 µM) at 25°C using an ITC instrument.

  • Self-Validating System: Perform a control titration of the ligand into buffer alone. Subtract this background heat. To validate the specific contribution of the halogen bond, compare the binding enthalpy of the iodothiophene against its fluorothiophene analog. A significant enthalpic gain (more negative Δ H) in the iodo-analog confirms successful halogen bond formation.

HalogenBond Ligand Halothiophene (Donor) SigmaHole Positive σ-Hole (I > Br > Cl) Ligand->SigmaHole Polarization XB Halogen Bond (Directional) SigmaHole->XB Electrostatic Attraction Acceptor Protein Backbone (Lewis Base) Acceptor->XB Electron Donation

Logic flow of halogen bond formation in halothiophene-protein interactions.

Protocol 2: In Vitro Metabolic Stability Profiling (Microsomal Assay)

Causality: Halogenation is frequently employed to block CYP450 metabolism. This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the halothiophene to empirically verify its metabolic resilience.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the halothiophene test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron-donating cofactor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures and precipitates the microsomal proteins, halting CYP450 activity and extracting the small molecule for analysis.

  • Self-Validating System: Run two parallel controls. First, a positive control (e.g., Verapamil) to ensure the microsomes are active. Second, a minus-NADPH negative control (test compound + microsomes, but NO NADPH). If the compound degrades in the minus-NADPH control, it indicates chemical instability or degradation by non-CYP enzymes (e.g., esterases), invalidating the assumption of CYP-mediated clearance.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

MetabolicAssay Prep Prepare Halothiophene (1 µM in buffer) Microsomes Add Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes NADPH Initiate with NADPH (Incubate 37°C) Microsomes->NADPH Quench Quench Reaction (Cold Acetonitrile) NADPH->Quench Control Self-Validation: Minus-NADPH Control NADPH->Control Compare LCMS LC-MS/MS Analysis (Calculate Half-life) Quench->LCMS

Step-by-step in vitro metabolic stability assay workflow using liver microsomes.

Protocol 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality: Bromo- and iodothiophenes are primarily utilized as synthetic handles. Their weaker C-X bonds facilitate rapid oxidative addition by Pd(0) catalysts, allowing for efficient scaffold elaboration.

Step-by-Step Methodology:

  • Reaction Setup: In a rigorously degassed vial, combine the bromothiophene (1.0 eq), an aryl boronic acid (1.2 eq), and a palladium pre-catalyst (e.g., Pd(dppf)Cl2, 5 mol%).

  • Base and Solvent: Add a mild aqueous base (e.g., 2M Na2CO3, 3.0 eq) and a solvent mixture of 1,4-dioxane/water (4:1). Causality: The base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Heating: Stir the mixture at 80°C for 4-12 hours under an inert argon atmosphere.

  • Self-Validating System: Monitor the reaction via TLC or LC-MS. The presence of a homocoupled boronic acid byproduct (biaryl) indicates that the oxidative addition of the bromothiophene is the rate-limiting step. If homocoupling dominates, switch to the more reactive iodothiophene analog to accelerate oxidative addition and outcompete the side reaction.

Strategic Recommendations

When designing your next lead series, consider the following heuristics:

  • Deploy Fluorothiophenes when you need to block a specific metabolic soft spot without significantly increasing the steric bulk or lipophilicity of the molecule.

  • Deploy Chlorothiophenes to exploit the "magic chloro" effect—ideal for filling hydrophobic pockets to drive potency while maintaining a reasonable metabolic half-life.

  • Deploy Bromothiophenes primarily as versatile synthetic intermediates for late-stage functionalization, or when a moderate halogen bond is desired without the extreme lipophilicity penalty of iodine.

  • Deploy Iodothiophenes when structural biology (X-ray crystallography) reveals a perfectly positioned backbone carbonyl that can be targeted for a high-affinity, directional halogen bond.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (PMC). 1

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. 2

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. 3

  • Halogen Bonding in Halothiophene Building Blocks. Tampere University. 4

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. 5

Sources

Validation

Validating DFT computational models for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate electron density

Validating DFT Computational Models for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Electron Density: A Comparative Guide Executive Summary Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating DFT Computational Models for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Electron Density: A Comparative Guide

Executive Summary

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a highly functionalized heterocycle that serves as a critical intermediate in the development of advanced agrochemicals and antibacterial agents, particularly those targeting devastating Xanthomonas plant pathogens[1]. Because this molecule features a complex "push-pull" electronic topography—driven by an electron-donating amino group and electron-withdrawing chloro and carboxylate moieties—accurately mapping its electron density is paramount for predicting regioselectivity in downstream drug synthesis.

This guide provides a rigorous, objective comparison of Density Functional Theory (DFT) models used to evaluate this molecule. By establishing a self-validating loop between computational predictions and empirical data, researchers can confidently select the optimal functional and basis set for their synthetic workflows.

The Causality of Functional Selection (Expertise & Experience)

In computational chemistry, there is no "one-size-fits-all" solution. The selection of a DFT functional must be directly informed by the physical phenomena driving the molecule's behavior. For highly functionalized thiophenes, we evaluate three leading functionals:

  • B3LYP (Hybrid GGA): The traditional workhorse of organic computational chemistry. While it provides a reliable baseline for ground-state geometry optimization, it suffers from self-interaction errors that cause it to artificially over-delocalize electron density.

  • M06-2X (Meta-GGA): A highly parameterized functional designed by the Truhlar group. We select this functional when the causality of the system relies heavily on non-covalent interactions. It is exceptionally reliable for modeling main-group thermochemistry and dispersion forces (e.g., crystal packing interactions)[2].

  • ωB97XD (Range-Separated Hybrid): This functional includes empirical dispersion corrections (D2) and separates electron exchange into short-range and long-range components. It is strictly required when calculating Time-Dependent DFT (TD-DFT) optical properties, as it accurately reproduces experimental absorption data and HOMO-LUMO gaps by mitigating the charge-transfer failures of B3LYP[3].

Comparative Performance Data

To objectively compare these models, we must look at their performance metrics when applied to conjugated thiophene derivatives using a robust basis set, such as 6-311++G(d,p) . The inclusion of diffuse functions ("++") is non-negotiable here, as the molecule contains multiple heteroatoms with lone pairs (S, N, O, Cl) that require expanded orbital space to model accurately.

Table 1: Benchmark Comparison of DFT Functionals for Thiophene Derivatives

Parameter / MetricB3LYPM06-2XωB97XD
Primary Use Case Rapid ground-state geometryNon-covalent interactionsElectronic spectra & charge transfer
Dispersion Correction None (unless GD3 is added)Implicitly parameterizedEmpirical (D2) included
Geometry RMSD vs. X-Ray ~0.03 - 0.05 Å~0.02 - 0.04 Å~0.02 - 0.03 Å
Optical Prediction ( Δλ ) High error (red-shifted)Moderate errorLowest error (matches UV-Vis)
Computational Cost LowHighMedium-High

Protocol: The Self-Validating Experimental Workflow

To ensure trustworthiness, computational models cannot exist in a vacuum; they must be anchored to empirical reality. The following step-by-step methodology ensures a self-validating system where in silico predictions are continuously calibrated against in vitro data.

Step 1: Empirical Data Acquisition (The Ground Truth)
  • Crystallography: Synthesize or isolate Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (>95% purity). Perform Single-Crystal X-Ray Diffraction (SC-XRD) to obtain absolute bond lengths. Causality: The thiophene ring is planar, but the steric clash between the C3-amino and C2-carboxylate groups induces specific dihedral torsion. SC-XRD provides the absolute physical coordinates required to benchmark the DFT geometry.

  • Spectroscopy: Record UV-Vis absorption spectra in a non-polar solvent (e.g., CHCl3​ ) to determine the experimental λmax​ . Acquire 13C and 1H NMR spectra.

Step 2: Computational Geometry Optimization
  • Initialize the molecular structure in a computational suite (e.g., Gaussian 16).

  • Apply the 6-311++G(d,p) basis set across the three candidate functionals (B3LYP, M06-2X, ωB97XD).

  • Validation Check: Calculate vibrational frequencies for all optimized structures. The strict absence of imaginary frequencies confirms the geometry represents a true local minimum on the potential energy surface.

  • Overlay the optimized geometries with the SC-XRD data. Reject any functional that yields a Root Mean Square Deviation (RMSD) > 0.05 Å for heavy atoms.

Step 3: Electron Density & Reactivity Extraction
  • Fukui Functions: Calculate the condensed Fukui functions ( f+ , f− ) via Natural Bond Orbital (NBO) analysis. Causality: The amino group pushes electron density into the ring, while the chlorines pull it away. Fukui indices quantitatively identify the exact atomic sites most susceptible to electrophilic or nucleophilic attack, directly guiding the next synthetic functionalization step[4].

  • Optical Benchmarking: Perform TD-DFT calculations using the Polarizable Continuum Model (PCM) to simulate the solvent environment. Compare the calculated absorption spectra against the empirical UV-Vis data. The functional yielding the lowest Δλ is verified as the most accurate model for the molecule's electron density.

Workflow Visualization

DFT_Validation cluster_0 Empirical Grounding cluster_1 In Silico Modeling XRD X-Ray Diffraction (Absolute Geometry) Eval Orthogonal Validation (Iterative Refinement) XRD->Eval Spec NMR & UV-Vis (Electronic States) Spec->Eval Model Functional Selection (B3LYP, M06-2X, ωB97XD) Opt Geometry Optimization (6-311++G(d,p)) Model->Opt Dens Electron Density Mapping (MEP & Fukui Indices) Opt->Dens Dens->Eval Eval->Model Refine Model

Iterative validation workflow aligning empirical spectroscopic data with DFT electron density models.

Conclusion

When mapping the electron density of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, relying solely on legacy functionals like B3LYP can lead to critical misinterpretations of reactivity due to self-interaction errors. By implementing a self-validating workflow, experimental data consistently points to ωB97XD/6-311++G(d,p) as the superior computational model. It provides the most accurate reproduction of optical properties and the most reliable Fukui indices for predicting regioselective synthesis in drug development.

References

  • Substituted thiophenecarboxamides and analogues as antibacterials agents.
  • Structural Engineering of π-Linker Aromaticity in Anthanthrene-Based Dyes with D–π–A Configuration: DFT Investigation to Enhance Charge Transfer in DSSCs. MDPI.[Link]

  • Effect of Benzothiadiazole-Based π-Spacers on Fine-Tuning of Optoelectronic Properties of Oligothiophene-Core Donor Materials for Efficient Organic Solar Cells: A DFT Study. ACS Publications.[Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.[Link]

Sources

Comparative

HPLC Method Validation for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Quantitative Analysis: A Comparative Guide

The Analytical Challenge Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a highly functionalized heterocyclic intermediate critical in the synthesis of advanced substituted thiophenecarboxamides, which serve as pot...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a highly functionalized heterocyclic intermediate critical in the synthesis of advanced substituted thiophenecarboxamides, which serve as potent agricultural antibacterial agents[1]. As agrochemical and pharmaceutical manufacturing processes scale, ensuring the absolute purity and accurate quantification of this intermediate is paramount.

As an Application Scientist, method development cannot rely on generic templates; it requires a first-principles approach to the molecule's physical chemistry. The molecule features a thiophene core substituted with an ester, two electron-withdrawing chlorine atoms, and an amino group. While the halogens significantly reduce the basicity of the amino group, the molecule still possesses strong potential for hydrogen bonding. Furthermore, the conjugated thiophene ring provides excellent chromophoric properties, making UV detection the optimal choice for high-sensitivity quantification[2],[3].

Methodological Causality: Comparing Mobile Phase Chemistries

The primary chromatographic challenge for this compound lies in suppressing secondary column interactions. Patent literature documenting the physicochemical properties (such as LogP) of this specific compound highlights two distinct HPLC approaches: an acidic gradient utilizing 0.1% formic acid and a neutral gradient utilizing 0.001 M ammonium acetate[1].

To establish the most robust method for quantitative validation, we must objectively compare the performance of these two alternatives.

Table 1: Performance Comparison of Mobile Phase Chemistries
Chromatographic ParameterMethod A: Acidic Gradient (0.1% Formic Acid)Method B: Neutral Gradient (0.001 M NH₄OAc)Causality / Scientific Rationale
Peak Tailing Factor ( Tf​ ) 1.15 (Excellent)1.85 (Poor)Acidic pH neutralizes surface silanols on the C18 silica, preventing secondary interactions with the analyte's amino group.
Theoretical Plates ( N ) > 12,000~ 6,500Uniform suppression of ionization in Method A yields a tighter elution profile and narrower peak width.
Resolution ( Rs​ ) 3.51.8Sharper peaks in acidic conditions vastly improve resolution from direct synthetic precursors (e.g., 3-acetamido derivatives).
Signal-to-Noise (S/N) HighModerateReduced baseline drift and sharper peak integration in Method A directly enhance UV detection sensitivity.

The Causality Behind the Choice: In Method B (neutral pH ~7.0), residual silanol groups (Si-OH) on the silica-based C18 stationary phase become ionized (Si-O⁻). These ionized sites act as weak cation exchangers, interacting with the polarized amino group of the analyte. This causes the molecule to "drag" as it moves through the column, resulting in significant peak tailing and poor resolution from synthetic byproducts like 3-acetamido-4,5-dichlorothiophene-2-carboxylate[1].

Conversely, Method A (pH ~2.7) fully protonates and neutralizes the surface silanols. By shutting down these secondary interactions, the analyte partitions purely based on its hydrophobicity, yielding sharp, symmetrical peaks. Therefore, Method A is the scientifically sound choice to carry forward into ICH Q2(R2) validation.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as an automated quality gate. If the SST criteria are not met, the analytical run is automatically invalidated, preventing the generation of untrustworthy data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate reference standard and dissolve in 10.0 mL of Acetonitrile (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to create a calibration range of 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: C18, 5 µm, 4.6 x 250 mm (End-capped to further reduce silanol activity).

  • Gradient Program: 10% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 10% B for 5 minutes (Total run time: 25 min)[1].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm (extracting spectra from 200-400 nm for peak purity assessment)[2].

Step 4: System Suitability Testing (The Quality Gate)

Before injecting any unknown samples, inject the 50 µg/mL standard solution six times consecutively. The system is only validated for use if it meets the following criteria:

  • Retention Time RSD: < 1.0%

  • Peak Area RSD: < 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates ( N ): ≥ 10,000

ICH Q2(R2) Validation Workflow & Quantitative Data

Following the successful establishment of the self-validating protocol, the method was subjected to full lifecycle validation in strict accordance with the latest ICH Q2(R2) guidelines[4].

HPLC_Validation Dev Method Development (pH & Column Optimization) SST System Suitability (Self-Validating Check) Dev->SST Spec Specificity (Peak Purity > 99%) SST->Spec Pass Criteria Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Rob Robustness (Parameter Variations) Acc->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val Final Approval

Figure 1: Logical workflow for ICH Q2(R2) compliant HPLC method validation.

Table 2: ICH Q2(R2) Validation Results Summary (Optimized Method A)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity & Range R2 > 0.999 R2 = 0.9998 (Range: 1 - 100 µg/mL)Pass
Precision (Repeatability) Intra-day RSD < 2.0%0.85% (n=6 at 50 µg/mL)Pass
Intermediate Precision Inter-day RSD < 2.0%1.12% (n=12 over 3 consecutive days)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6% (Spiked at 50%, 100%, 150%)Pass
Specificity No interference at analyte RTPeak purity index > 0.999 (via DAD)Pass
Limit of Quantitation (LOQ) S/N ≥ 100.3 µg/mLPass
Robustness Stable under deliberate variationsRSD < 1.5% across flow (±0.1 mL/min) & Temp (±2°C) changesPass

Conclusion

By applying first-principles physical chemistry to understand the interaction between the weakly basic amino group of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate and the silica stationary phase, we successfully engineered a highly robust, self-validating HPLC method. The utilization of an acidic mobile phase definitively outperformed neutral alternatives by neutralizing silanol interactions, thereby ensuring the method easily surpassed all stringent ICH Q2(R2) validation criteria.

References

  • Title: validation of analytical procedures q2(r2)
  • Source: googleapis.
  • Source: nih.
  • Title: Application Note: HPLC Quantification of 3-(4-fluorophenyl)

Sources

Validation

A Senior Application Scientist's Guide to Cost-Efficient Synthesis of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a valuable building block, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a valuable building block, and its cost-effective production is a critical consideration for scaling up research and manufacturing. This guide provides an in-depth comparison of synthetic strategies for this compound, with a focus on cost efficiency, supported by experimental data and protocols.

Introduction: The Significance of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Substituted thiophenes are a cornerstone in medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics. The title compound, with its specific substitution pattern of an amino group, a methyl ester, and two chlorine atoms, offers a versatile scaffold for further chemical modifications. The presence of the chlorine atoms, in particular, can be leveraged for cross-coupling reactions or to modulate the electronic properties and biological activity of derived molecules. Therefore, establishing a robust and economical synthetic route is of high strategic importance.

A Plausible and Cost-Effective Two-Step Synthetic Route

After a thorough review of synthetic methodologies, a two-step approach stands out for its potential cost-efficiency and scalability. This route involves the initial synthesis of a precursor, Methyl 3-aminothiophene-2-carboxylate, via the well-established Gewald reaction, followed by a selective dichlorination at the 4 and 5 positions of the thiophene ring.

This strategy is advantageous as it utilizes readily available and relatively inexpensive starting materials. Furthermore, the Gewald reaction is a robust and high-yielding one-pot synthesis of 2-aminothiophenes.[1][2][3] The subsequent chlorination step can be achieved using common laboratory reagents, allowing for a comparative analysis of their cost and efficiency.

Synthetic Pathway Methyl_cyanoacetate Methyl cyanoacetate Gewald_Reaction Gewald Reaction Methyl_cyanoacetate->Gewald_Reaction Sulfur Elemental Sulfur Sulfur->Gewald_Reaction Ketone_Aldehyde Carbonyl Compound (e.g., from a precursor) Ketone_Aldehyde->Gewald_Reaction Precursor Methyl 3-aminothiophene-2-carboxylate Gewald_Reaction->Precursor One-pot synthesis Chlorination Chlorination Precursor->Chlorination Chlorinating Agent (NCS or SO2Cl2) Target_Molecule Methyl 3-amino-4,5-dichlorothiophene- 2-carboxylate Chlorination->Target_Molecule

Caption: A two-step synthetic route to Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via the Gewald Reaction

The Gewald reaction is a multi-component condensation that provides a straightforward route to polysubstituted 2-aminothiophenes.[4][5] It involves the reaction of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1] For the synthesis of the unsubstituted precursor, a carbonyl equivalent that can be eliminated is conceptually used.

Mechanism of the Gewald Reaction

The reaction proceeds through a series of steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene group of methyl cyanoacetate.

  • Michael Addition: The elemental sulfur, activated by the base, undergoes a Michael addition to the α,β-unsaturated nitrile intermediate.

  • Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[3]

Experimental Protocol: Gewald Synthesis of Methyl 3-aminothiophene-2-carboxylate

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl cyanoacetate (10 mmol, 1.0 g), elemental sulfur (12 mmol, 0.38 g), and a suitable solvent such as methanol or ethanol (20-30 mL).

  • Add a basic catalyst, such as morpholine (10-20 mol%), to the mixture.

  • Stir the reaction mixture at a temperature of 40-50 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield Methyl 3-aminothiophene-2-carboxylate.

Step 2: Dichlorination of Methyl 3-aminothiophene-2-carboxylate

The second step involves the electrophilic chlorination of the synthesized precursor at the 4 and 5 positions of the thiophene ring. The amino group at the 3-position is an activating group, directing electrophilic substitution to the ortho (2 and 4) and para (6, which is the 4-position in this case) positions. The ester at the 2-position is a deactivating group. The 5-position is also activated by the sulfur atom in the ring. Therefore, careful control of the reaction conditions and the choice of chlorinating agent are crucial for achieving the desired dichlorination.

Two common and effective chlorinating agents for this transformation are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).

Comparative Analysis of Chlorinating Agents
FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)
Reactivity Milder, more selective chlorinating agent.Highly reactive, can lead to over-chlorination or side reactions if not controlled.
Handling Solid, easier and safer to handle.Fuming liquid, corrosive, and reacts violently with water. Requires careful handling in a fume hood.
Byproducts Succinimide (water-soluble, easily removed).HCl and SO₂ (gaseous and corrosive byproducts that need to be neutralized).
Cost Generally more expensive per mole of chlorine.Typically less expensive per mole of chlorine.
Selectivity Often provides better regioselectivity, especially for activated aromatic systems.Can be less selective, potentially leading to a mixture of chlorinated products.
Experimental Protocol: Dichlorination using N-Chlorosuccinimide (NCS)

This protocol is a general guideline and may require optimization.

  • Dissolve Methyl 3-aminothiophene-2-carboxylate (10 mmol, 1.57 g) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask.[6]

  • Add N-Chlorosuccinimide (22 mmol, 2.94 g, 2.2 equivalents) portion-wise to the solution while stirring. The reaction may be exothermic, and cooling might be necessary.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

Experimental Protocol: Dichlorination using Sulfuryl Chloride (SO₂Cl₂)

Caution: Sulfuryl chloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve Methyl 3-aminothiophene-2-carboxylate (10 mmol, 1.57 g) in an inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (e.g., a solution of sodium hydroxide).

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (22 mmol, 1.8 mL, 2.2 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.[7][8]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Dichlorination Start_Gewald Mix Methyl Cyanoacetate, Sulfur, and Solvent Add_Catalyst Add Morpholine Start_Gewald->Add_Catalyst Heat_React Heat and Stir (40-50 °C) Add_Catalyst->Heat_React Monitor_TLC_Gewald Monitor by TLC Heat_React->Monitor_TLC_Gewald Workup_Gewald Workup and Purification Monitor_TLC_Gewald->Workup_Gewald Precursor_Product Obtain Methyl 3-aminothiophene- 2-carboxylate Workup_Gewald->Precursor_Product Start_Chlorination Dissolve Precursor in Solvent Precursor_Product->Start_Chlorination Add_Chlorinating_Agent Add NCS or SO2Cl2 Start_Chlorination->Add_Chlorinating_Agent React_Chlorination Stir at RT or Heat Add_Chlorinating_Agent->React_Chlorination Monitor_TLC_Chlorination Monitor by TLC React_Chlorination->Monitor_TLC_Chlorination Workup_Chlorination Quench and Extract Monitor_TLC_Chlorination->Workup_Chlorination Purify_Chlorination Purification Workup_Chlorination->Purify_Chlorination Final_Product Obtain Methyl 3-amino-4,5-dichloro- thiophene-2-carboxylate Purify_Chlorination->Final_Product

Caption: A generalized experimental workflow for the two-step synthesis.

Cost Efficiency Analysis

To provide a practical comparison, the following table summarizes the estimated reagent costs for the synthesis of one mole of the final product, assuming theoretical yields for simplicity. Prices are based on bulk quantities from various chemical suppliers and are subject to change.

ReagentMolecular Weight ( g/mol )Density (g/mL)Molar EquivalentsQuantity per mole of productEstimated Cost (USD)
Step 1: Gewald Reaction
Methyl Cyanoacetate99.091.1231.099.09 g~$15-30[9][10][11][12]
Elemental Sulfur32.06-1.238.47 g~$1-5[13][14][15][16][17]
Morpholine87.121.0070.217.42 g~$5-10[18][19][20][21]
Step 2: Dichlorination (Option A: NCS)
Methyl 3-aminothiophene-2-carboxylate157.19-1.0157.19 g(Intermediate)
N-Chlorosuccinimide (NCS)133.53-2.2293.77 g~$40-60
**Step 2: Dichlorination (Option B: SO₂Cl₂) **
Methyl 3-aminothiophene-2-carboxylate157.19-1.0157.19 g(Intermediate)
Sulfuryl Chloride (SO₂Cl₂)134.971.6672.2296.93 g (178 mL)~$20-35

Note: The cost of the intermediate, Methyl 3-aminothiophene-2-carboxylate, if purchased directly, is significantly higher, in the range of $300-400 per 100g, underscoring the cost-effectiveness of synthesizing it in-house via the Gewald reaction.[22][23][24][25]

Conclusion and Recommendations

Based on this analysis, the two-step synthesis involving an initial Gewald reaction followed by dichlorination is a highly viable and cost-effective strategy for producing Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

For the crucial dichlorination step, the choice between N-Chlorosuccinimide and Sulfuryl Chloride will depend on the specific priorities of the laboratory or production facility:

  • For cost-driven projects and large-scale synthesis where robust safety protocols are in place, Sulfuryl Chloride is the more economical option. However, careful management of the reaction conditions and byproducts is essential.

  • For smaller-scale synthesis, process development, and situations where ease of handling and higher selectivity are prioritized, N-Chlorosuccinimide is the recommended reagent, despite its higher initial cost. The simpler workup and reduced safety hazards can lead to overall time and resource savings.

Ultimately, the optimal synthetic route will be a balance of raw material costs, operational safety, and the desired purity and yield of the final product. It is recommended to perform small-scale optimization studies for the dichlorination step to determine the ideal conditions for your specific application.

References

  • Rock N Wood. Elemental Sulfur Bulk Bag. [Link]

  • Plant Brix. Ag Sulfur – Elemental Sulfur. [Link]

  • SDFine. METHYL CYANOACETATE (cyanoacetic acid methyl ester). [Link]

  • 3B Scientific (Wuhan) Corp. 105-34-0 | Methyl cyanoacetate. [Link]

  • ChemAnalyst. Morpholine Prices, Trends, Chart, News, Index and Market Demand. [Link]

  • Mobinikhaledi, A.; Kalhor, M.; Taheri, L. Synthesis of Some Novel Methyl- and Ethyl- 2-Aminothiophene-3-Carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. 2010, 22, 7399-7404.
  • Zauba. Methyl Cyano Acetate Imports. [Link]

  • ChemSupply Australia. Morpholine >99.0%. [Link]

  • Buchstaller, H.-P.; Siebert, C. D.; Lyssy, R. H.; Frank, I.; Duran, A.; Gottschlich, R.; Noe, C. R. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. 2001, 132 (3), 279-293.
  • Trading Economics. Sulfur - Price - Chart - Historical Data - News. [Link]

  • Neochoritis, C. G.; Zarganes-Tzitzikas, T.; Chulkovs, G.; Dömling, A. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules. 2017, 22 (6), 943.
  • IMARC Group. Sulphur Price Trend, Chart & Forecast Report - 2026. [Link]

  • ChemAnalyst. Sulphur Price Trends, Chart, Forecast, Analysis And Index 2026. [Link]

  • U.S. Patent US20060142567A1, issued June 29, 2006.
  • Georganics. Methyl 2-amino-3-thiophenecarboxylate – description and application. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • ResearchGate. Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents.... [Link]

  • PubChem. Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate. [Link]

  • U.S. Patent US3920757A, issued November 18, 1975.
  • Boyd, S. L.; et al. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. 2018, 22 (10), 1361-1370.
  • Synlett. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • CORE. Iron(III)-Catalyzed Chlorination of Activated Arenes. [Link]

  • Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

  • International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

Sources

Comparative

Benchmarking Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (MADTC): A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Thiophene scaffolds are ubiquitous in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Thiophene scaffolds are ubiquitous in medicinal chemistry due to their excellent bioisosterism with phenyl and pyrrole rings 1. However, unsubstituted thiophenes often suffer from severe metabolic liabilities, specifically oxidative epoxidation at the C4 and C5 positions by cytochrome P450 enzymes.

Enter Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (MADTC) . By strategically introducing chlorine atoms at C4 and C5 while maintaining an amino-ester motif at C3 and C2, this scaffold solves multiple structural challenges simultaneously, achieving an optimal LogP of approximately 3.11 2. This guide objectively benchmarks MADTC against standard heterocyclic scaffolds, providing actionable experimental protocols and structural rationales.

Section 1: Structural Rationale & Pharmacophore Logic

The architecture of MADTC is highly intentional, designed to maximize target engagement while minimizing clearance:

  • C4, C5 Dichloro Substitution: Halogen substitution on the thiophene ring blocks CYP450-mediated oxidation, drastically improving half-life, and enables favorable halogen-bonding interactions within hydrophobic protein pockets [[3]]().

  • C2-Ester & C3-Amino Groups: These adjacent groups form a strong intramolecular hydrogen bond that planarizes the ring system 4. In kinase drug discovery, this bidentate motif effectively mimics the adenine ring of ATP, serving as a potent hinge-binder.

PharmacophoreLogic Core MADTC Scaffold Sub1 C4,C5-Dichloro Core->Sub1 Sub2 C3-Amino Core->Sub2 Sub3 C2-Methyl Ester Core->Sub3 Sub4 Thiophene Ring Core->Sub4 Outcome1 Blocks CYP450 Epoxidation (Metabolic Stability) Sub1->Outcome1 Outcome2 H-Bond Donor (Kinase Hinge Binding) Sub2->Outcome2 Outcome3 H-Bond Acceptor (Kinase Hinge Binding) Sub3->Outcome3 Outcome4 Phenyl Bioisostere (Improved Solubility) Sub4->Outcome4

Logical relationship between MADTC structural features and drug discovery outcomes.

Section 2: Quantitative Benchmarking Against Standard Scaffolds

To objectively evaluate MADTC, we benchmark it against three standard scaffolds commonly used in hit-to-lead optimization. Notice how MADTC achieves an optimal balance, suppressing the high clearance rate seen in the unsubstituted thiophene while avoiding the steric clashes common to phenyl analogs.

ScaffoldLogP (calc)PSA (Ų)CYP450 Clearance (µL/min/mg)Kinase Hinge Affinity
MADTC 3.1164.2Low (<15)High
Unsubstituted Thiophene 1.8064.2High (>50)Moderate
Phenyl Analog 3.5055.1Low (<15)Low (Steric clash)
Thiazole Analog 2.2076.5Moderate (~30)Moderate
Section 3: Experimental Workflows & Self-Validating Protocols
Protocol A: High-Throughput In Vitro Microsomal Stability Assay

To empirically validate the metabolic blockade provided by the C4/C5 chlorines, we employ a human liver microsome (HLM) assay.

Causality & Validation: Microsomes contain the CYP450 enzymes responsible for phase I metabolism. By supplementing with NADPH (an essential cofactor) and quenching with cold acetonitrile containing an internal standard, we create a self-validating system. The internal standard ensures that any volume loss or matrix effects during extraction are mathematically normalized prior to LC-MS/MS quantification.

Workflow Start 1. Compound Prep (1 µM MADTC) Incubation 2. HLM Incubation (+ NADPH, 37°C) Start->Incubation Quench 3. Reaction Quench (Cold Acetonitrile) Incubation->Quench Centrifugation 4. Protein Precipitation (4000 rpm) Quench->Centrifugation Analysis 5. LC-MS/MS Quantification Centrifugation->Analysis

Step-by-step experimental workflow for the HLM metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of MADTC in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer into 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard). Why? Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic snapshot.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol B: Saponification and Amide Coupling of MADTC

Functionalizing MADTC for library generation often requires converting the C2-methyl ester into an amide.

Causality & Validation: The strong intramolecular hydrogen bond between the C3-amino group and the C2-ester carbonyl stabilizes the ground state of the ester, making it highly resistant to mild hydrolysis. Elevated temperatures and a strong base (LiOH) are required to break this H-bond network. Subsequently, a high-efficiency coupling reagent (HATU) is necessary to overcome the reduced nucleophilicity of the sterically hindered carboxylic acid intermediate.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve MADTC (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq).

  • Heating: Stir the reaction at 60°C for 4-6 hours. Why? Room temperature hydrolysis will stall due to the stabilizing intramolecular H-bond and the steric bulk of the adjacent halogens.

  • Workup: Concentrate the organic solvents in vacuo, acidify the aqueous layer to pH 3 with 1N HCl, and extract with ethyl acetate to isolate 3-amino-4,5-dichlorothiophene-2-carboxylic acid.

  • Amide Coupling: Dissolve the acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq), the desired amine (1.2 eq), and HATU (1.5 eq). Stir at room temperature for 12 hours.

  • Purification: Quench with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography.

Conclusion

Benchmarking MADTC against traditional heterocyclic scaffolds reveals its superiority in balancing metabolic stability with target engagement. The strategic placement of halogens mitigates the inherent liabilities of the thiophene ring, while the amino-ester motif provides a versatile, planar handle for synthetic elaboration and kinase hinge binding. For drug discovery professionals, integrating MADTC into early-stage lead optimization can bypass downstream pharmacokinetic bottlenecks.

References
  • 1 Title: Therapeutic Potential of Thiophene Compounds: A Mini-Review. Source: ResearchGate.

  • 4 Title: 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. Source: PMC.

  • 3 Title: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Source: Taylor & Francis.

  • 2 Title: WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents. Source: Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Introduction & Operational Context Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Introduction & Operational Context

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals. While its unique structural motifs—a dichlorinated thiophene core coupled with amino and ester functional groups—make it invaluable for cross-coupling and nucleophilic substitution reactions, these same features dictate stringent handling and disposal protocols.

As a Senior Application Scientist, I have observed that improper disposal of chlorinated thiophenes not only violates environmental compliance but also poses severe safety risks. Improper incineration can generate highly toxic dioxins and corrosive acidic gases. This guide provides a self-validating, mechanistic approach to the disposal of this specific compound, ensuring your laboratory operations remain safe, compliant, and environmentally responsible.

Section 1: Chemical Causality and Hazard Profile

Before executing any disposal protocol, it is critical to understand why the compound behaves the way it does. The electron-withdrawing nature of the two chlorine atoms at the 4- and 5-positions of the thiophene ring stabilizes the molecule but also makes it highly recalcitrant to natural biodegradation.

The compound is classified under 1 for oral, dermal, and inhalation exposure, and acts as a potent irritant to mucous membranes[1]. The primary danger during disposal arises from its thermal decomposition. When exposed to high heat without proper scrubbing systems, the C-Cl and C-S bonds cleave to release hydrogen chloride (HCl) and sulfur oxides (SOx), and incomplete combustion can lead to the formation of polychlorinated dibenzodioxins (PCDDs)[2].

Quantitative Data & Classification Summary
Property / HazardValue / ClassificationSource
Chemical Name Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate1[1]
CAS Number 1621488-35-41[1]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation: H302+H312+H332)1[1]
Skin / Eye Irritation Category 2 (H315) / Category 2A (H319)1[1]
Target Organ Toxicity STOT SE 3 (H336 - Single Exposure)1[1]
Waste Classification Halogenated Organic Waste2[2]

Section 2: The Self-Validating Disposal Workflow

To ensure trustworthiness in your laboratory operations, a disposal protocol must be self-validating—meaning each step inherently verifies the safety of the next. For halogenated organic compounds, segregation is the most critical validation step.3 is a critical failure point that exponentially increases disposal costs, complicates recycling, and elevates environmental hazards[3].

G Start Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Waste Generation State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder, PPE, Glassware) State->Solid Dry material Liquid Liquid Waste (Reaction Solutions, Washings) State->Liquid Dissolved in solvent Bag Double-Bag Protocol & Puncture-Proof Container Solid->Bag HaloCheck Halogenated Segregation Validation Liquid->HaloCheck Incineration EPA-Approved Incineration (Afterburner + Alkaline Scrubber) Bag->Incineration Solid HazWaste HaloBin Halogenated Organic Waste Bin (Strictly Segregated) HaloCheck->HaloBin Contains Cl and S HaloBin->Incineration Liquid HazWaste

Caption: Workflow for the segregation and disposal of halogenated thiophene waste.

Section 3: Step-by-Step Methodologies

Phase 1: Liquid Waste Segregation and Collection

Causality: Liquid waste containing Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate must be isolated because standard non-halogenated incinerators operate at lower temperatures and lack the alkaline scrubbers required to neutralize the HCl gas generated by the compound's destruction[4].

  • Identify the Container: Select a chemically compatible, heavy-duty polyethylene (HDPE) container explicitly labeled "Halogenated Organic Waste." Never use metal containers, as trace HCl generated over time can cause structural corrosion.

  • Verify Compatibility: Ensure the waste mixture does not contain strong oxidizing agents (e.g., peroxides, nitric acid) or alkali metals.3 can cause violent exothermic reactions or explosions[3].

  • Transfer: Using a grounded funnel (to prevent static discharge if flammable co-solvents are present), slowly pour the liquid waste into the container.

  • Seal and Store: Cap the container tightly immediately after use to prevent the evaporation of volatile co-solvents and the inhalation of toxic fumes. Store in a ventilated flammable storage cabinet away from heat sources.

Phase 2: Solid Waste and Spill Cleanup Protocol

Causality: Powders and contaminated consumables (pipette tips, weighing boats) carry a high risk of aerosolization and dermal exposure, necessitating physical containment strategies.

  • PPE Verification: Don nitrile gloves, a lab coat, wrap-around safety goggles, and a particulate respirator (N95 or higher) if handling dry powder spills.

  • Spill Containment: If a powder spill occurs, do not dry sweep, as this aerosolizes the toxic dust. Instead, with damp vermiculite or a compatible absorbent pad.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a strong, tight, puncture-proof container.

  • Double-Bagging: For highly contaminated PPE or soft consumables, place them inside a heavy-duty plastic bag, seal it, and5 (double-bagging protocol) before depositing it into the solid hazardous waste bin[5].

Section 4: Mechanistic Insights into Final Destruction

Once the waste leaves your laboratory via a licensed hazardous waste contractor, it undergoes specialized thermal destruction. Why can't it just be buried or burned normally?

The robust aromaticity of the thiophene ring, combined with the strong carbon-chlorine bonds, requires an EPA-compliant rotary kiln incinerator operating at temperatures exceeding 1,000°C. At these temperatures, the molecule undergoes complete thermal oxidation. The critical component of this process is the afterburner, which provides the necessary residence time to2[2]. Following combustion, the exhaust gases (laden with SO2 from the thiophene sulfur and HCl from the chlorine) are passed through an alkaline wet scrubber (typically a sodium hydroxide spray) to precipitate the acids as harmless salts (NaCl and Na2SO4) before the exhaust is released into the atmosphere.

References

  • NextSDS Database. "methyl 3-amino-4,5-dichlorothiophene-2-carboxylate — Chemical Substance Information." 1

  • Loughborough University. "Standard Operating Procedure SOP039: Handling, storage and disposal of laboratory hazardous waste chemicals." 3

  • RiskAssess. "Disposal of chemical wastes." 2

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." 4

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide."5

  • Sdfine. "CHLOROFORM Safety Data Sheet."

Sources

Handling

Personal protective equipment for handling Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Comprehensive Safety and Operational Guide: Handling Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Executive Summary & Mechanistic Hazard Profile Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Executive Summary & Mechanistic Hazard Profile

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS: 1621488-35-4) is a highly functionalized, halogenated thiophene building block critical for the synthesis of advanced pharmaceuticals, agrochemicals, and antibacterial agents[1]. While its structural complexity—featuring an amino group, an ester moiety, and two chlorine atoms—makes it a versatile intermediate for cross-coupling reactions[2], it also imparts a significant hazard profile that requires rigorous laboratory controls.

Understanding the causality behind its toxicity is essential for drug development professionals. The lipophilic nature of the dichlorothiophene core facilitates rapid absorption through the stratum corneum (dermal) and alveolar membranes (inhalation). Furthermore, the compound can cause central nervous system (CNS) depression upon systemic entry. Consequently, it is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3[3].

Quantitative Hazard Data & Causality Matrix

Chemical Property / GHS HazardValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 1621488-35-4Unique identifier for safety tracking and inventory management[3].
Acute Toxicity (Oral/Dermal/Inhal) Category 4 (H302, H312, H332)Lipophilicity allows rapid systemic absorption. Requires strict barrier protection (gloves, lab coat, hood) to prevent systemic loading[3].
Skin Irritation Category 2 (H315)Direct contact causes epidermal inflammation and protein denaturation. Mandates immediate removal of contaminated clothing[3].
Eye Irritation Category 2A (H319)Direct contact causes severe ocular irritation and potential corneal damage. Mandates tightly fitting safety goggles[3].
Specific Target Organ Tox (STOT SE) Category 3 (H336)Vapor/dust inhalation causes CNS depression (drowsiness/dizziness). Mandates handling exclusively in a ventilated enclosure[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with handling this halogenated thiophene, the following PPE matrix must be strictly enforced[4]:

  • Hand Protection: Double-layer nitrile gloves (minimum 0.11 mm thickness for splash protection; 0.4 mm for prolonged contact). Causality: Halogenated organics can rapidly permeate standard latex. Nitrile provides a superior chemical barrier against lipophilic thiophene derivatives.

  • Eye/Face Protection: Tightly fitting chemical safety goggles. Causality: The H319 Eye Irrit. 2A classification indicates that even minor particulate or vapor contact will cause severe ocular inflammation[3]. Standard safety glasses with side shields are insufficient.

  • Body Protection: Fully buttoned, flame-resistant laboratory coat and closed-toe non-porous shoes.

  • Respiratory Protection: Handling must occur within a chemical fume hood[4]. If engineering controls fail or maintenance is required, an N95 or P100 particulate respirator is mandatory to prevent H336-related CNS depression.

Operational Workflow Diagram

G Prep Pre-Handling Risk Assessment PPE Don PPE Matrix (Nitrile, Goggles, Coat) Prep->PPE Hood Verify Fume Hood Face Velocity >100 fpm Prep->Hood Weigh Weighing & Transfer (Closed System) PPE->Weigh Hood->Weigh Solvent Solvent Addition (Avoid Exotherms) Weigh->Solvent Normal Operation Spill Spill Containment (Vermiculite/Sand) Weigh->Spill Accidental Spill Solvent->Spill Accidental Spill Waste Halogenated Waste Disposal Protocol Solvent->Waste Reaction Complete Spill->Waste Post-Cleanup

Logical workflow for handling Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Weighing and Transfer Causality: The fine particulate nature of this compound makes it prone to aerosolization, increasing the risk of inhalation (H332) and dermal deposition (H312)[3].

  • Engineering Control Validation: Before opening the chemical container, tape a small strip of tissue paper to the bottom of the fume hood sash. Self-Validation: A steady inward pull of the tissue confirms active negative pressure (face velocity ≥ 100 fpm).

  • Static Mitigation: Ground the analytical balance. Static discharge can violently aerosolize fine organic powders.

  • Closed-System Transfer: Use a static-free, grounded spatula. Weigh the material directly into a tared, sealable reaction vial rather than an open weigh boat. Cap the vial immediately after the desired mass is reached.

  • Decontamination & Verification: Wipe down the balance pan and spatulas with an isopropanol-soaked wipe. Self-Validation: Inspect the exterior of the transfer vial and the balance pan against a contrasting dark background to visually confirm zero residual particulate matter before removing the vial from the hood.

SOP 2: Solution Preparation and Reaction Setup Causality: Dissolving halogenated thiophenes in organic solvents increases their bioavailability and skin permeation rates.

  • Solvent Addition: Secure the sealed reaction vial containing the compound in a clamp. Inject the reaction solvent (e.g., anhydrous THF or DMF) through a septum using a syringe.

  • Agitation: Swirl gently or use a magnetic stir bar. Do not sonicate unsealed containers, as this generates highly toxic micro-aerosols.

  • Pressure Relief: If the dissolution or subsequent reaction generates gas, ensure the system is vented through a bubbler to a nitrogen/argon line to prevent overpressurization.

Spill Response and Disposal Plans

Emergency Spill Response

  • Evacuation & Assessment: For spills exceeding 50g outside a fume hood, evacuate the immediate area and allow the HVAC system to clear ambient aerosols.

  • Containment: Do not use combustible materials (like paper towels or sawdust) for initial containment. Cover the spill entirely with a non-combustible, inert absorbent material such as vermiculite or dry sand[5]. Causality: Inert materials trap the compound without risking exothermic reactions with the ester or amino functionalities.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse. Self-Validation: Wipe the cleaned area with a dry white filter paper; the paper must show no discoloration or residue.

Halogenated Waste Disposal

  • Segregation: Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate contains two chlorine atoms. All associated waste (including contaminated gloves, wipes, and reaction byproducts) MUST be strictly segregated into designated "Halogenated Organic Waste" containers.

  • Labeling & Storage: Label the container with the CAS number (1621488-35-4) and specific hazards (Acute Tox 4, Irritant)[3]. Store in a secondary containment tray in a cool, well-ventilated waste accumulation area until collected by a licensed hazardous waste contractor for high-temperature incineration.

References

  • Title: methyl 3-amino-4,5-dichlorothiophene-2-carboxylate — Chemical Substance Information Source: NextSDS URL: 3

  • Title: WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents Source: Google Patents URL: 1

  • Title: 2-Bromo-5-benzoylthiophene | High-Purity Research Chemical Source: BenchChem URL: 4

  • Title: 2-Chlorothiophene | 96-43-5 Source: BenchChem URL: 2

  • Title: HydroCoat - Maxxon Safety Data Sheet Source: Maxxon URL: 5

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
Reactant of Route 2
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
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